molecular formula C51H94O6 B15600616 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

カタログ番号: B15600616
分子量: 803.3 g/mol
InChIキー: RUOVJPPUXXFZPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol is a useful research compound. Its molecular formula is C51H94O6 and its molecular weight is 803.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,3-di(hexadec-9-enoyloxy)propyl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOVJPPUXXFZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol, a mixed-acid triglyceride of significant interest to researchers, scientists, and drug development professionals. By synthesizing technical data with practical insights, this document serves as a valuable resource for understanding and utilizing this lipid in various scientific applications.

Introduction: Understanding the Molecular Architecture

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position. The presence of both unsaturated (palmitoleic acid, 16:1) and saturated (palmitic acid, 16:0) fatty acids classifies it as a mixed-acid triglyceride. This specific arrangement of fatty acids gives rise to its unique physicochemical properties and potential applications, particularly in the realm of lipidomics and as a component in advanced drug delivery systems.[1]

The "rac-" prefix in its name indicates that it is a racemic mixture of the sn-1,2-Dipalmitoleoyl-3-Palmitoyl-glycerol and sn-2,3-Dipalmitoleoyl-1-Palmitoyl-glycerol enantiomers. This distinction is crucial for studies involving stereospecific enzymes.

Physicochemical Properties: A Blend of Saturation and Unsaturation

The physical state and solubility of this compound are dictated by the interplay of its constituent fatty acids. The two unsaturated palmitoleoyl chains introduce kinks in the molecular structure, preventing the tight packing that is characteristic of fully saturated triglycerides. This results in a lower melting point compared to its fully saturated analog, tripalmitin.

PropertyValueSource
Molecular Formula C51H94O6
Molecular Weight 803.3 g/mol
Physical Form Liquid at room temperature
Solubility Slightly soluble in chloroform and methanol.
Storage Recommended storage at -20°C to prevent degradation.

Expert Insight: The liquid nature of this triglyceride at room temperature is a direct consequence of the two cis-double bonds in the palmitoleoyl chains. This property is particularly relevant in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and nanoemulsions, where a fluid lipid core can enhance drug loading and release kinetics.[2]

Polymorphism: The Challenge of Crystalline Forms

Chemical Reactivity: Sites of Transformation

The chemical reactivity of this compound is centered around its two primary functional groups: the ester linkages and the carbon-carbon double bonds of the palmitoleoyl chains.

Hydrolysis: Cleavage of the Ester Bonds

The ester bonds are susceptible to hydrolysis, a reaction that breaks down the triglyceride into its constituent glycerol and fatty acids. This process can be catalyzed by acids, bases, or enzymes (lipases).

Acid and Base-Catalyzed Hydrolysis: Under acidic or basic conditions, the ester bonds are cleaved. Base-catalyzed hydrolysis, also known as saponification, is a common reaction for triglycerides and results in the formation of glycerol and the corresponding fatty acid salts (soaps). The kinetics of this reaction are influenced by factors such as temperature, catalyst concentration, and the physical state of the triglyceride.[5][6]

Enzymatic Hydrolysis: Lipases are enzymes that specifically catalyze the hydrolysis of triglycerides. The rate and regioselectivity of enzymatic hydrolysis depend on the specific lipase used. Some lipases are non-specific and hydrolyze all three ester positions, while others are regioselective, preferentially cleaving the ester bonds at the sn-1 and sn-3 positions.[7] Understanding the enzymatic stability of this triglyceride is crucial for its application in biological systems.

Oxidation: The Vulnerability of the Double Bonds

The two double bonds in the palmitoleoyl chains are susceptible to oxidation, a process that can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones. This oxidative degradation can alter the physical and chemical properties of the triglyceride and may result in the formation of potentially toxic compounds.[8][9]

The rate of oxidation is influenced by factors such as:

  • Oxygen exposure: Limiting contact with air is essential.

  • Temperature: Higher temperatures accelerate oxidation.

  • Light exposure: UV light can initiate oxidation.

  • Presence of pro-oxidants and antioxidants: Metal ions can catalyze oxidation, while antioxidants can inhibit it.

Expert Insight: For applications in drug delivery, the oxidative stability of this compound is a critical parameter. The inclusion of antioxidants in formulations containing this lipid is a standard practice to ensure product stability and shelf-life.

Analytical Characterization: Unveiling the Molecular Identity

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Chromatographic Techniques
  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for assessing the purity of the triglyceride and for separating it from other lipid classes.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating and quantifying individual triglyceride species based on their hydrophobicity.

Spectroscopic Techniques
  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is the cornerstone for the detailed structural elucidation of triglycerides. It provides information on the molecular weight and the fatty acid composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure, including the position of the fatty acids on the glycerol backbone and the stereochemistry of the double bonds.[10]

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Interpretation Sample This compound HPLC Reversed-Phase HPLC Sample->HPLC Injection NMR NMR Spectroscopy (1H, 13C) Sample->NMR Direct Analysis MS Mass Spectrometry (MS) HPLC->MS Eluent to MS Purity Purity Assessment HPLC->Purity Peak Purity Quantification Quantification HPLC->Quantification Peak Area Structure Structural Elucidation MS->Structure Molecular Weight & Fragmentation NMR->Structure Positional Isomerism & Stereochemistry

A typical workflow for the analytical characterization of a mixed-acid triglyceride.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

  • Lipidomics: As a specific molecular species, it can be used as a standard in lipidomic studies for the identification and quantification of triglycerides in complex biological samples.[1]

  • Drug Delivery: Its liquid nature and biocompatibility make it a suitable candidate for the lipid core of nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2] The specific composition of the lipid matrix in these nanoparticles can be tailored to control the drug release profile.[11]

G cluster_0 Core Components cluster_1 Formulation Process cluster_2 Resulting Nanocarrier cluster_3 Key Advantages TG This compound (Liquid Lipid) Homogenization High-Shear Homogenization TG->Homogenization SolidLipid Solid Lipid (e.g., Tripalmitin) SolidLipid->Homogenization Drug Lipophilic Drug Drug->Homogenization NLC Nanostructured Lipid Carrier (NLC) Homogenization->NLC Advantages - Improved Drug Loading - Enhanced Stability - Controlled Release NLC->Advantages

Conceptual diagram of the role of a liquid triglyceride in NLCs.

Conclusion

This compound represents a fascinating and functionally important class of mixed-acid triglycerides. Its unique combination of saturated and unsaturated fatty acids imparts distinct physicochemical properties that are of significant interest in lipidomics and advanced drug delivery. A thorough understanding of its chemical properties, including its physical state, solubility, reactivity, and analytical characterization, is paramount for its effective utilization in scientific research and pharmaceutical development. This guide provides a foundational understanding to aid researchers in harnessing the potential of this versatile lipid molecule.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol is a mixed-acid triglyceride of significant interest in lipid research and pharmaceutical development. Its defined structure, featuring two unsaturated palmitoleoyl chains at the sn-1 and sn-2 positions and a saturated palmitoyl chain at the sn-3 position of the glycerol backbone, makes it a valuable tool for studying lipid metabolism, membrane biophysics, and as a component in advanced drug delivery systems. This guide provides a comprehensive overview of a robust chemical synthesis pathway for this molecule, detailing the underlying principles, experimental protocols, and analytical characterization.

Strategic Approach to Synthesis: The Power of Regioselectivity

The synthesis of a mixed-acid triglyceride with a defined fatty acid composition at specific positions on the glycerol backbone necessitates a regioselective approach. Direct esterification of glycerol with a mixture of fatty acids would result in a statistical mixture of various triglycerides, making the isolation of the desired product exceedingly difficult. Therefore, a strategy involving the use of protecting groups to selectively block certain hydroxyl groups of the glycerol backbone is paramount. This allows for the sequential and controlled introduction of the different fatty acid moieties.

The chosen synthetic strategy involves the following key stages:

  • Protection of Glycerol: The sn-1 and sn-2 hydroxyl groups of a glycerol precursor are protected, leaving the sn-3 hydroxyl group available for the first acylation. A common and effective method is the use of an isopropylidene group to form a ketal, known as solketal. However, for the synthesis of a 1,2-diacyl-3-acyl glycerol, a protecting group at the sn-3 position is more strategic. The trityl group is an excellent choice for this purpose due to its steric bulk, which directs its attachment primarily to the less hindered primary hydroxyl group of glycerol, and its relative ease of removal under acidic conditions.

  • Acylation of the sn-1 and sn-2 Positions: With the sn-3 position protected, the free sn-1 and sn-2 hydroxyl groups are acylated with palmitoleic acid.

  • Deprotection: The protecting group at the sn-3 position is selectively removed to expose the hydroxyl group for the final acylation step.

  • Final Acylation: The free sn-3 hydroxyl group is acylated with palmitic acid to yield the target triglyceride.

  • Purification and Characterization: The final product is purified and its identity and purity are confirmed using various analytical techniques.

Visualizing the Synthesis Pathway

Synthesis_Pathway Glycerol Glycerol Protected_Glycerol 3-O-Trityl-rac-glycerol Glycerol->Protected_Glycerol Trityl Chloride, Pyridine Diacyl_Protected_Glycerol 1,2-Dipalmitoleoyl-3-O-trityl-rac-glycerol Protected_Glycerol->Diacyl_Protected_Glycerol Palmitoleoyl Chloride, Pyridine Diacylglycerol 1,2-Dipalmitoleoyl-rac-glycerol Diacyl_Protected_Glycerol->Diacylglycerol Mild Acidic Hydrolysis Final_Product This compound Diacylglycerol->Final_Product Palmitoyl Chloride, Pyridine

Figure 1: Chemical synthesis pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-O-Trityl-rac-glycerol (Intermediate 1)

Principle: The primary hydroxyl group of glycerol is selectively protected using trityl chloride in the presence of a base, typically pyridine, which also acts as the solvent and neutralizes the hydrochloric acid byproduct.

Protocol:

  • To a solution of glycerol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-O-Trityl-rac-glycerol as a white solid.

ReagentMolar Eq.Purpose
Glycerol1.0Starting material
Trityl Chloride1.1Protecting group reagent
PyridineSolventBase and solvent
Part 2: Synthesis of 1,2-Dipalmitoleoyl-3-O-trityl-rac-glycerol (Intermediate 2)

Principle: The free hydroxyl groups at the sn-1 and sn-2 positions of 3-O-Trityl-rac-glycerol are esterified with palmitoleoyl chloride. Pyridine is again used as a base to scavenge the HCl produced.

Protocol:

  • Dissolve 3-O-Trityl-rac-glycerol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and slowly add palmitoleoyl chloride (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Part 1.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ReagentMolar Eq.Purpose
3-O-Trityl-rac-glycerol1.0Protected glycerol
Palmitoleoyl Chloride2.2Acylating agent
PyridineSolventBase and solvent
Part 3: Synthesis of 1,2-Dipalmitoleoyl-rac-glycerol (Intermediate 3)

Principle: The trityl protecting group is selectively removed under mild acidic conditions to yield the 1,2-diacylglycerol.

Protocol:

  • Dissolve 1,2-Dipalmitoleoyl-3-O-trityl-rac-glycerol in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography on silica gel to obtain 1,2-Dipalmitoleoyl-rac-glycerol.

ReagentPurpose
p-Toluenesulfonic acidAcid catalyst for deprotection
Dichloromethane/MethanolSolvent system
Part 4: Synthesis of this compound (Final Product)

Principle: The final step involves the acylation of the free sn-3 hydroxyl group of 1,2-Dipalmitoleoyl-rac-glycerol with palmitoyl chloride.

Protocol:

  • Dissolve 1,2-Dipalmitoleoyl-rac-glycerol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add palmitoyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

  • Perform an aqueous work-up as previously described.

  • Purify the final product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/diethyl ether) to yield the pure this compound. Further purification can be achieved by crystallization from a suitable solvent like acetone at low temperature.

ReagentMolar Eq.Purpose
1,2-Dipalmitoleoyl-rac-glycerol1.0Diacylglycerol intermediate
Palmitoyl Chloride1.1Acylating agent
PyridineSolventBase and solvent

Purification and Characterization Workflow

Purification_Workflow Crude_Product Crude Final Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Crystallization Crystallization (Optional) Solvent_Evaporation->Crystallization Final_Product Pure this compound Solvent_Evaporation->Final_Product Directly if pure Crystallization->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Figure 2: General workflow for the purification and characterization of the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the glycerol backbone protons and the fatty acid chains. The integration of these signals can confirm the ratio of the different fatty acids. Key signals include those for the glyceryl CH and CH₂ protons, the olefinic protons of the palmitoleoyl chains, and the terminal methyl groups of all three acyl chains.[1][2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the fatty acid chains, including the olefinic carbons of the palmitoleoyl groups.[1][2]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final product, confirming its elemental composition.[3]

Chromatography:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reactions and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and purity assessment. A normal-phase silica column is typically used for the separation of triglycerides.[4]

TechniqueExpected Observations
¹H NMR Signals for glycerol backbone protons (~4.1-5.3 ppm), olefinic protons (~5.3 ppm), α-carbonyl methylene protons (~2.3 ppm), and terminal methyl protons (~0.9 ppm).
¹³C NMR Signals for carbonyl carbons (~172-174 ppm), olefinic carbons (~128-130 ppm), and glycerol backbone carbons (~62-70 ppm).
Mass Spec A molecular ion peak corresponding to the calculated molecular weight of this compound.
HPLC A single major peak indicating high purity when analyzed on a suitable column.

Conclusion

The regioselective chemical synthesis of this compound is a multi-step process that relies on the strategic use of protecting groups to achieve the desired substitution pattern on the glycerol backbone. While challenging, this approach provides access to a highly pure and well-characterized molecule that is essential for advancing research in lipid science and its applications in drug development. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful synthesis and characterization of this important mixed-acid triglyceride.

References

The Pivotal Role of Mixed-Acid Triglycerides: From Metabolic Workhorse to Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides, or triacylglycerols, represent the primary form of lipid storage in most eukaryotic organisms, serving as a critical reservoir of metabolic energy.[1][2] These molecules are esters composed of a single glycerol molecule and three fatty acids.[1][3] While simple triglycerides contain three identical fatty acids, they are rarely found in nature.[4][5] The vast majority of biologically relevant triglycerides are mixed-acid triglycerides , featuring two or three different fatty acid chains.[4][5][6] This structural heterogeneity is not a random occurrence; rather, it is a highly regulated feature that endows these molecules with a functional diversity extending far beyond simple energy storage. The specific positional distribution of saturated and unsaturated fatty acids on the glycerol backbone dictates the physicochemical properties of the triglyceride, influencing its metabolism, transport, and interaction with cellular machinery. This guide provides a comprehensive exploration of the biological roles of mixed-acid triglycerides, delving into their biochemical landscape, physiological significance, and burgeoning relevance in pathophysiology and therapeutic design.

Part 1: The Biochemical Landscape of Mixed-Acid Triglycerides

Structure, Stereospecificity, and Diversity

The defining characteristic of a mixed-acid triglyceride is the unique combination of fatty acids esterified to the three hydroxyl groups of the glycerol backbone. To accurately describe this structure, the concept of stereospecific numbering (sn) is employed, designating the carbon atoms of the glycerol moiety as sn-1, sn-2, and sn-3.[3] In most animal fats, unsaturated fatty acids are preferentially located at the sn-2 position, while saturated fatty acids are typically found at sn-1 and sn-3.[3] This non-random arrangement is a direct consequence of the substrate specificity of the enzymes involved in their synthesis.

The diversity of mixed-acid triglycerides is immense, stemming from the combinatorial possibilities of incorporating various fatty acids, which differ in:

  • Chain Length: Ranging from short-chain (e.g., C4) to very-long-chain (e.g., >C22).

  • Degree of Saturation: Saturated (no double bonds), monounsaturated (one double bond), or polyunsaturated (two or more double bonds).

This structural variability gives rise to a wide spectrum of physical properties, such as melting point and fluidity, which are critical for their biological functions, from membrane dynamics to their formulation in drug delivery systems.[5]

Biosynthesis and Remodeling: A Tightly Regulated Process

The primary pathway for triglyceride synthesis in most tissues is the glycerol-3-phosphate (G3P) pathway .[7][8] This process involves the sequential acylation of a G3P backbone with activated fatty acids (fatty acyl-CoAs).

Core Biosynthesis Pathway:

  • Acylation of G3P: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA at the sn-1 position, forming lysophosphatidic acid (LPA).[8]

  • Formation of Phosphatidic Acid: Acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA at the sn-2 position to produce phosphatidic acid (PA).[8]

  • Dephosphorylation: PA is dephosphorylated by phosphatidic acid phosphatase (PAP, also known as lipin) to yield a diacylglycerol (DAG).

  • Final Acylation: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, adding a third fatty acyl-CoA to the sn-3 position to form the triglyceride.

The breakdown (lipolysis) and re-synthesis of triglycerides is a continuous cycle, allowing for the dynamic remodeling of their fatty acid composition in response to metabolic needs. This is orchestrated by lipases that hydrolyze the ester bonds, releasing free fatty acids and glycerol.[9]

G3P Glycerol-3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT PA Phosphatidic Acid (PA) LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG Lipin (PAP) Pi Pi PA->Pi TAG Triglyceride (TAG) DAG->TAG DGAT FA1 Fatty Acyl-CoA FA1->LPA FA2 Fatty Acyl-CoA FA2->PA FA3 Fatty Acyl-CoA FA3->TAG

Caption: The Glycerol-3-Phosphate Pathway for Triglyceride Synthesis.

Part 2: Core Biological Functions and Physiological Significance

Energy Homeostasis: The Primary Fuel Depot

The most well-established role of triglycerides is as a highly efficient energy reserve. Stored primarily within the lipid droplets of adipocytes, they represent a dense form of energy, yielding more than double the energy per gram compared to carbohydrates or proteins.[2][10] During periods of fasting, exercise, or low glucose availability, hormonal signals (e.g., an increase in glucagon and a decrease in insulin) trigger lipolysis in adipose tissue.[9] The released free fatty acids are transported in the circulation bound to albumin and taken up by tissues like the heart, skeletal muscle, and liver to be oxidized for ATP production.

Inter-organ Transport and Cellular Uptake

Because of their hydrophobicity, triglycerides require specialized transport mechanisms to move through the aqueous environment of the blood.

  • Dietary Triglycerides (Exogenous Pathway): After consumption, mixed-acid triglycerides are hydrolyzed in the intestine, and their components (fatty acids and monoacylglycerols) are absorbed by enterocytes. Inside these cells, they are re-esterified back into triglycerides and packaged into large lipoprotein particles called chylomicrons .[11][12][13]

  • Liver-Synthesized Triglycerides (Endogenous Pathway): The liver synthesizes triglycerides from excess carbohydrates and fatty acids. These are packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream.[9][14]

In the circulation, both chylomicrons and VLDL particles interact with lipoprotein lipase (LPL) , an enzyme located on the surface of capillary endothelial cells in peripheral tissues. LPL hydrolyzes the triglycerides within these particles, releasing fatty acids for uptake by adjacent cells, primarily adipocytes for storage and myocytes for energy.[13][14]

cluster_exogenous Exogenous Pathway cluster_endogenous Endogenous Pathway Intestine Intestine (Dietary TG) Chylomicron Chylomicron Intestine->Chylomicron Packaging Bloodstream Bloodstream Chylomicron->Bloodstream Liver Liver (Synthesized TG) VLDL VLDL Liver->VLDL Secretion VLDL->Bloodstream PeripheralTissues Peripheral Tissues (Muscle, Adipose) Bloodstream->PeripheralTissues LPL Hydrolysis FFA Free Fatty Acids (Uptake) PeripheralTissues->FFA

Caption: Exogenous and Endogenous Triglyceride Transport Pathways.

Beyond Energy: Precursors for Bioactive Molecules

The biological significance of mixed-acid triglycerides transcends energy metabolism. The hydrolysis of these molecules releases intermediates that are potent signaling molecules:

  • Diacylglycerols (DAGs): As key intermediates in triglyceride metabolism, DAGs are powerful second messengers that can activate several signaling proteins, most notably Protein Kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis.

  • Fatty Acids: The specific fatty acids released from triglycerides can serve as precursors for the synthesis of eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes). For instance, the release of arachidonic acid (an omega-6 fatty acid) from the sn-2 position can initiate inflammatory signaling pathways.

  • Structural Components: Fatty acids liberated from triglycerides can be incorporated into phospholipids, thereby altering the composition and fluidity of cellular membranes and influencing the function of membrane-bound proteins.[1]

Part 3: Implications in Disease and Drug Development

Pathophysiological Roles of Dysregulated Triglyceride Metabolism

Elevated levels of circulating triglycerides, a condition known as hypertriglyceridemia, are a hallmark of metabolic diseases and a significant risk factor for several pathologies.

  • Atherosclerotic Cardiovascular Disease (ASCVD): High plasma triglyceride levels are strongly associated with an increased risk of ASCVD.[15][16][17] While triglycerides themselves are not considered directly atherogenic, they are carried in atherogenic triglyceride-rich lipoproteins (TRLs) like VLDL and their remnants.[17] These remnant particles can penetrate the arterial wall, deliver cholesterol, and promote inflammation and foam cell formation, key events in the development of atherosclerotic plaques.

  • Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the excessive accumulation of triglycerides in the liver (hepatic steatosis).[8] This condition is tightly linked to insulin resistance and obesity and can progress to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[14]

  • Insulin Resistance: The accumulation of triglycerides and their metabolic byproducts (e.g., DAGs, ceramides) in non-adipose tissues like skeletal muscle and the liver can interfere with insulin signaling pathways, leading to systemic insulin resistance and an increased risk of type 2 diabetes.[17]

Mixed-Acid Triglycerides in Pharmaceutical Science

The unique physicochemical properties of mixed-acid triglycerides make them valuable tools in drug development, particularly for improving the delivery of poorly water-soluble drugs.

  • Structured Lipids: These are triglycerides that have been enzymatically or chemically modified to contain specific fatty acids at desired positions on the glycerol backbone. This allows for the creation of lipids with tailored properties for therapeutic or nutritional purposes.[18][19]

  • Enhanced Bioavailability: Formulating lipophilic drugs in lipid-based systems, especially those containing medium-chain triglycerides (MCTs), can significantly improve their solubilization and absorption.[20][] MCTs are more readily hydrolyzed and absorbed, facilitating drug uptake.[22]

  • Lymphatic Transport: Lipid-based formulations can promote the intestinal lymphatic transport of drugs.[20] By being incorporated into chylomicrons, drugs can bypass the hepatic first-pass metabolism, which can increase the systemic bioavailability of certain compounds.

  • Solid Lipid Nanoparticles (SLNs): Mixed-acid triglycerides are key components in the production of SLNs, which are used as carriers for controlled drug delivery and for the encapsulation of bioactive ingredients.[18][19]

Triglyceride Type Key Fatty Acids Primary Application in Drug Development Mechanism of Action
Long-Chain Triglycerides (LCT) C16-C22 (e.g., Oleic, Linoleic)Solubilization of highly lipophilic drugsForms lipid droplets that are processed via the chylomicron pathway.
Medium-Chain Triglycerides (MCT) C8-C12 (e.g., Caprylic, Capric)Enhanced absorption and rapid energy sourceMore readily hydrolyzed by lipases; can be absorbed directly into the portal circulation.[][22]
Structured Lipids (e.g., MLM type) Medium-Long-Medium chainDelivery of specific fatty acids, improved bioavailabilityCombines the rapid absorption of MCTs with the physiological properties of specific LCTs.[23]

Part 4: Methodologies for the Analysis of Mixed-Acid Triglycerides

Characterizing the fatty acid composition of mixed-acid triglycerides is essential for both basic research and quality control in pharmaceutical applications. Gas chromatography (GC) is the gold standard for this purpose.

Experimental Protocol: Fatty Acid Composition Analysis by GC-FID

Principle: This method involves the chemical conversion of the fatty acids within the triglyceride molecules into their more volatile fatty acid methyl ester (FAME) derivatives via transesterification. The resulting FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID).[24]

Methodology:

  • Total Lipid Extraction: a. Homogenize the sample (e.g., tissue, plasma, formulation) in a chloroform:methanol solvent mixture (2:1, v/v). b. After phase separation (induced by adding water or saline), collect the lower organic phase containing the lipids. c. Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Transesterification to FAMEs: a. Re-dissolve the lipid extract in a small volume of toluene. b. Add 2 mL of 1% methanolic sulfuric acid (or another transesterification agent like boron trifluoride-methanol). c. Tightly cap the tube and heat at 50-60°C for 2-3 hours. d. Allow the reaction to cool to room temperature. Add 1 mL of hexane and 1 mL of water and vortex thoroughly. e. Centrifuge to separate the phases and carefully collect the upper hexane layer, which contains the FAMEs.[24]

  • GC-FID Analysis: a. Injection: Inject 1 µL of the hexane extract into the GC. b. Column: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation. c. Carrier Gas: Helium or hydrogen. d. Temperature Program: Start with an initial oven temperature of ~140°C, hold for 5 minutes, then ramp up to ~240°C at a rate of 4°C/min. e. Detector: Flame Ionization Detector (FID) set at ~260°C.[25]

  • Data Analysis and Quantification: a. Identify individual FAMEs by comparing their retention times to those of a certified FAME standard mixture. b. Quantify the relative amount of each fatty acid by integrating the peak area. The percentage of each fatty acid is calculated as the area of its peak divided by the total area of all fatty acid peaks.

Sample Biological Sample or Formulation Extraction Step 1: Lipid Extraction (e.g., Folch Method) Sample->Extraction Transesterification Step 2: Transesterification (Methanolic Acid) Extraction->Transesterification GC Step 3: GC-FID Analysis Transesterification->GC Analysis Step 4: Data Analysis (Peak Identification & Quantification) GC->Analysis Result Fatty Acid Profile (% Composition) Analysis->Result

Caption: Workflow for Fatty Acid Composition Analysis using GC-FID.

Conclusion

Mixed-acid triglycerides are far more than passive energy depots; they are central players in a complex network of metabolic and signaling pathways. Their structural diversity, governed by the specific composition and positional arrangement of their fatty acid constituents, underpins a remarkable functional versatility. A comprehensive understanding of their biosynthesis, transport, and catabolism is fundamental to unraveling the mechanisms of metabolic diseases like cardiovascular disease and NAFLD. Furthermore, the ability to manipulate their structure has positioned mixed-acid triglycerides as a powerful platform in drug development, offering innovative solutions to overcome challenges in drug solubility and bioavailability. As research continues to illuminate the nuanced roles of these multifaceted lipids, they will undoubtedly remain a focal point of investigation and a promising area for therapeutic innovation.

References

An In-depth Technical Guide to the Structure Elucidation of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies employed for the complete structural elucidation of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO), a complex triacylglycerol (TAG). Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, emphasizing the rationale behind experimental choices and the integration of data for unambiguous structure determination.

Introduction: The Significance of Triacylglycerol Structure

Triacylglycerols, the primary components of fats and oils, are crucial in various biological and industrial processes.[1][2] Their molecular structure, defined by the specific fatty acids esterified to the glycerol backbone and their precise positions (regio- and stereospecificity), dictates their physicochemical properties and biological functions.[1][2][3] this compound (POO) is a specific TAG containing two palmitoleic acid (16:1) moieties and one palmitic acid (16:0) moiety.[4] The "rac" designation indicates a racemic mixture of the sn-1,2-Dipalmitoleoyl-3-Palmitoyl-glycerol and sn-2,3-Dipalmitoleoyl-1-Palmitoyl-glycerol enantiomers. The elucidation of such a structure is a non-trivial analytical challenge requiring a multi-faceted approach.[5][6]

The accurate determination of the fatty acid composition and their positional distribution on the glycerol backbone is paramount for understanding lipid metabolism, developing structured lipids for nutritional and pharmaceutical applications, and for quality control in the food and oleochemical industries.[2][7] This guide will systematically explore the key analytical techniques—mass spectrometry and nuclear magnetic resonance spectroscopy—that form the cornerstone of modern TAG structure elucidation.

Foundational Analysis: Fatty Acid Composition

Before delving into the intricacies of positional isomerism, the initial and indispensable step is to determine the constituent fatty acids. This is typically achieved by transesterification of the TAG to fatty acid methyl esters (FAMEs), followed by analysis using Gas Chromatography (GC).

Experimental Protocol: FAMEs Analysis by GC-MS
  • Transesterification: A solution of POO in toluene is treated with a solution of sodium methoxide in methanol. The reaction is allowed to proceed at room temperature for 10 minutes.

  • Quenching and Extraction: The reaction is quenched by the addition of a quenching solution (e.g., acetic acid in water). Hexane is then added to extract the FAMEs.

  • Phase Separation: The mixture is vortexed and centrifuged to achieve clear phase separation. The upper hexane layer containing the FAMEs is carefully collected.

  • GC-MS Analysis: The extracted FAMEs are injected into a GC-MS system equipped with a polar capillary column. The identification of individual FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards.

This initial analysis confirms the presence of palmitoleic acid (16:1) and palmitic acid (16:0) as the sole fatty acid constituents of the target molecule.

Unraveling the Regiochemistry: Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful tool for determining the positional distribution of fatty acids on the glycerol backbone (regiospecific analysis).[8][9] The fragmentation patterns of TAGs in the mass spectrometer provide direct evidence of which fatty acids occupy the sn-2 versus the sn-1/3 positions.

Causality in Experimental Choice: Ionization and Adduct Formation

The choice of ionization technique and the adduct-forming cation are critical for obtaining structurally informative fragments.[10] Electrospray ionization (ESI) is a soft ionization technique that minimizes in-source fragmentation, preserving the intact molecular ion.[8][9] The selection of the cationizing agent significantly influences the subsequent fragmentation pathways in tandem MS (MS/MS) experiments.

  • Ammonium Adducts ([M+NH₄]⁺): These adducts are useful for identifying the fatty acid composition through neutral losses, but often provide limited information about their specific positions.[10]

  • Sodium Adducts ([M+Na]⁺): Sodiated adducts can yield fragments that help distinguish between regioisomers, although the interpretation can sometimes be complex.[8][9]

  • Lithium Adducts ([M+Li]⁺): Lithiated adducts are particularly informative for determining the regiospecificity of TAGs.[10][11] The fragmentation of [M+Li]⁺ ions often shows a preferential loss of the fatty acid from the sn-2 position, leading to characteristic fragment ions that can be used for unambiguous positional assignment.[10]

Experimental Protocol: Regiospecific Analysis by UHPLC-ESI-MS/MS
  • Sample Preparation: A dilute solution of POO is prepared in a suitable solvent system, such as isopropanol:acetonitrile, often with the addition of a lithium salt (e.g., lithium acetate) to promote the formation of lithiated adducts.[10]

  • Chromatographic Separation: The sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to the ESI-MS. A reversed-phase C18 column is commonly used to separate TAGs based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the acyl chains.[1]

  • Mass Spectrometric Analysis:

    • Full Scan MS: A full scan is performed to identify the precursor ion, in this case, the lithiated POO molecule [M+Li]⁺.

    • Tandem MS (MS/MS): The precursor ion is then selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

Data Interpretation and Visualization

The fragmentation of the [M+Li]⁺ adduct of POO will yield a series of characteristic ions. The relative abundance of the fragment ions corresponding to the neutral loss of palmitoleic acid and palmitic acid will indicate their positions on the glycerol backbone. For this compound, a more pronounced loss of the fatty acid from the sn-2 position (palmitoleic acid) is expected.[10]

Table 1: Expected Key Fragment Ions for Lithiated POO in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
[C₅₁H₉₄O₆+Li]⁺[M+Li - C₁₆H₃₀O₂]⁺Loss of Palmitoleic AcidIndicates Palmitoleic Acid at sn-1/2/3
[C₅₁H₉₄O₆+Li]⁺[M+Li - C₁₆H₃₂O₂]⁺Loss of Palmitic AcidIndicates Palmitic Acid at sn-1/2/3
[C₅₁H₉₄O₆+Li]⁺[DAG]⁺ ionsLoss of an Acyl ChainProvides Regiospecific Information

The following diagram illustrates the general workflow for the regiospecific analysis of POO.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis POO_sample POO Sample Solvent Solvent + Lithium Salt POO_sample->Solvent POO_solution Dilute POO Solution Solvent->POO_solution UHPLC UHPLC Separation (C18 Column) POO_solution->UHPLC ESI_MS ESI-MS (Positive Ion Mode) UHPLC->ESI_MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) ESI_MS->MSMS Full_Scan Full Scan MS: Identify [M+Li]⁺ MSMS->Full_Scan Fragment_Analysis Analyze Fragment Ions: Neutral Losses & [DAG]⁺ Full_Scan->Fragment_Analysis Structure Determine Regiochemistry Fragment_Analysis->Structure

Caption: Workflow for Regiospecific Analysis of POO by UHPLC-ESI-MS/MS.

Probing the Glycerol Backbone: Nuclear Magnetic Resonance Spectroscopy

While MS provides excellent information on regiochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers a complementary and powerful method for confirming the positional distribution of fatty acids.[12][13][14]

The Power of ¹³C NMR in Regiospecific Analysis

The chemical shifts of the carbonyl carbons (C=O) and the glycerol backbone carbons in the ¹³C NMR spectrum are sensitive to the nature of the fatty acid and its position on the glycerol moiety.[15][16] Specifically, the carbonyl carbon of a fatty acid at the sn-2 position resonates at a slightly different chemical shift compared to the carbonyl carbons of fatty acids at the sn-1 and sn-3 positions.[12][14]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A concentrated solution of POO is prepared in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, particularly for the less abundant carbonyl and glycerol carbons.

  • Spectral Analysis: The chemical shifts of the carbonyl and glycerol carbons are carefully assigned based on established literature values and spectral databases.[15][16]

Interpreting the ¹³C NMR Spectrum

For this compound, the ¹³C NMR spectrum will exhibit distinct signals for the carbonyl carbons of the palmitoleoyl and palmitoyl moieties. The integration of these signals can provide quantitative information about the distribution of the fatty acids between the sn-2 and sn-1/3 positions.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in POO

Carbon AtomExpected Chemical Shift (ppm)Interpretation
Carbonyl (sn-2)~172.7Palmitoleoyl at sn-2
Carbonyl (sn-1,3)~173.1Palmitoleoyl and Palmitoyl at sn-1/3
Glycerol C-2~68.8Glycerol backbone
Glycerol C-1,3~62.0Glycerol backbone

The following diagram illustrates the logical relationship between the NMR data and the structural determination.

G cluster_NMR ¹³C NMR Spectroscopy cluster_Interpretation Spectral Interpretation POO_Structure This compound Carbonyl_Shifts Carbonyl Chemical Shifts (sn-2 vs sn-1/3) POO_Structure->Carbonyl_Shifts Glycerol_Shifts Glycerol Backbone Shifts POO_Structure->Glycerol_Shifts Signal_Assignment Assign Signals to Specific Carbons Carbonyl_Shifts->Signal_Assignment Glycerol_Shifts->Signal_Assignment Integration Integrate Carbonyl Signals Signal_Assignment->Integration Positional_Confirmation Confirm Positional Distribution Integration->Positional_Confirmation

Caption: Logical Flow of Structure Confirmation using ¹³C NMR.

Addressing Stereospecificity: The Final Frontier

Determining the enantiomeric composition of a racemic mixture like POO (sn-1,2- vs. sn-2,3-diacyl-glycerol derivatives) represents the ultimate challenge in TAG structure elucidation.[1][6] This requires stereospecific analysis, which often involves enzymatic or chiral chromatographic methods.

Enzymatic and Chiral Chromatographic Approaches

One established method involves the enzymatic hydrolysis of the TAG with a stereospecific lipase, followed by the separation and analysis of the resulting diacylglycerol enantiomers.[6][17] Alternatively, the intact TAG can be derivatized and analyzed by chiral High-Performance Liquid Chromatography (HPLC).[7]

Experimental Workflow: Stereospecific Analysis
  • Enzymatic Hydrolysis (Optional): The POO sample is incubated with a lipase that selectively hydrolyzes the fatty acid at the sn-1 or sn-3 position.

  • Derivatization: The resulting diacylglycerols or the intact TAG are derivatized with a chiral reagent to form diastereomers.

  • Chiral HPLC Separation: The diastereomeric derivatives are separated on a chiral stationary phase using HPLC.

  • Detection and Quantification: The separated diastereomers are detected (e.g., by UV or MS), and their relative peak areas are used to determine the enantiomeric ratio.

The successful separation and quantification of the two enantiomers would confirm the racemic nature of the this compound sample.

Conclusion: An Integrated Approach to a Complex Problem

The complete structure elucidation of this compound is a testament to the power of an integrated analytical approach. It begins with the foundational determination of fatty acid composition by GC-MS. This is followed by the elucidation of regiochemistry through the detailed fragmentation analysis provided by UHPLC-ESI-MS/MS, with the choice of a lithiated adduct being key to obtaining unambiguous positional information. ¹³C NMR spectroscopy serves as a robust, complementary technique to confirm the fatty acid distribution on the glycerol backbone. Finally, the stereochemical complexity is addressed through specialized enzymatic and/or chiral chromatographic methods.

This multi-faceted strategy, where each technique provides a unique and confirmatory piece of the structural puzzle, ensures a high degree of confidence in the final elucidated structure. For researchers and professionals in drug development and lipidomics, a thorough understanding of these methodologies and their underlying principles is essential for advancing our knowledge of the roles of complex lipids in health and disease.

References

A Technical Guide to the Natural Occurrence, Analysis, and Application of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereospecificity in Triacylglycerols

Triacylglycerols (TAGs), the primary constituents of natural fats and oils, are fundamental to energy storage and cellular metabolism.[1] Their molecular architecture, defined by the specific fatty acids esterified to the three carbons of the glycerol backbone, dictates their physicochemical properties and biological function. While the overall fatty acid composition of a fat or oil is important, the positional distribution of these fatty acids (regioisomerism) is of paramount importance in fields ranging from human nutrition to advanced drug delivery.

This guide focuses on a specific, rare triacylglycerol: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (PoPoP) . This molecule, with two palmitoleic acid (16:1) moieties at the sn-1 and sn-2 positions and a palmitic acid (16:0) moiety at the sn-3 position, serves as an exemplary case for understanding the challenges and opportunities associated with identifying, isolating, and utilizing structurally defined TAGs. For researchers in lipidomics and drug formulation, the precise arrangement of acyl chains is not a trivial detail; it is a critical determinant of a lipid's interaction with enzymes, its packing in lipid assemblies, and its efficacy as a pharmaceutical excipient.

This document will provide a comprehensive overview of the known natural sources of this compound, delve into the biosynthetic principles governing its formation, and offer detailed protocols for its extraction and characterization. Furthermore, we will explore its potential applications in drug delivery, providing a rationale for the synthesis and investigation of such specific lipid entities.

Part 1: Natural Sources and Biosynthetic Context

Known Natural Occurrence: A Rare Finding

The natural occurrence of this compound is exceedingly rare. To date, the only documented natural source of this specific TAG is the fat body of the male bumblebee, Bombus lapidarius. This finding highlights a key challenge for researchers: many structurally specific TAGs are not available in commercially viable quantities from natural sources, necessitating either complex purification from challenging matrices or chemical synthesis.

Biosynthetic Pathways: Why is PoPoP Uncommon?

The scarcity of this compound in common plant and animal fats can be understood by examining the general pathways of TAG biosynthesis. In most organisms, TAG synthesis primarily follows the Kennedy pathway.

The key enzymes in this pathway, particularly the acyltransferases, exhibit substrate specificity. This specificity, combined with the relative abundance of different fatty acyl-CoAs in the cellular pool, dictates the final composition and structure of the synthesized TAGs. The prevalence of more common fatty acids like oleic acid (18:1) and stearic acid (18:0) in many organisms means that TAGs incorporating these are statistically more likely to be produced.

The biosynthesis of a specific TAG like PoPoP would require a cellular environment with a high concentration of palmitoleoyl-CoA and the presence of acyltransferases that preferentially incorporate this fatty acid at the sn-1 and sn-2 positions, followed by the specific addition of palmitic acid at the sn-3 position. The unique metabolic state of the male bumblebee fat body presumably provides this specific environment.

G cluster_ER Endoplasmic Reticulum cluster_Pool Acyl-CoA Pool G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (sn-1 acylated) G3P->LPA GPAT PA Phosphatidic Acid (sn-1,2 diacylated) LPA->PA LPAAT DAG Diacylglycerol (sn-1,2) PA->DAG PAP TAG Triacylglycerol (sn-1,2,3) DAG->TAG DGAT Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1) Palmitoleoyl_CoA->LPA Adds at sn-1 Palmitoleoyl_CoA->PA Adds at sn-2 Palmitoyl_CoA Palmitoyl-CoA (16:0) Palmitoyl_CoA->TAG Adds at sn-3 G Start Biological Sample (e.g., Insect Fat Body) Extract Total Lipid Extraction (Chloroform:Methanol) Start->Extract Separate TAG Class Separation (Solid-Phase Extraction) Extract->Separate Analyze HPLC-MS/MS Analysis Separate->Analyze Identify Identify Molecular Species (e.g., PoPoP) Analyze->Identify Quantify Quantification Identify->Quantify

References

An In-Depth Technical Guide to 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol is a mixed-acid triglyceride, a lipid molecule comprising a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-2 positions, and one palmitic acid molecule at the sn-3 position. As a specific triacylglycerol (TAG), its unique structure dictates its physical and chemical behavior, making it a subject of interest in lipidomics, drug delivery, and materials science. This guide provides a comprehensive overview of the physical state and appearance of this molecule, grounded in established scientific principles and analytical methodologies.

Physicochemical Properties

The physical state and appearance of this compound are direct consequences of its molecular structure. The presence of two unsaturated palmitoleic acid chains and one saturated palmitic acid chain results in a molecule with distinct properties compared to simple triglycerides containing identical fatty acid chains.

Solubility: This triglyceride is slightly soluble in organic solvents such as chloroform and methanol. Its nonpolar nature, dictated by the long hydrocarbon chains of the fatty acids, governs its solubility, making it immiscible with water.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Synonyms 1,2-Palmitolein-3-Palmitin, TG(16:1/16:1/16:0)--INVALID-LINK--
Molecular Formula C₅₁H₉₄O₆--INVALID-LINK--
Molecular Weight 803.3 g/mol --INVALID-LINK--
Physical State Liquid--INVALID-LINK--
Solubility Slightly soluble in chloroform and methanol--INVALID-LINK--
CAS Number 74257-22-0--INVALID-LINK--

Authoritative Grounding and Analytical Characterization

The identification and characterization of specific triglycerides like this compound rely on advanced analytical techniques. A seminal study by Cvačka et al. (2006) on the analysis of triacylglycerols in the fat body of bumblebees provides a foundational methodology for the characterization of such complex lipids.[1] This research highlights the utility of chromatographic techniques coupled with mass spectrometry for the detailed structural elucidation of TAGs.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is a powerful tool for separating complex lipid mixtures. For triglycerides, reversed-phase HPLC is often employed, where separation is based on the hydrophobicity of the molecules. The elution order is influenced by the total number of carbon atoms and the number of double bonds in the fatty acid chains.

Mass Spectrometry Analysis

Mass spectrometry (MS) is indispensable for the structural confirmation and identification of triglycerides. When coupled with HPLC (LC-MS), it provides both separation and detailed structural information. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for triglyceride analysis.

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide information about the constituent fatty acids and their positions on the glycerol backbone. For instance, the neutral loss of each fatty acid can be observed, allowing for their identification.

Experimental Protocols

The following sections outline generalized experimental workflows for the analysis and application of this compound, drawing from established methodologies for triglyceride research.

Protocol 1: Lipid Extraction for Analysis

This protocol describes a general method for extracting total lipids from a biological sample, which can then be analyzed for the presence of this compound.

Materials:

  • Biological sample (e.g., tissue, cells)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenization tube and pestle

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Reconstitute the lipid extract in a suitable solvent for subsequent analysis (e.g., chloroform:methanol 1:1 for LC-MS).

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Homogenization Homogenize in Chloroform:Methanol Sample->Homogenization Phase_Separation Add NaCl Solution & Centrifuge Homogenization->Phase_Separation Collect_Organic_Phase Collect Lower Organic Phase Phase_Separation->Collect_Organic_Phase Evaporation Evaporate Solvent Collect_Organic_Phase->Evaporation Reconstitution Reconstitute in Suitable Solvent Evaporation->Reconstitution LCMS_Analysis LC-MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the extraction of lipids from biological samples.

Protocol 2: Preparation of Lipid Nanoparticles

Triglycerides are key components in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The following is a generalized protocol for the preparation of lipid nanoparticles.

Materials:

  • This compound (as part of the lipid matrix)

  • A solid lipid (e.g., tristearin)

  • A surfactant (e.g., Poloxamer 188)

  • An active pharmaceutical ingredient (API) - optional

  • High-pressure homogenizer

Procedure:

  • Melt the lipid matrix (containing this compound and the solid lipid) at a temperature above the melting point of the solid lipid.

  • If applicable, dissolve the API in the molten lipid phase.

  • Prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.

  • Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.

  • Cool the resulting nanoemulsion to room temperature to allow for the solidification of the lipid nanoparticles.

LNP_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_product Final Product Formation Lipid_Phase Molten Lipid Phase (with Triglyceride & API) Pre_Emulsion High-Speed Stirring (Pre-emulsion formation) Lipid_Phase->Pre_Emulsion Aqueous_Phase Hot Aqueous Surfactant Solution Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling LNP_Suspension Lipid Nanoparticle Suspension Cooling->LNP_Suspension

Caption: General workflow for the preparation of lipid nanoparticles.

Conclusion

This compound is a specific mixed-acid triglyceride with a liquid physical state at room temperature, a direct result of its unique fatty acid composition. Its characterization relies on sophisticated analytical techniques, primarily LC-MS, which allows for its separation from complex mixtures and detailed structural elucidation. As a component in lipidomics research and a potential ingredient in advanced drug delivery systems, a thorough understanding of its physicochemical properties and analytical behavior is essential for researchers in the field. The methodologies outlined in this guide provide a framework for the investigation and application of this and other similar complex lipid molecules.

References

In-Depth Technical Guide: Biosynthesis of Asymmetric Triglycerides in Cells

Author: BenchChem Technical Support Team. Date: January 2026

<_ ...>

Introduction

Triglycerides (TGs), the primary form of energy storage in eukaryotes, are esters composed of a glycerol backbone and three fatty acids.[1][2] While often depicted with a homogenous fatty acid composition, the reality within a cell is far more complex and elegant. The specific placement of different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone gives rise to a vast array of asymmetric triglycerides. This structural nuance is not a random occurrence but a tightly regulated process with profound implications for cellular metabolism, signaling, and the physicochemical properties of lipids.[3] Understanding the biosynthesis of these asymmetric TGs is paramount for researchers in metabolic diseases, nutrition, and drug development.[3] This guide provides a comprehensive overview of the core enzymatic pathways, subcellular organization, and state-of-the-art methodologies for interrogating the synthesis of asymmetric triglycerides.

Core Biosynthetic Pathways: A Symphony of Acyltransferases

The synthesis of triglycerides in most mammalian cells, with the exception of enterocytes, predominantly follows the glycerol-3-phosphate (G3P) or Kennedy pathway.[1][4][5] A significant alternative, the monoacylglycerol (MAG) pathway, is primarily active in the small intestine for the absorption of dietary fats.[1][6][7] The final stereochemical configuration of the resulting triglyceride is a direct consequence of the substrate specificities of the acyltransferases involved in these pathways.

The Glycerol-3-Phosphate (Kennedy) Pathway

This de novo pathway, first elucidated by Eugene Kennedy, is the principal route for TG synthesis in the liver and adipose tissue.[1][4][5] It proceeds through a series of four enzymatic steps, each contributing to the eventual asymmetry of the final triglyceride molecule. The entire process is primarily localized to the endoplasmic reticulum (ER), with some initial steps also occurring on the outer mitochondrial membrane.[4][8][9]

  • Acylation of Glycerol-3-Phosphate: The pathway initiates with the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) .[10][11] Mammals express four GPAT isoforms (GPAT1-4) with distinct tissue distributions, subcellular localizations, and fatty acid preferences, providing the first layer of regulation in generating asymmetry.[4][11] For instance, GPAT1, located on the outer mitochondrial membrane, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[11]

  • Formation of Phosphatidic Acid: The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) to form phosphatidic acid.[10][11] The substrate specificity of the various AGPAT isoforms further contributes to the asymmetric nature of the diacylglycerol precursor.

  • Dephosphorylation to Diacylglycerol: Phosphatidic acid is a critical branch point in lipid synthesis.[4][11] For triglyceride synthesis, it is dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as lipins, to yield sn-1,2-diacylglycerol (DAG).[1][4]

  • Final Acylation to Triglyceride: The final and committed step is the acylation of DAG at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[1][3] Mammals have two primary DGAT isoforms, DGAT1 and DGAT2, which exhibit different catalytic properties and subcellular localizations.[11][12][13] DGAT1 is primarily found in the small intestine and adipose tissue, while DGAT2 is the predominant form in the liver.[14] The distinct substrate preferences of DGAT1 and DGAT2 for both the DAG species and the acyl-CoA donor are major determinants of the final triglyceride structure.[3]

The Monoacylglycerol (MAG) Pathway

Crucial for the absorption of dietary fats in the small intestine, the MAG pathway re-synthesizes triglycerides from absorbed 2-monoacylglycerol (2-MAG) and free fatty acids.[4][6][7]

  • Acylation of Monoacylglycerol: Monoacylglycerol Acyltransferase (MGAT) enzymes catalyze the acylation of 2-MAG to form diacylglycerol.[6][7] There are three known MGAT isoforms (MGAT1, MGAT2, and MGAT3), with MGAT2 being highly expressed in the small intestine.[6][7]

  • Conversion to Triglyceride: The resulting DAG is then acylated by DGAT to form a triglyceride, converging with the Kennedy pathway.[6][7]

A Recently Discovered Alternative Pathway

Recent research has identified an alternative triglyceride synthesis pathway in human cells. This pathway involves a previously uncharacterized acyltransferase called DIESL (also known as TMEM68) and its regulator TMX1.[15][16][17] This DIESL-driven pathway appears to be particularly important for maintaining mitochondrial function during periods of lipid starvation by synthesizing triglycerides at the expense of membrane phospholipids.[15][16]

Subcellular Landscape of Triglyceride Biosynthesis

The enzymes involved in triglyceride biosynthesis are predominantly integral membrane proteins of the endoplasmic reticulum (ER).[6][8][18] This localization is critical, as it positions the synthetic machinery in close proximity to the sites of fatty acid synthesis and modification. The newly synthesized triglycerides are then packaged into lipid droplets, which bud off from the ER membrane.[4][18] The microsomal triglyceride transfer protein (MTP) plays a crucial role in the assembly of apolipoprotein B-containing lipoproteins in the ER and Golgi apparatus, a process that is essential for the transport of triglycerides out of the liver.[19][20]

Visualizing the Pathways

The Kennedy Pathway for Asymmetric Triglyceride Synthesis

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (sn-1 acylated) G3P->LPA GPAT PA Phosphatidic Acid (sn-1, sn-2 acylated) LPA->PA AGPAT DAG sn-1,2-Diacylglycerol PA->DAG PAP (Lipin) TG Asymmetric Triglyceride DAG->TG DGAT Pi Pi DAG->Pi Fatty_Acyl_CoA1 Fatty Acyl-CoA 1 Fatty_Acyl_CoA1->LPA Fatty_Acyl_CoA2 Fatty Acyl-CoA 2 Fatty_Acyl_CoA2->PA Fatty_Acyl_CoA3 Fatty Acyl-CoA 3 Fatty_Acyl_CoA3->TG

Caption: The Kennedy Pathway for de novo triglyceride synthesis.

The Monoacylglycerol Pathway

MGAT_Pathway MAG 2-Monoacylglycerol DAG Diacylglycerol MAG->DAG MGAT TG Triglyceride DAG->TG DGAT Fatty_Acyl_CoA1 Fatty Acyl-CoA Fatty_Acyl_CoA1->DAG Fatty_Acyl_CoA2 Fatty Acyl-CoA Fatty_Acyl_CoA2->TG

Caption: The Monoacylglycerol Pathway for triglyceride re-synthesis.

Experimental Methodologies for Studying Asymmetric Triglyceride Biosynthesis

A multi-faceted approach is required to fully elucidate the intricacies of asymmetric triglyceride biosynthesis. This involves a combination of lipidomic analysis, enzyme activity assays, and cellular and whole-organism models.

Lipidomic Analysis using Mass Spectrometry

Mass spectrometry (MS) is the cornerstone of modern lipidomics, offering unparalleled sensitivity and specificity for the identification and quantification of individual triglyceride species.[2]

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[2][21][22] Reversed-phase LC is commonly employed to separate triglycerides based on their hydrophobicity.[21]

  • Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation.[21] While faster, it can be more challenging to resolve isomeric species.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent triglyceride ions, MS/MS can provide information about the fatty acid composition and, in some cases, their positions on the glycerol backbone.[22][23]

Generalized Protocol for LC-MS/MS-based Triglyceride Profiling:

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Chromatographic Separation: Separate the lipid extract on a C18 reversed-phase column using a gradient of organic solvents.

  • Mass Spectrometric Detection: Ionize the eluting triglycerides using electrospray ionization (ESI) in positive ion mode, often as ammonium adducts.[21][22]

  • MS/MS Analysis: Select precursor ions corresponding to specific triglyceride adducts and fragment them using collision-induced dissociation.[22]

  • Data Analysis: Identify and quantify individual triglyceride species based on their retention times and characteristic fragment ions or neutral losses of fatty acids.[23]

Enzyme Activity Assays

Directly measuring the activity of the key acyltransferases is crucial for understanding their contribution to asymmetric triglyceride synthesis.

Radiolabeling Assays:

The traditional method for measuring DGAT activity involves the use of radiolabeled substrates, such as [¹⁴C]-oleoyl-CoA or [³H]-glycerol.[24]

Generalized Protocol for a Radiolabeling-based DGAT Assay:

  • Prepare Microsomes: Isolate microsomal fractions from cells or tissues, which are enriched in DGAT.

  • Assay Reaction: Incubate the microsomes with a reaction mixture containing DAG, radiolabeled fatty acyl-CoA, and appropriate buffers.

  • Lipid Extraction: Stop the reaction and extract the lipids.

  • Separation: Separate the radiolabeled triglyceride product from the unreacted substrates using thin-layer chromatography (TLC).[24]

  • Quantification: Scrape the triglyceride band from the TLC plate and quantify the incorporated radioactivity using liquid scintillation counting.[24]

Fluorescence-Based Assays:

More recently, fluorescence-based assays have been developed as a safer and more high-throughput alternative to radiolabeling. These assays often utilize fluorescently tagged fatty acyl-CoA substrates.[24] Fluorescence Resonance Energy Transfer (FRET)-based assays are also emerging as a powerful tool for real-time measurement of enzyme activity.[25][26][27]

Cellular Models and Metabolic Flux Analysis

Cellular Models:

A variety of cellular models are employed to study triglyceride metabolism, each with its own advantages and limitations.[19][28]

  • Primary Hepatocytes: Considered the "gold standard" for in vitro liver studies, but their availability and viability can be challenging.[19]

  • Hepatoma Cell Lines (e.g., HepG2): Widely used due to their ease of culture, but their metabolic phenotype may differ from primary cells.[29]

  • Adipocyte Cell Lines (e.g., 3T3-L1): A classic model for studying adipogenesis and lipid storage.[30]

  • Adipose-Derived Stem Cells (ASCs): Offer a more physiologically relevant model for studying human adipogenesis.[30]

Metabolic Flux Analysis:

By using stable isotope-labeled precursors (e.g., ¹³C-labeled glucose or fatty acids), researchers can trace the flow of carbons through the different biosynthetic pathways. Subsequent analysis of the isotopic enrichment in the resulting triglycerides by MS can provide quantitative insights into the relative contributions of different pathways to asymmetric triglyceride synthesis.

Pharmacological Inhibition

Small molecule inhibitors targeting specific enzymes in the triglyceride synthesis pathways are invaluable tools for dissecting their roles.

Target Enzyme Inhibitors Mechanism of Action Therapeutic Potential
DGAT1 T-863, PF-04620110Block the final step of triglyceride synthesis, reducing triglyceride storage and altering gut peptide release.[12][31][32]Obesity, Type 2 Diabetes[12][14]
DGAT2 PF-06424439Inhibit the final step of triglyceride synthesis, primarily in the liver, leading to reduced hepatic steatosis.[13]Nonalcoholic Fatty Liver Disease (NAFLD)[13]
MGAT2 JNJ-42165279Block the re-esterification of dietary monoacylglycerols in the intestine, reducing fat absorption.Obesity, Dyslipidemia

Conclusion

The biosynthesis of asymmetric triglycerides is a highly regulated and compartmentalized process that is fundamental to cellular lipid homeostasis. The intricate interplay of multiple acyltransferase isoforms with distinct substrate specificities and subcellular localizations ultimately dictates the precise molecular architecture of these essential energy storage molecules. A deeper understanding of these pathways, facilitated by advanced analytical techniques and sophisticated cellular models, is critical for unraveling the complexities of metabolic diseases and for the development of novel therapeutic strategies. The continued exploration of this field promises to yield further insights into the dynamic and multifaceted roles of triglycerides in health and disease.

References

An In-Depth Technical Guide to the Enzymatic Synthesis of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of the structured triacylglycerol (TAG), 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol. Structured lipids, with defined fatty acid composition and positional distribution on the glycerol backbone, are of significant interest in the pharmaceutical and nutraceutical industries for their targeted physiological effects. This document outlines the strategic selection of enzymes, substrates, and reaction conditions to achieve a high-yield, regioselective synthesis. Detailed protocols for the enzymatic reactions, purification, and analytical characterization are provided, underpinned by established principles of biocatalysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of lipid chemistry and biotechnology.

Introduction: The Significance of Structured Triacylglycerols

Structured triacylglycerols (TAGs) are lipids that have been modified from their natural form to alter the composition and/or positional distribution of fatty acids on the glycerol backbone.[1] This targeted restructuring allows for the creation of lipids with specific functional, nutritional, or therapeutic properties, such as enhanced absorption, altered metabolism, or the delivery of specific fatty acids to target tissues.[1] The subject of this guide, this compound, is a specific structured TAG containing two molecules of the monounsaturated fatty acid, palmitoleic acid (C16:1), at the sn-1 and sn-2 positions, and one molecule of the saturated fatty acid, palmitic acid (C16:0), at the sn-3 position. Palmitoleic acid, in particular, has garnered attention for its potential role in metabolic regulation.[2]

Enzymatic synthesis of structured TAGs offers significant advantages over chemical methods, including milder reaction conditions that preserve the integrity of sensitive fatty acids, high regioselectivity that allows for precise control over the final structure, and a reduction in the formation of unwanted byproducts.[3] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for these transformations due to their ability to catalyze esterification, transesterification, and acidolysis reactions with high efficiency and specificity.[3][4]

This guide will detail a strategic, two-step enzymatic approach for the synthesis of this compound, leveraging the principles of lipase-catalyzed esterification.

Strategic Synthesis Pathway

The synthesis of a specific structured TAG such as this compound requires a carefully planned, regioselective approach. A direct, one-pot reaction with glycerol, palmitoleic acid, and palmitic acid is unlikely to yield the desired product with high specificity due to the random esterification at the three positions of the glycerol backbone. Therefore, a two-step enzymatic strategy is proposed, as illustrated below. This approach is analogous to methods used for the synthesis of other precisely structured TAGs.[5]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1,2-Dipalmitoleoyl-rac-glycerol Intermediate cluster_step2 Step 2: Regioselective Esterification Glycerol Glycerol r1 Glycerol->r1 PalmitoleicAcid Palmitoleic Acid (2 eq.) PalmitoleicAcid->r1 DAG 1,2-Dipalmitoleoyl-rac-glycerol r2 DAG->r2 r1->DAG Non-specific Lipase (e.g., Novozym 435) Esterification PalmiticAcid Palmitic Acid (1 eq.) PalmiticAcid->r2 FinalProduct This compound r2->FinalProduct sn-1,3 Specific Lipase (e.g., Lipozyme TL IM) Esterification

Figure 1: Proposed two-step enzymatic synthesis pathway.

Causality of the Approach:

  • Step 1: Synthesis of the Diacylglycerol Intermediate: The first step involves the esterification of glycerol with two equivalents of palmitoleic acid. To favor the formation of the 1,2-diacylglycerol, a non-specific lipase such as Novozym 435 (immobilized Candida antarctica lipase B) is a suitable choice. While this may also produce some 1,3-diacylglycerol and monoacylglycerols, reaction conditions can be optimized to maximize the desired 1,2-isomer. The resulting diacylglycerol intermediate must be purified before proceeding to the next step.

  • Step 2: Regioselective Acylation: The purified 1,2-Dipalmitoleoyl-rac-glycerol is then subjected to a second esterification reaction with one equivalent of palmitic acid. For this step, a lipase with high specificity for the sn-1 and sn-3 positions is crucial to ensure that the palmitic acid is added exclusively to the available sn-3 position. Lipozyme TL IM (immobilized Thermomyces lanuginosa lipase) is an excellent candidate due to its well-documented sn-1,3 specificity.[6]

Enzyme and Substrate Selection

The success of this synthesis hinges on the appropriate selection of biocatalysts and high-purity substrates.

ComponentSelectionRationale
Step 1 Enzyme Novozym 435 (immobilized Candida antarctica lipase B)A non-specific lipase that can acylate both primary and secondary hydroxyl groups of glycerol. Its high activity and stability make it suitable for esterification reactions.
Step 2 Enzyme Lipozyme TL IM (immobilized Thermomyces lanuginosa lipase)An sn-1,3 specific lipase that will selectively catalyze the esterification at the available sn-3 position of the 1,2-diacylglycerol intermediate, preventing acylation at the sn-2 position.[6]
Glycerol High purity (>99.5%)The presence of water can promote the reverse reaction (hydrolysis), so a low water content is essential.[7] Purification of crude glycerol is necessary to remove impurities that can inhibit the enzyme.[8]
Palmitoleic Acid High purity (>98%)Substrate purity is critical to prevent the incorporation of other fatty acids into the final product.
Palmitic Acid High purity (>98%)As with palmitoleic acid, high purity ensures the desired final product composition.

Experimental Protocols

The following protocols are designed for a laboratory-scale synthesis and can be scaled up with appropriate adjustments to reactor design and process parameters.

Step 1: Synthesis of 1,2-Dipalmitoleoyl-rac-glycerol

Materials:

  • Glycerol (high purity, anhydrous)

  • Palmitoleic acid

  • Novozym 435

  • Solvent (e.g., 2-methyl-2-butanol or solvent-free system)

  • Molecular sieves (3Å), activated

Procedure:

  • In a jacketed glass reactor, combine glycerol and palmitoleic acid in a 1:2.2 molar ratio. The slight excess of fatty acid helps to drive the reaction towards di-acylation.

  • If using a solvent, add 2-methyl-2-butanol to dissolve the reactants. A solvent-free system is also possible and can simplify downstream processing.

  • Add activated molecular sieves (10% w/w of reactants) to the mixture to adsorb the water produced during esterification, thereby shifting the equilibrium towards product formation.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 60-70°C) with constant stirring.

  • Add Novozym 435 (5-10% w/w of reactants) to initiate the reaction.

  • Maintain the reaction under vacuum to facilitate the removal of water.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion is reached (typically 8-12 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • The crude product will be a mixture of mono-, di-, and triacylglycerols, along with unreacted fatty acids. This mixture must be purified.

Purification of the Diacylglycerol Intermediate

Purification is a critical step to isolate the 1,2-Dipalmitoleoyl-rac-glycerol.

  • Removal of Unreacted Fatty Acids: Free fatty acids can be removed by liquid-liquid extraction with an alkaline solution (e.g., 0.5 M KOH in ethanol) or by short-path molecular distillation.

  • Chromatographic Separation: The remaining mixture of mono-, di-, and triacylglycerols can be separated by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective. The fractions are collected and analyzed by TLC to identify and pool those containing the desired 1,2-diacylglycerol.

Step 2: Synthesis of this compound

Materials:

  • Purified 1,2-Dipalmitoleoyl-rac-glycerol

  • Palmitic acid

  • Lipozyme TL IM

  • Solvent (e.g., hexane or solvent-free)

  • Molecular sieves (3Å), activated

Procedure:

  • In a clean, dry reactor, dissolve the purified 1,2-Dipalmitoleoyl-rac-glycerol and palmitic acid in a 1:1.1 molar ratio in a suitable solvent like hexane.

  • Add activated molecular sieves (10% w/w).

  • Equilibrate the mixture to the optimal temperature for Lipozyme TL IM (typically 50-60°C) with stirring.

  • Add Lipozyme TL IM (5-10% w/w) to start the reaction.

  • Maintain the reaction under vacuum or a nitrogen blanket.

  • Monitor the formation of the target TAG by TLC, GC, or HPLC.

  • When the reaction reaches completion (typically 6-10 hours), terminate it by filtering off the enzyme.

  • The crude product will contain the desired TAG, unreacted diacylglycerol, and excess palmitic acid.

Final Product Purification

A multi-step purification process is recommended for obtaining a high-purity final product.

  • Removal of Free Fatty Acids: As in the first purification step, unreacted palmitic acid can be removed by alkaline extraction or molecular distillation.

  • Chromatographic Purification: The final purification of this compound is best achieved through column chromatography on silica gel, using a hexane/ethyl acetate solvent system. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for higher purity.[9]

Analytical Characterization

Thorough analysis is essential to confirm the identity and purity of the synthesized structured TAG.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and purity of fractions.
Gas Chromatography (GC) To determine the fatty acid composition of the final product after transmethylation.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) To separate and quantify the different classes of glycerides (mono-, di-, triacylglycerols) and to determine the molecular weight of the final product.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the TAG and the positional distribution of the fatty acids on the glycerol backbone.
Pancreatic Lipase Assay To determine the fatty acid composition at the sn-2 position, confirming the regioselectivity of the synthesis.[10]

Workflow and Process Control

Workflow cluster_synthesis Synthesis Module cluster_analysis Analytical Quality Control start Start: High-Purity Substrates step1 Step 1: Esterification (Novozym 435) start->step1 pur1 Purification 1: - FFA Removal - Chromatography step1->pur1 qc1 In-process Control: TLC / GC step1->qc1 step2 Step 2: Esterification (Lipozyme TL IM) pur1->step2 qc2 Intermediate QC: GC / HPLC pur1->qc2 pur2 Purification 2: - FFA Removal - Chromatography step2->pur2 step2->qc1 end Final Product: This compound pur2->end qc3 Final Product QC: GC, HPLC-MS, NMR pur2->qc3

Figure 2: Overall workflow for synthesis and quality control.

Conclusion and Future Perspectives

This technical guide has outlined a robust, scientifically-grounded enzymatic strategy for the synthesis of this compound. By employing a two-step esterification process with carefully selected non-specific and sn-1,3 specific lipases, it is possible to achieve a high degree of control over the final molecular structure. The success of this synthesis is critically dependent on the purity of the starting materials, the efficient removal of water during the reaction, and rigorous purification of the intermediate and final products.

Future work in this area could focus on the optimization of reaction conditions using statistical design of experiments to maximize yield and minimize reaction times. Furthermore, the development of more efficient, single-step purification methods, such as selective crystallization or advanced chromatographic techniques, would enhance the scalability and economic viability of producing this and other high-value structured triacylglycerols for research and commercial applications.

References

Methodological & Application

Application Note: Quantitative Analysis of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol by Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of the triglyceride 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Triglycerides (TGs) are crucial molecules for energy storage and are implicated in various metabolic pathways and diseases.[1] The specific isomeric structure of TGs, such as POO, can have distinct biological functions and serve as important biomarkers. This guide provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development. The methodology emphasizes scientific integrity, providing causal explanations for experimental choices to ensure reproducible and reliable results.

Introduction to this compound (POO)

This compound is a mixed-acid triglyceride with two palmitoleic acid (16:1) chains at the sn-1 and sn-2 positions and one palmitic acid (16:0) chain at the sn-3 position of the glycerol backbone. The analysis of specific TG species like POO is analytically challenging due to the presence of numerous isomers with identical mass.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the comprehensive analysis of TGs.[3] It combines the high-resolution separation of reversed-phase HPLC with the sensitivity and specificity of mass spectrometry for detection and structural elucidation.[3][4] Electrospray ionization (ESI) is a widely used ionization technique for TG analysis due to its sensitivity and the informative fragmentation of the resulting adducts.[5]

This protocol employs a reversed-phase LC-MS/MS method for the separation and quantification of POO.

Experimental Workflow Overview

The analytical workflow for POO analysis is a multi-step process that requires careful attention to detail at each stage to ensure accuracy and reproducibility. The general workflow is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LCMS Reversed-Phase LC-MS/MS Drydown->LCMS Integration Peak Integration & Normalization LCMS->Integration Quantification Quantitative Analysis Integration->Quantification

Caption: General experimental workflow for the LC-MS analysis of POO.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (POO) analytical standard

  • Internal Standard (IS): e.g., Glyceryl Trinonadecanoate (TG 19:0/19:0/19:0) or another suitable odd-chain triglyceride.[6]

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)

  • Ammonium Acetate

  • Biological matrix (e.g., human serum, plasma)

Sample Preparation: Lipid Extraction

A robust lipid extraction is critical for minimizing matrix effects and ensuring high recovery of the analyte. The Folch method is a widely used and effective technique for total lipid extraction.[7]

Protocol:

  • To 100 µL of the biological sample (e.g., serum), add a known amount of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as 1:1 (v/v) isopropanol:acetonitrile.

Liquid Chromatography

Reversed-phase liquid chromatography (RPLC) is commonly used for triglyceride analysis, separating species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acid chains.[2][5] A C18 stationary phase is generally effective for this purpose.[5]

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water:Acetonitrile (40:60, v/v)
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (10:90, v/v)
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Mass Spectrometry

Electrospray ionization in positive ion mode is highly effective for the analysis of triglycerides, typically forming ammonium adducts ([M+NH₄]⁺) which are stable and produce characteristic fragmentation patterns.[5][8] Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.[1] The fragmentation of the [M+NH₄]⁺ precursor ion involves the neutral loss of ammonia and a fatty acid, allowing for the identification of the constituent fatty acids.[9][10]

Parameter Condition
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for POO (C₅₁H₉₄O₆, MW: 803.32):

The precursor ion will be the ammonium adduct [M+NH₄]⁺ (m/z 821.8). The product ions correspond to the neutral loss of a fatty acid.

  • Palmitoleic Acid (16:1) Loss: 821.8 > 567.5 ([M+NH₄ - C₁₆H₃₀O₂]⁺)

  • Palmitic Acid (16:0) Loss: 821.8 > 565.5 ([M+NH₄ - C₁₆H₃₂O₂]⁺)

Data Analysis and Quantification

The quantification of POO is achieved by integrating the peak area of the specific MRM transition and normalizing it against the peak area of the internal standard. A calibration curve should be constructed using a series of known concentrations of the POO analytical standard spiked into a surrogate matrix to ensure accurate quantification.

The identification of POO is confirmed by both its retention time and the presence of the specific precursor-to-product ion transitions.[11]

System Suitability and Validation

To ensure the reliability of the analytical method, a system suitability test should be performed before each analytical run. This includes injecting a standard solution to check for retention time stability, peak shape, and signal intensity.

Method validation should be performed according to established guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound using LC-MS. The combination of reversed-phase liquid chromatography for isomeric separation and tandem mass spectrometry for sensitive and specific detection allows for the reliable quantification of this important triglyceride in complex biological matrices. By following this comprehensive guide, researchers can achieve high-quality, reproducible data for their lipidomics studies.

References

Application Note: High-Precision Quantification of Triglycerides Using 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of triglycerides (TGs) is paramount in metabolic disease research, drug development, and clinical diagnostics. This document provides a detailed technical guide for the precise and accurate quantification of triglycerides in biological samples using 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol as a non-endogenous internal standard. We present comprehensive protocols for two robust analytical platforms: High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed to equip researchers with the necessary knowledge to implement these methods, understand the rationale behind critical steps, and ensure data of the highest integrity.

Introduction: The Imperative for Accurate Triglyceride Quantification

Triglycerides, as the primary form of energy storage in eukaryotes, play a central role in cellular metabolism. Aberrant TG levels are hallmark indicators of various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease.[1][2] Consequently, the ability to reliably quantify triglyceride species is a cornerstone of both basic research and pharmaceutical development. The complexity of the lipidome, however, presents significant analytical challenges, including potential sample loss during extraction and matrix effects during analysis.[3][4]

The use of an internal standard (IS) is a well-established strategy to mitigate these issues and enhance the accuracy and precision of quantification.[5] An ideal internal standard is a compound that is not naturally present in the sample, behaves similarly to the analytes of interest throughout the analytical process, and does not interfere with their detection.[3] this compound, a specific mixed-acid triglyceride, serves as an excellent internal standard for TG quantification due to its structural similarity to endogenous triglycerides and its defined composition, which allows for its unambiguous identification.[6][7]

This application note details two distinct, yet complementary, methodologies for the quantification of triglycerides utilizing this compound as an internal standard.

Properties of this compound

This compound is a triacylglycerol with two palmitoleic acid (16:1) moieties at the sn-1 and sn-2 positions and one palmitic acid (16:0) moiety at the sn-3 position of the glycerol backbone. Its defined structure and molecular weight make it an ideal candidate for use as an internal standard in lipidomic analyses.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C51H94O6
Molecular Weight 807.3 g/mol
Structure Glycerol backbone esterified with two palmitoleic acids and one palmitic acid
Purity ≥95% (as determined by TLC)
Storage -20°C in a tightly sealed container, protected from light

Methodologies for Triglyceride Quantification

This section outlines two distinct protocols for the quantification of triglycerides. The choice of method will depend on the specific research question, required sensitivity, and available instrumentation.

Quantification by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust and reliable method for the quantification of non-volatile compounds like triglycerides.[8][9] The separation is based on the hydrophobicity of the different TG species, and the ELSD provides a response proportional to the mass of the analyte, making it suitable for gradient elution methods often required for complex lipid mixtures.[8][10]

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Analysis s_start Biological Sample (e.g., Plasma, Tissue Homogenate) s_spike Spike with This compound Internal Standard s_start->s_spike s_extract Lipid Extraction (e.g., Folch Method) s_spike->s_extract s_dry Dry Down Under Nitrogen s_extract->s_dry s_reconstitute Reconstitute in Mobile Phase s_dry->s_reconstitute a_inject Inject Sample s_reconstitute->a_inject a_separate Reverse-Phase C18 Column (Gradient Elution) a_inject->a_separate a_detect Evaporative Light-Scattering Detector (ELSD) a_separate->a_detect d_integrate Integrate Peak Areas (Analytes and IS) a_detect->d_integrate d_ratio Calculate Peak Area Ratios (Analyte/IS) d_integrate->d_ratio d_curve Generate Calibration Curve d_ratio->d_curve d_quantify Quantify Triglyceride Concentration d_curve->d_quantify

Caption: Workflow for triglyceride quantification by HPLC-ELSD.

  • Preparation of Standards and Internal Standard Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).

    • Prepare a series of calibration standards of a representative triglyceride (e.g., triolein) at concentrations ranging from 0.05 to 1 mg/mL in chloroform:methanol (2:1, v/v).

  • Sample Preparation:

    • To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of the this compound internal standard stock solution.

    • Perform lipid extraction using a modified Folch method:

      • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample and vortex thoroughly.

      • Add 0.5 mL of 0.9% NaCl solution and vortex again.

      • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

      • Carefully collect the lower organic phase containing the lipids.[11]

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase.

  • HPLC-ELSD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Dichloromethane.[8][10]

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: Linear gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 40°C, Gas flow 1.6 SLM.[8]

  • Data Analysis:

    • Integrate the peak areas for the triglyceride analytes and the internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of triglycerides in the samples by interpolating their peak area ratios on the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for lipid analysis, offering high sensitivity and specificity.[12] This technique allows for the identification and quantification of individual triglyceride species based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12][13]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s_start Biological Sample (e.g., Plasma, Tissue Homogenate) s_spike Spike with This compound Internal Standard s_start->s_spike s_extract Lipid Extraction (e.g., Folch Method) s_spike->s_extract s_dry Dry Down Under Nitrogen s_extract->s_dry s_reconstitute Reconstitute in LC-MS Grade Solvent s_dry->s_reconstitute a_inject Inject Sample s_reconstitute->a_inject a_separate Reverse-Phase C18 UHPLC Column (Gradient Elution) a_inject->a_separate a_ionize Electrospray Ionization (ESI) Positive Mode a_separate->a_ionize a_analyze Tandem Mass Spectrometry (MRM Mode) a_ionize->a_analyze d_integrate Integrate Peak Areas (MRM Transitions) a_analyze->d_integrate d_ratio Calculate Peak Area Ratios (Analyte/IS) d_integrate->d_ratio d_curve Generate Calibration Curve d_ratio->d_curve d_quantify Quantify Individual TG Species d_curve->d_quantify

Caption: Workflow for triglyceride quantification by LC-MS/MS.

  • Preparation of Standards and Internal Standard Stock Solution:

    • Prepare a stock solution of this compound at 1 mg/mL in isopropanol:acetonitrile (1:1, v/v).

    • Prepare a series of calibration standards of relevant triglyceride species at concentrations spanning the expected sample concentration range.

  • Sample Preparation:

    • Follow the same sample preparation and lipid extraction procedure as outlined in the HPLC-ELSD protocol (Section 3.1.2).

    • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v).

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the precursor ion ([M+NH4]+) and a specific product ion corresponding to the neutral loss of one of the fatty acid chains for each triglyceride of interest and the internal standard.[11][13]

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for each triglyceride species and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Generate a calibration curve for each triglyceride species by plotting the peak area ratios against the known concentrations of the standards.

    • Quantify the concentration of each triglyceride species in the samples using the respective calibration curves.

Data Presentation and Interpretation

Table 2: Example Calibration Curve Data for Triolein (TG 18:1/18:1/18:1) using HPLC-ELSD

Triolein Concentration (µg/mL)Peak Area Ratio (Triolein / IS)
500.12
1000.25
2500.63
5001.24
7501.85
10002.48
0.9995

Table 3: Quantification of Triglycerides in Human Plasma Samples (µg/mL) using LC-MS/MS

Sample IDTG (16:0/18:1/18:2)TG (16:0/18:1/18:1)TG (18:1/18:1/18:2)
Control 115.2 ± 1.125.8 ± 2.332.5 ± 2.9
Control 214.8 ± 1.326.5 ± 2.133.1 ± 3.0
Treated 128.9 ± 2.545.1 ± 3.858.7 ± 4.5
Treated 230.1 ± 2.846.8 ± 4.160.2 ± 5.1

Method Validation and Quality Control

To ensure the reliability of the generated data, it is crucial to validate the analytical methods.[14] Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve, which should be >0.99.

  • Accuracy: Determined by spike and recovery experiments, with acceptable recovery typically between 85-115%.

  • Precision: Evaluated by calculating the coefficient of variation (%CV) for replicate measurements, which should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The methodologies presented in this application note provide a robust framework for the accurate and precise quantification of triglycerides in various biological matrices. The use of this compound as an internal standard is a critical component of these workflows, enabling the correction for analytical variability and ensuring the generation of high-quality, reproducible data. Both HPLC-ELSD and LC-MS/MS offer distinct advantages, and the choice of method should be guided by the specific requirements of the research study. Adherence to the detailed protocols and proper method validation will empower researchers to confidently investigate the role of triglycerides in health and disease.

References

Application Notes and Protocols for the Detection of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO) is a specific triacylglycerol (TAG) of interest in various fields, including lipidomics, food science, and clinical diagnostics. Accurate and reproducible quantification of POO in complex biological matrices is crucial for understanding its metabolic role and its potential as a biomarker. This application note provides a comprehensive guide to the sample preparation and subsequent detection of POO, with a focus on robust lipid extraction, purification, and analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking a reliable methodology for POO analysis.[1]

Understanding the Analyte: this compound (POO)

POO is a triacylglycerol composed of a glycerol backbone esterified with two palmitoleic acid molecules and one palmitic acid molecule. The "rac" designation indicates a racemic mixture of stereoisomers. As a neutral lipid, POO is nonpolar and soluble in organic solvents such as chloroform and methanol, a property that is fundamental to its extraction from aqueous biological samples.[2]

I. Sample Preparation: From Matrix to Isolated Triacylglycerols

The successful detection of POO is critically dependent on the initial sample preparation. This process involves the extraction of total lipids from the sample matrix, followed by the purification of the triacylglycerol fraction.

A. Lipid Extraction: Choosing the Right Method

The two most widely recognized methods for total lipid extraction are the Folch and Bligh-Dyer methods. Both rely on a chloroform-methanol-water solvent system to partition lipids from other cellular components.[3][4][5]

  • The Folch Method: This method utilizes a 2:1 (v/v) chloroform:methanol mixture and is considered highly efficient for the exhaustive extraction of lipids, including triacylglycerols, from a variety of tissues.[5][6][7][8] It is particularly well-suited for samples with lower water content.

  • The Bligh-Dyer Method: This technique employs a lower initial solvent-to-sample ratio and is often preferred for samples with high water content, such as plasma or cell suspensions.[3][4][9][10][11] However, for samples with a high lipid content (over 2%), the Folch method may provide more accurate quantification of triacylglycerols.[9]

Recommendation: For tissue samples, the Folch method is recommended for its high recovery of total lipids.[5] For liquid samples like serum or plasma, the Bligh-Dyer method offers a rapid and efficient extraction.[3]

Workflow for Lipid Extraction

LipidExtraction Sample Biological Sample (Tissue, Serum, etc.) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization PhaseSeparation Induce Phase Separation (add Chloroform/Water) Homogenization->PhaseSeparation Centrifugation Centrifugation PhaseSeparation->Centrifugation Collection Collect Lower (Chloroform) Phase Centrifugation->Collection Drying Dry Down & Reconstitute Collection->Drying FinalExtract Lipid Extract Drying->FinalExtract

Caption: General workflow for total lipid extraction.

Protocol 1: Modified Folch Method for Tissue Samples[5][6][8][12]
  • Homogenization: Homogenize approximately 100 mg of tissue in 2 mL of a 2:1 (v/v) chloroform:methanol solution using a mechanical homogenizer.

  • Agitation: Agitate the homogenate on an orbital shaker for 20 minutes at room temperature.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully aspirate the upper aqueous phase. Collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for subsequent analysis (e.g., isopropanol:acetonitrile, 1:1 v/v).

Protocol 2: Bligh-Dyer Method for Serum/Plasma Samples[3][9][10][11]
  • Initial Extraction: To 1 mL of serum or plasma, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower chloroform phase.

  • Drying and Reconstitution: Proceed with drying and reconstitution as described in the Folch method.

B. Purification of Triacylglycerols by Solid-Phase Extraction (SPE)

For complex lipid extracts, a purification step to isolate the neutral lipid fraction, including triacylglycerols, is highly recommended. Solid-phase extraction (SPE) is an effective technique for this purpose.[12][13]

Principle: SPE separates compounds based on their affinity for a solid stationary phase. For triacylglycerol purification, a silica-based sorbent is commonly used. Nonpolar lipids like TAGs have a lower affinity for the polar silica surface compared to more polar lipids like phospholipids, allowing for their selective elution.[14]

Workflow for SPE Purification of Triacylglycerols

SPE_Workflow Start Reconstituted Lipid Extract Load Load Sample Start->Load Condition Condition SPE Cartridge (e.g., with Chloroform) Condition->Load Wash Wash to Remove Polar Lipids (e.g., with Acetone/Methanol) Load->Wash Elute Elute Triacylglycerols (e.g., with Chloroform) Wash->Elute Collect Collect Eluate Elute->Collect Final Purified TAG Fraction Collect->Final

Caption: General workflow for SPE purification of triacylglycerols.

Protocol 3: SPE Purification of the Triacylglycerol Fraction[15][16]
  • Cartridge Preparation: Condition a silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of chloroform.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, which includes triacylglycerols, with 10 mL of chloroform.

  • Elution of Other Lipid Classes (Optional): Subsequently, glycolipids and phospholipids can be eluted with more polar solvents like acetone/methanol and pure methanol, respectively.

  • Drying and Reconstitution: Collect the chloroform eluate containing the triacylglycerols and dry it down under nitrogen. Reconstitute the purified fraction in a suitable solvent for HPLC-MS analysis.

II. Detection and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection of triacylglycerols like POO.[15]

A. Chromatographic Separation

Reversed-phase HPLC is the most common approach for separating triacylglycerol species based on their hydrophobicity. A C18 or C30 column is typically employed for this purpose.[15][16]

ParameterRecommendationRationale
Column C18 or C30, 2.1 x 150 mm, <3 µmProvides excellent resolution for TAGs. C30 offers enhanced separation of isomers.[16]
Mobile Phase A 10 mM Ammonium Acetate in Acetonitrile/Water (60:40)Ammonium acetate aids in the formation of adducts for MS detection.
Mobile Phase B 10 mM Ammonium Acetate in Isopropanol/Acetonitrile (90:10)Isopropanol is a strong solvent for eluting hydrophobic TAGs.
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase BAllows for the separation of a wide range of TAGs with varying fatty acid compositions.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard ESI and APCI sources.
Column Temperature 30-40 °CImproves peak shape and reduces viscosity.
B. Mass Spectrometric Detection

Ionization: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of triacylglycerols.[17][18]

  • ESI: Generally provides softer ionization, resulting in abundant precursor ions (typically as ammonium adducts, [M+NH₄]⁺) with minimal in-source fragmentation.[18][19] This is advantageous for precursor ion selection in MS/MS experiments.

  • APCI: Can induce in-source fragmentation, leading to the formation of diacylglycerol-like fragment ions ([DAG]⁺).[18][20] This can be useful for structural elucidation but may reduce the abundance of the precursor ion.

Recommendation: ESI in positive ion mode is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM) due to the stable and abundant formation of [M+NH₄]⁺ adducts.[19]

Tandem Mass Spectrometry (MS/MS): MS/MS is essential for the specific detection and quantification of POO. In a triple quadrupole mass spectrometer, the precursor ion corresponding to the [M+NH₄]⁺ adduct of POO is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Fragmentation of POO: Upon collision-induced dissociation (CID), the [M+NH₄]⁺ adduct of a triacylglycerol typically loses one of the fatty acid chains as a neutral molecule.[21][22] For POO, this will result in the neutral loss of palmitic acid or palmitoleic acid.

Expected MRM Transitions for POO: The molecular weight of POO (C₅₀H₉₄O₆) is approximately 786.6 g/mol .

  • Precursor Ion ([M+NH₄]⁺): m/z 804.7

  • Product Ions (Neutral Loss of Fatty Acid):

    • Loss of Palmitic Acid (C₁₆H₃₂O₂): m/z 548.5

    • Loss of Palmitoleic Acid (C₁₆H₃₀O₂): m/z 550.5

C. Internal Standard for Quantification

For accurate quantification, the use of a stable isotope-labeled internal standard is crucial to correct for variations in sample preparation and instrument response.[2][23]

Recommendation: A commercially available stable isotope-labeled triacylglycerol with a similar structure to POO, such as ¹³C-labeled triolein or a triacylglycerol with odd-chain fatty acids like triheptadecanoin (TG 17:0/17:0/17:0), should be used.[24][25] The internal standard should be added to the sample at the beginning of the extraction process.

III. Data Analysis and Interpretation

The concentration of POO in the sample is determined by comparing the peak area of the POO MRM transition to the peak area of the internal standard MRM transition and referencing a calibration curve prepared with known concentrations of a POO analytical standard.

Conclusion

The methodology presented in this application note provides a robust and reliable workflow for the sample preparation and detection of this compound in complex biological matrices. By employing optimized lipid extraction and purification techniques, coupled with the specificity and sensitivity of HPLC-MS/MS, researchers can achieve accurate and reproducible quantification of this important triacylglycerol.

References

creating lipid bilayers with 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preparation and Characterization of Phospholipid Bilayers Incorporating 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol for Advanced Drug Delivery Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Triglycerides in Modulating Lipid Bilayer Properties

The self-assembly of amphipathic phospholipids into bilayer vesicles, or liposomes, is a cornerstone of contemporary drug delivery systems. These structures offer a biocompatible means to encapsulate and transport both hydrophilic and lipophilic therapeutic agents. While phospholipids are the primary architects of the bilayer, the inclusion of other lipid species can profoundly modulate the membrane's physical and biological properties. This application note focuses on the incorporation of a specific triglyceride, this compound (TG(16:1/16:1/16:0)), into phospholipid bilayers.

Triglycerides, being non-amphipathic, do not form bilayers on their own. Instead, they are typically stored in cells as lipid droplets. However, at low concentrations, they can be incorporated into phospholipid membranes. Research, including molecular dynamics simulations and experimental studies, has shown that triglycerides have a limited solubility of approximately 3-5 mol% within a phosphatidylcholine bilayer. Beyond this threshold, they tend to phase-separate, forming blister-like domains or lenses within the hydrophobic core of the membrane.

The controlled incorporation of triglycerides such as TG(16:1/16:1/16:0) can be leveraged to alter the bilayer's characteristics. For instance, including triglycerides can increase the membrane's fluidity and create more space within the hydrophobic core, which can enhance the loading capacity for bulky, hydrophobic drugs like paclitaxel. The specific acyl chain composition of the triglyceride—in this case, two unsaturated palmitoleoyl chains and one saturated palmitoyl chain—is expected to influence the packing of the surrounding phospholipids, thereby affecting membrane fluidity and stability.

This guide provides detailed protocols for the preparation of unilamellar vesicles composed of a primary phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), with a controlled molar fraction of TG(16:1/16:1/16:0). DOPC is selected as the "helper" phospholipid due to its low phase transition temperature and its common use in creating stable liposomal formulations. We will describe two robust methods for vesicle formation: the widely used thin-film hydration followed by extrusion, and a more advanced microfluidic-based approach for highly controlled and reproducible production. Furthermore, we will detail essential characterization techniques to ensure the quality, integrity, and desired physicochemical properties of the resulting triglyceride-containing lipid bilayers.

Materials and Equipment

Material/Equipment Specifications Purpose
Lipids
This compoundPurity ≥98%Triglyceride component
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Purity ≥99%Primary bilayer-forming phospholipid
Solvents & Buffers
ChloroformHPLC gradeLipid dissolution
MethanolHPLC gradeCo-solvent for lipid dissolution
Phosphate-Buffered Saline (PBS)pH 7.4, sterile filteredHydration and final suspension buffer
Vesicle Preparation
Rotary EvaporatorWith vacuum pump and water bathSolvent removal and thin film formation
Round-bottom flasks50 mL or 100 mLLipid film preparation
Mini-Extrudere.g., Avanti® Mini-ExtruderVesicle sizing
Polycarbonate Membranes100 nm and 200 nm pore sizesExtrusion filters
Gas-tight syringes1 mLUsed with the mini-extruder
Microfluidic Systeme.g., NanoAssemblr® BenchtopAutomated vesicle production
Microfluidic CartridgeStaggered herringbone micromixerControlled lipid nanoparticle formation
Characterization
Dynamic Light Scattering (DLS)Zetasizer or similar instrumentParticle size and polydispersity analysis
Cryogenic Transmission Electron Microscope (Cryo-TEM)With vitrification system (e.g., Vitrobot)Visualization of vesicle morphology
Atomic Force Microscope (AFM)With fluid cellImaging of supported bilayer topography
General Lab Equipment
Analytical balance, vortex mixer, water bath sonicator, pipettes, glassware, nitrogen gas cylinderStandard laboratory procedures

Protocol 1: Thin-Film Hydration and Extrusion

This is a widely used method for preparing liposomes in a research setting. It involves creating a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding them to produce unilamellar vesicles (LUVs) of a defined size.

Step 1: Lipid Film Preparation
  • Lipid Stock Solutions: Prepare stock solutions of DOPC and TG(16:1/16:1/16:0) in chloroform at a concentration of 10 mg/mL.

  • Lipid Mixing: In a clean round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A recommended starting point is 97 mol% DOPC and 3 mol% TG(16:1/16:1/16:0). This concentration is within the reported solubility limit of triglycerides in phospholipid bilayers. The total lipid amount will depend on the desired final concentration of the liposome suspension (typically 10-20 mg total lipid for a 1 mL final volume).

  • Solvent Removal: Attach the flask to a rotary evaporator. The water bath should be set to a temperature slightly above the phase transition temperature of the lipids, though for DOPC, room temperature is sufficient. Apply a vacuum and rotate the flask to evaporate the chloroform, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Complete Solvent Removal: To ensure all residual solvent is removed, place the flask under a high vacuum for at least 2 hours, or overnight.

Step 2: Hydration
  • Pre-hydration: Add a few glass beads to the flask to aid in the hydration process.

  • Hydration: Add the desired volume of pre-warmed (to a temperature above the lipid phase transition temperature) PBS buffer (pH 7.4) to the flask. The volume should be chosen to achieve the target final lipid concentration.

  • Vortexing: Immediately vortex the flask vigorously for several minutes until all the lipid film is suspended in the buffer. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).

Step 3: Vesicle Sizing by Extrusion
  • Extruder Assembly: Assemble the mini-extruder with a 200 nm pore size polycarbonate membrane, following the manufacturer's instructions.

  • Extrusion: Draw the MLV suspension into one of the gas-tight syringes. Connect it to the extruder and attach the second empty syringe to the other side.

  • Passage: Gently push the suspension from one syringe to the other through the membrane. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure the final suspension is in the desired syringe. This process reduces the size and lamellarity of the vesicles.

  • Final Sizing: (Optional but recommended for a more uniform size distribution) Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11-21 passes.

  • Storage: The resulting suspension of large unilamellar vesicles (LUVs) should be stored at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Protocol 2: Microfluidic-Based Vesicle Formation

Microfluidic methods offer superior control over vesicle size, polydispersity, and reproducibility, making them ideal for scalable production. This protocol utilizes a staggered herringbone micromixer to rapidly mix a lipid-in-alcohol stream with an aqueous stream, leading to the spontaneous self-assembly of lipids into vesicles.

Step 1: Solution Preparation
  • Lipid Solution: Dissolve the desired mixture of DOPC and TG(16:1/16:1/16:0) (e.g., 97:3 mol ratio) in ethanol to a final total lipid concentration of 10-20 mg/mL.

  • Aqueous Phase: Use sterile-filtered PBS (pH 7.4) as the aqueous phase. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

Step 2: Microfluidic System Setup
  • Priming: Prime the microfluidic system and cartridge according to the manufacturer's protocol, typically with ethanol followed by the aqueous buffer.

  • Loading: Load the lipid-in-ethanol solution and the aqueous PBS solution into their respective inlets on the microfluidic device.

Step 3: Vesicle Production
  • Flow Rate Settings: Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. The FRR is a critical parameter for controlling vesicle size; a higher FRR (e.g., 3:1 or 5:1 aqueous:organic) generally results in smaller vesicles. A typical starting TFR might be 2 mL/min.

  • Production: Initiate the flow. The two streams will converge in the micromixer, and the rapid dilution of the ethanol will cause the lipids to precipitate and self-assemble into vesicles.

  • Collection: Collect the resulting vesicle suspension from the outlet.

Step 4: Purification
  • Solvent Removal: The collected sample will contain ethanol. It is crucial to remove this to ensure vesicle stability and biocompatibility. This can be achieved through dialysis or tangential flow filtration (TFF) against PBS (pH 7.4).

Application Notes and Protocols: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol for Serum Lipidomics Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Triglycerides in Serum Lipidomics and the Imperative for Accurate Quantification

Serum lipidomics, the comprehensive analysis of lipids in blood serum, offers a powerful window into metabolic health and disease. Among the myriad of lipid species, triglycerides (TGs) are of paramount importance. Elevated levels of triglycerides are a well-established biomarker and a causal factor in cardiovascular disease.[1][2][3] Historically, clinical assessments have focused on total triglyceride levels. However, this approach overlooks the vast structural diversity of TGs, which are comprised of a glycerol backbone esterified to three fatty acids of varying chain lengths and degrees of unsaturation.[4] Emerging research indicates that the specific fatty acid composition of individual TG molecules can provide more nuanced insights into disease pathogenesis and metabolic dysregulation.[1][5][6][7]

The advent of high-resolution liquid chromatography-mass spectrometry (LC-MS) has enabled the detailed profiling of individual TG species in complex biological matrices like serum.[8][9] However, the accuracy and reliability of these quantitative measurements are heavily dependent on mitigating analytical variability introduced during sample preparation and analysis.[10][11] This is where the strategic use of internal standards becomes indispensable. An ideal internal standard is a non-endogenous compound that mimics the physicochemical behavior of the analytes of interest, allowing for normalization of experimental variations.[10][11][12]

1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol, a mixed-acid triglyceride, serves as an excellent internal standard for the quantitative analysis of triglycerides in serum lipidomics.[13][14] Its defined chemical structure and non-natural occurrence in most biological systems make it an ideal tool to ensure the precision and accuracy of lipidomics data.[12] This technical guide provides a comprehensive overview of the principles and protocols for utilizing this compound in serum lipidomics profiling, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is fundamental to its effective application as an internal standard.

PropertyValue
Synonyms 1,2-Palmitolein-3-palmitin, TG(16:1/16:1/16:0)
Molecular Formula C51H94O6
Molecular Weight 803.3 g/mol
Structure Glycerol backbone with two palmitoleic acid (16:1) chains at the sn-1 and sn-2 positions and one palmitic acid (16:0) chain at the sn-3 position.

Principle of Use as an Internal Standard

The core principle behind using an internal standard is to introduce a known quantity of a reference compound into a sample at the earliest stage of analysis.[11][15] This standard then undergoes the same extraction, derivatization (if any), and analytical detection processes as the endogenous analytes. By comparing the signal intensity of the endogenous triglycerides to that of the known amount of this compound, any variations in sample handling, extraction efficiency, and instrument response can be effectively normalized.[10][12] This ratiometric approach significantly enhances the accuracy and reproducibility of quantitative lipidomics data.[16]

Experimental Workflow for Serum Lipidomics

The following diagram outlines the comprehensive workflow for quantitative serum lipidomics analysis utilizing this compound as an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Serum Collection Serum Collection Addition of Internal Standard Addition of Internal Standard Serum Collection->Addition of Internal Standard Lipid Extraction Lipid Extraction Addition of Internal Standard->Lipid Extraction Chromatographic Separation Chromatographic Separation Lipid Extraction->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Peak Integration Peak Integration Mass Spectrometry Detection->Peak Integration Normalization to Internal Standard Normalization to Internal Standard Peak Integration->Normalization to Internal Standard Quantification Quantification Normalization to Internal Standard->Quantification

Caption: General experimental workflow for lipidomics analysis.

Detailed Protocols

Preparation of Internal Standard Stock Solution

Rationale: Accurate preparation of the internal standard stock solution is paramount as it forms the basis for all subsequent quantification. A high-purity solvent is used to ensure complete dissolution and stability.

Materials:

  • This compound

  • Chloroform/Methanol (2:1, v/v), LC-MS grade

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 1 mg).

  • Dissolve the weighed standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

Serum Sample Preparation and Lipid Extraction

Rationale: The choice of lipid extraction method is critical for achieving comprehensive recovery of triglycerides from the complex serum matrix. The Bligh-Dyer method is a widely adopted protocol that efficiently partitions lipids into an organic phase.[17][18][19] The addition of the internal standard at the beginning of this process ensures it experiences the same extraction conditions as the endogenous lipids.[15]

Materials:

  • Human serum samples (stored at -80°C)

  • Internal Standard Stock Solution (from Protocol 1)

  • Chloroform, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Conical centrifuge tubes

Procedure:

  • Thaw frozen serum samples on ice.

  • In a clean glass centrifuge tube, add 100 µL of serum.

  • Spike the serum with a known amount of the this compound internal standard stock solution (e.g., 10 µL of a 10 µg/mL working solution). The final concentration should be within the linear range of the mass spectrometer.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the serum.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of ultrapure water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a biphasic system.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 1:1, v/v).

LC-MS/MS Analysis of Triglycerides

Rationale: Reverse-phase liquid chromatography is employed to separate the complex mixture of triglycerides based on their hydrophobicity (determined by fatty acid chain length and saturation).[9] Tandem mass spectrometry (MS/MS) is then used for sensitive and specific detection. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode for quantifying known compounds.[4][6]

Instrumentation and Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Optimized for separation of triglyceride species (a typical run is 15-20 minutes)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50 - 60°C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: For quantification, specific MRM transitions for each target triglyceride and the internal standard must be established. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acid chains.

Example MRM Transition for this compound:

  • Precursor Ion ([M+NH4]+): m/z 821.8

  • Product Ion (Neutral loss of Palmitoleic acid): m/z 567.5

  • Product Ion (Neutral loss of Palmitic acid): m/z 549.5

Data Processing and Quantification

Rationale: The final step involves integrating the chromatographic peak areas for both the endogenous triglycerides and the internal standard. The ratio of these areas is then used to calculate the concentration of the endogenous lipids, effectively correcting for any analytical variability.

G Peak Area of Endogenous TG Peak Area of Endogenous TG Ratio Calculation Ratio Calculation Peak Area of Endogenous TG->Ratio Calculation Peak Area of Internal Standard Peak Area of Internal Standard Peak Area of Internal Standard->Ratio Calculation Concentration of Internal Standard Concentration of Internal Standard Concentration Calculation Concentration Calculation Concentration of Internal Standard->Concentration Calculation Response Factor (RF) Response Factor (RF) Response Factor (RF)->Concentration Calculation Concentration of Endogenous TG Concentration of Endogenous TG Ratio Calculation->Concentration Calculation Concentration Calculation->Concentration of Endogenous TG

Caption: Logical relationship for quantification.

Procedure:

  • Integrate the peak areas of the MRM transitions for each target triglyceride and the this compound internal standard using the instrument's software.

  • Calculate the response ratio for each endogenous triglyceride:

    • Response Ratio = (Peak Area of Endogenous TG) / (Peak Area of Internal Standard)

  • Generate a calibration curve using a series of known concentrations of authentic triglyceride standards spiked with a constant concentration of the internal standard.

  • Plot the response ratio against the concentration of the standards to determine the linear range and the regression equation.

  • Calculate the concentration of the endogenous triglycerides in the serum samples using the regression equation from the calibration curve.

Conclusion: Ensuring High-Quality Data in Serum Lipidomics

The use of this compound as an internal standard is a cornerstone of robust and reliable quantitative serum lipidomics. Its non-endogenous nature and structural similarity to endogenous triglycerides make it an invaluable tool for correcting for analytical variability that is inherent in complex biological sample analysis. By following the detailed protocols outlined in this guide, researchers can significantly enhance the accuracy, precision, and reproducibility of their lipidomics data, leading to more confident biological interpretations and biomarker discovery.

References

Application Note: High-Sensitivity Electrospray Ionization Mass Spectrometry for the Structural Elucidation of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triacylglycerols (TAGs) are a major class of lipids, serving as the primary form of energy storage in eukaryotes. The specific composition and positional distribution of fatty acids on the glycerol backbone, known as regioisomerism, significantly influence their physicochemical properties and biological functions. 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO) is a mixed-acid triacylglycerol containing two unsaturated palmitoleic acid (16:1) moieties and one saturated palmitic acid (16:0) moiety. Accurate characterization of such TAGs is crucial in various research areas, including food science, nutrition, and the development of lipid-based drug delivery systems.

Electrospray ionization (ESI) coupled with mass spectrometry (MS) has emerged as a powerful analytical technique for the detailed structural analysis of lipids.[1][2] ESI is a soft ionization method that allows for the gentle transfer of intact lipid molecules into the gas phase, minimizing fragmentation and preserving structural integrity.[1][3] This application note provides a comprehensive guide to the electrospray ionization of this compound, detailing optimized protocols for sample preparation, instrument setup, and data interpretation to facilitate its unambiguous identification and structural characterization.

Principle of Electrospray Ionization for Triacylglycerol Analysis

Electrospray ionization involves the formation of highly charged droplets from a sample solution by applying a strong electric field.[1][3] As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the eventual ejection of gas-phase ions. For neutral lipids like TAGs, ionization is typically achieved through the formation of adducts with cations present in the solution, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), lithium ions ([M+Li]⁺), or ammonium ions ([M+NH₄]⁺).[4][5]

The choice of cationizing agent can significantly influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS), providing valuable structural information.[4] For instance, lithium adducts are known to yield informative fragments for determining the position of fatty acids on the glycerol backbone.[4] Collision-induced dissociation (CID) of the precursor ion in the mass spectrometer results in the neutral loss of fatty acid chains, allowing for their identification and, in some cases, the determination of their initial position.[2][6]

Experimental Protocol

This section outlines a detailed protocol for the analysis of this compound using ESI-MS.

Materials and Reagents
  • This compound standard

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium acetate or sodium acetate (high purity)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in chloroform to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with a mixture of methanol:chloroform (2:1, v/v) containing 1 mM ammonium acetate or sodium acetate to a final concentration of 1-10 µg/mL. The choice of cationizing agent will influence the observed adducts and fragmentation patterns.

Instrumentation and ESI-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer used.

Parameter Value Rationale
Ionization Mode PositiveTAGs readily form positive ions through adduction.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.[7]
Nebulizing Gas Pressure 10 - 20 psiAssists in the formation of a fine spray.
Drying Gas Flow Rate 5 - 10 L/minFacilitates solvent evaporation and desolvation of ions.
Drying Gas Temperature 200 - 350 °CEnhances desolvation efficiency.[7]
Fragmentor Voltage 100 - 150 VCan be adjusted to control in-source fragmentation.
Skimmer Voltage 50 - 70 VFocuses the ion beam.
Mass Range m/z 150 - 1200Encompasses the expected precursor and fragment ions.
Tandem Mass Spectrometry (MS/MS) Parameters

For structural elucidation, MS/MS analysis is essential.

Parameter Value Rationale
Precursor Ion Selection [M+NH₄]⁺ or [M+Na]⁺Isolate the adduct of interest for fragmentation.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.
Collision Energy 20 - 40 eVOptimize to achieve informative fragmentation without excessive signal loss.

Data Interpretation and Expected Results

Molecular Weight and Expected Adducts

The chemical formula for this compound is C₅₁H₉₄O₆. Its theoretical monoisotopic mass is 806.7051 g/mol . The expected m/z values for common adducts are presented in the table below.

Adduct Formula Theoretical m/z
[M+H]⁺[C₅₁H₉₅O₆]⁺807.7129
[M+NH₄]⁺[C₅₁H₉₈NO₆]⁺824.7395
[M+Na]⁺[C₅₁H₉₄NaO₆]⁺829.6870
[M+K]⁺[C₅₁H₉₄KO₆]⁺845.6609
Fragmentation Pattern

Upon collision-induced dissociation, the primary fragmentation pathway for TAG adducts is the neutral loss of one of the fatty acid chains as a carboxylic acid or ketene, resulting in a diacylglycerol-like fragment ion.[2][4] For this compound, the following neutral losses are expected:

  • Loss of Palmitoleic Acid (C₁₆H₃₀O₂): Neutral loss of 254.2246 Da

  • Loss of Palmitic Acid (C₁₆H₃₂O₂): Neutral loss of 256.2402 Da

The relative abundance of the resulting fragment ions can provide information about the position of the fatty acids. Generally, the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.

Visualizing the Workflow and Fragmentation

To aid in understanding the experimental process and the resulting data, the following diagrams illustrate the ESI-MS workflow and the fragmentation of this compound.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation stock Stock Solution (1 mg/mL in Chloroform) working Working Solution (1-10 µg/mL in MeOH:CHCl₃ with Cationizing Agent) stock->working Dilution esi Electrospray Ionization Source working->esi Infusion ms1 MS1 Analysis (Full Scan) esi->ms1 Ion Transfer cid Collision-Induced Dissociation ms1->cid Precursor Ion Selection ms2 MS2 Analysis (Product Ion Scan) cid->ms2 Fragmentation precursor Precursor Ion Identification ([M+Adduct]⁺) ms2->precursor fragments Fragment Ion Analysis (Neutral Losses) precursor->fragments structure Structural Elucidation fragments->structure

Caption: Experimental workflow for ESI-MS analysis of this compound.

Fragmentation_Diagram POO_NH4 [POO + NH₄]⁺ m/z 824.74 loss_po Loss of Palmitoleic Acid (- C₁₆H₃₀O₂) loss_p Loss of Palmitic Acid (- C₁₆H₃₂O₂) fragment_po [M - C₁₆H₃₀O₂ + H]⁺ Diacylglycerol-like fragment loss_po->fragment_po fragment_p [M - C₁₆H₃₂O₂ + H]⁺ Diacylglycerol-like fragment loss_p->fragment_p

Caption: Fragmentation pathways of [POO+NH₄]⁺ in tandem mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low Signal Intensity - Low sample concentration- Inefficient ionization- Suboptimal instrument parameters- Increase sample concentration.- Optimize the concentration of the cationizing agent.- Tune ESI source parameters (voltages, gas flows, temperature).
Poor Reproducibility - Unstable spray- Sample degradation- Ensure a stable flow rate and check for blockages in the spray needle.- Prepare fresh samples and store them appropriately.
Complex Spectra - Presence of multiple adducts- In-source fragmentation- Simplify the solvent system or use a single cationizing agent.- Reduce the fragmentor/cone voltage.

Conclusion

Electrospray ionization mass spectrometry is a highly sensitive and specific technique for the characterization of triacylglycerols such as this compound. By carefully optimizing sample preparation and instrument parameters, detailed structural information, including fatty acid composition, can be obtained. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully analyze this and other mixed-acid triacylglycerols, contributing to advancements in lipidomics and related fields.

References

Application Notes and Protocols for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Structurally Defined Triglycerides in Metabolic Research

Triglycerides (TGs) are the primary form of energy storage in most eukaryotes and play a central role in metabolism. The specific fatty acid composition and their positional distribution on the glycerol backbone (regioisomerism) can significantly influence their metabolic fate and biological function.[1][2] While endogenous triglycerides are a complex mixture of various molecular species, the use of structurally defined, synthetic triglycerides is indispensable for accurate and reproducible research in lipidomics and metabolic disease.[3][4] 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol, systematically known as TG(16:1/16:1/16:0), is a mixed-acid triglyceride containing two monounsaturated palmitoleic acid (16:1) chains at the sn-1 and sn-2 positions and one saturated palmitic acid (16:0) chain at the sn-3 position. Its well-defined structure makes it an invaluable tool in metabolic studies, particularly as a non-endogenous internal standard for mass spectrometry-based lipidomics and as a tracer for studying lipid absorption, transport, and metabolism.[5]

This guide provides a comprehensive overview of the applications of TG(16:1/16:1/16:0) in metabolic research, complete with detailed protocols for its use as an internal standard in quantitative lipidomics and its potential application in metabolic tracer studies.

Part 1: Quantitative Lipidomics using TG(16:1/16:1/16:0) as an Internal Standard

The accurate quantification of triglyceride species in biological samples is challenging due to variations in extraction efficiency, ionization response in the mass spectrometer, and sample handling.[5][6] The use of a non-endogenous internal standard (IS) that mimics the physicochemical properties of the analytes of interest is crucial for correcting these variations.[3] TG(16:1/16:1/16:0) is an ideal internal standard for the quantification of a broad range of triglycerides in biological matrices such as plasma, serum, tissues, and cells.

Principle of Internal Standardization

By adding a known amount of TG(16:1/16:1/16:0) to a sample at the beginning of the workflow, it undergoes the same extraction, derivatization (if any), and analysis procedures as the endogenous triglycerides. The signal intensity of the endogenous TGs is then normalized to the signal intensity of the internal standard, allowing for accurate quantification by compensating for sample-to-sample variability.[5][7]

Experimental Workflow for Quantitative Triglyceride Analysis

The following diagram outlines the general workflow for using TG(16:1/16:1/16:0) as an internal standard in a lipidomics experiment.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with TG(16:1/16:1/16:0) Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LC Reverse-Phase HPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+, MRM mode) LC->MS Peak Peak Integration MS->Peak Normalize Normalization to Internal Standard Peak->Normalize Quantify Quantification of Endogenous TGs Normalize->Quantify

Caption: Workflow for quantitative lipidomics using an internal standard.

Detailed Protocols

Rationale: Accurate preparation of the internal standard stock solution is critical for the precision of the entire quantitative workflow. A high-purity solvent is used to ensure complete dissolution and stability.

Materials:

  • This compound (TG(16:1/16:1/16:0))

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Accurately weigh a precise amount of TG(16:1/16:1/16:0) (e.g., 10 mg) using an analytical balance.

  • Transfer the weighed standard to a glass vial.

  • Dissolve the standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a stock concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed vial.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples (e.g., 10 µg/mL).

Rationale: The Methyl-tert-butyl ether (MTBE) extraction method is a widely used protocol for the efficient extraction of a broad range of lipids, including triglycerides, from biological fluids. It offers good recovery and phase separation.[3]

Materials:

  • Serum or plasma samples

  • TG(16:1/16:1/16:0) internal standard working solution

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw serum/plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of serum/plasma.

  • Add 10 µL of the TG(16:1/16:1/16:0) internal standard working solution to the sample.

  • Add 450 µL of cold methanol to the sample, vortex for 1 minute to precipitate proteins.

  • Add 1.5 mL of MTBE, vortex for 10 minutes at 4°C.

  • Add 375 µL of water to induce phase separation, vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing lipids) into a new tube.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile, 1:1 v/v).

Rationale: Reverse-phase liquid chromatography with a C18 column provides excellent separation of triglycerides based on their carbon number and degree of unsaturation.[1] Electrospray ionization in positive mode (ESI+) is commonly used for triglyceride analysis, as they readily form ammonium adducts ([M+NH₄]⁺).[8] Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.[9][10] For TG(16:1/16:1/16:0), the precursor ion would be its [M+NH₄]⁺ adduct, and the product ions would correspond to the neutral loss of each fatty acid chain.

Instrumentation and Parameters:

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A60:40 Acetonitrile:Water + 10 mM Ammonium Formate
Mobile Phase B90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
Gradient0-2 min, 30% B; 2-15 min, 30-90% B; 15-18 min, 90% B; 18-20 min, 30% B
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
MRM Transitions
TG(16:1/16:1/16:0) Precursorm/z of [M+NH₄]⁺
TG(16:1/16:1/16:0) ProductsNeutral loss of Palmitoleic acid (16:1), Neutral loss of Palmitic acid (16:0)
Endogenous TGsPrecursor and product ions for each target triglyceride

Data Analysis:

  • Integrate the peak areas of the MRM transitions for both the internal standard and the endogenous triglycerides.

  • Calculate the response ratio for each endogenous triglyceride: (Peak Area of Endogenous TG) / (Peak Area of TG(16:1/16:1/16:0) IS).

  • Quantify the concentration of each endogenous TG using a calibration curve prepared with known concentrations of authentic triglyceride standards.

Part 2: Application in Metabolic Fate and Tracer Studies

Stable isotope-labeled tracers are powerful tools for investigating the dynamics of metabolic pathways in vivo.[11] While a labeled version of TG(16:1/16:1/16:0) would be required for direct tracing, the administration of the unlabeled compound can still provide valuable insights into the absorption and metabolism of mixed-acid triglycerides, particularly in the context of specific dietary interventions.

Investigating Dietary Triglyceride Metabolism

The digestion of dietary triglycerides begins in the intestine, where they are hydrolyzed into fatty acids and monoacylglycerols.[12] These are then absorbed by enterocytes and re-esterified back into triglycerides before being packaged into chylomicrons for transport in the lymph and blood.[2][13] The specific structure of dietary triglycerides can influence the rate and efficiency of these processes.[14]

Proposed Experimental Design for a Tracer Study

The following workflow illustrates a potential study design to investigate the metabolic fate of dietary TG(16:1/16:1/16:0).

G cluster_0 Administration cluster_1 Sample Collection cluster_2 Analysis Fasting Overnight Fasting of Study Subjects Oral Oral Administration of TG(16:1/16:1/16:0) in a Meal Fasting->Oral Blood Serial Blood Sampling (e.g., 0, 1, 2, 4, 6 hours) Oral->Blood Plasma Plasma Separation Blood->Plasma Extraction Lipid Extraction Plasma->Extraction LCMS LC-MS/MS Analysis of Plasma Triglycerides Extraction->LCMS Analysis Quantification of TG(16:1/16:1/16:0) and its Metabolites LCMS->Analysis

Caption: Workflow for a metabolic tracer study with TG(16:1/16:1/16:0).

By monitoring the appearance and clearance of TG(16:1/16:1/16:0) in the plasma over time, researchers can gain insights into:

  • Rate of intestinal absorption and chylomicron secretion: The time to reach peak plasma concentration of TG(16:1/16:1/16:0) can provide an estimate of these rates.

  • Lipoprotein lipase activity: The rate of clearance of TG(16:1/16:1/16:0) from the plasma reflects the activity of lipoprotein lipase, which hydrolyzes triglycerides in circulating lipoproteins.

  • Incorporation into tissues: By analyzing the lipid content of various tissues (in animal models), the distribution and storage of the fatty acids from TG(16:1/16:1/16:0) can be determined.

  • β-oxidation: The use of a ¹³C-labeled version of TG(16:1/16:1/16:0) would allow for the measurement of ¹³CO₂ in expired air, providing a direct measure of the oxidation of its fatty acids for energy.[15]

Part 3: Applications in Metabolic Disease Research

Alterations in triglyceride metabolism are a hallmark of several metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][12][14] The use of specific triglyceride species like TG(16:1/16:1/16:0) can help to elucidate the underlying mechanisms of these conditions.

Obesity and Insulin Resistance

In obesity, there is often an increase in the synthesis and storage of triglycerides in adipose tissue.[16] Studies have shown that the composition of these stored triglycerides can influence adipocyte function and systemic insulin sensitivity.[17] By using TG(16:1/16:1/16:0) in cell culture or animal models of obesity, researchers can investigate how this specific triglyceride affects:

  • Adipocyte differentiation and lipid droplet formation.

  • The expression of genes involved in lipid metabolism and inflammation.

  • Insulin signaling pathways in adipocytes and other tissues.

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of triglycerides in the liver.[18][19] The composition of these hepatic triglycerides is thought to play a role in the progression of NAFLD to more severe forms of liver disease.[20] Recent lipidomics studies have identified specific triglyceride signatures associated with NAFLD.[18] TG(16:1/16:1/16:0) can be used to study:

  • The uptake and esterification of specific fatty acids by hepatocytes.

  • The role of specific triglyceride species in promoting hepatic inflammation and fibrosis.

  • The efficacy of therapeutic interventions aimed at reducing hepatic triglyceride accumulation.

Conclusion

This compound (TG(16:1/16:1/16:0)) is a versatile and powerful tool for researchers in the field of metabolic studies. Its well-defined chemical structure makes it an excellent internal standard for accurate and precise quantification of triglycerides in complex biological samples. Furthermore, its use in metabolic tracer studies can provide valuable insights into the dynamic processes of lipid absorption, transport, and metabolism. As our understanding of the role of specific lipid species in health and disease continues to grow, the application of structurally defined triglycerides like TG(16:1/16:1/16:0) will be increasingly important for advancing our knowledge and developing new therapeutic strategies for metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol in storage and throughout experimental use. As a mixed-acid triglyceride, its stability is paramount for reproducible and accurate results. This center provides a comprehensive overview of best practices, troubleshooting, and frequently asked questions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C . Under these conditions, the product is expected to be stable for at least two years.

Q2: Can I store this compound at room temperature?

A2: Short-term exposure to room temperature is generally acceptable for shipping purposes. However, for routine storage, elevated temperatures can accelerate degradation processes such as hydrolysis and oxidation. It is strongly advised to minimize the time the compound spends at room temperature.

Q3: How does light affect the stability of this triglyceride?

A3: Exposure to light, particularly UV light, can promote the photo-oxidation of unsaturated fatty acid moieties. Although this compound contains primarily saturated fatty acids, any presence of unsaturated impurities could be susceptible. Therefore, it is best practice to store the compound in a light-protected container (e.g., an amber vial). Some studies have shown that light exposure can influence triglyceride levels in biological systems[1][2].

Q4: Is this compound sensitive to oxygen?

A4: Yes, like all lipids, this triglyceride is susceptible to oxidation, particularly at the unsaturated palmitoleoyl chains. The presence of oxygen can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones, compromising the integrity of the compound. To minimize oxidation, it is recommended to store the product under an inert atmosphere (e.g., argon or nitrogen).

Q5: What are the primary degradation pathways I should be aware of?

A5: The three main degradation pathways for this compound are:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, typically in the presence of water and catalyzed by acids, bases, or enzymes (lipases). This results in the formation of free fatty acids, diacylglycerols, and monoacylglycerols.

  • Oxidation: The double bonds in the palmitoleoyl chains are susceptible to attack by reactive oxygen species, leading to a complex cascade of reactions that produce a variety of oxidation products.

  • Isomerization: While less common for this specific molecule under typical storage conditions, isomerization of the fatty acid chains can occur, potentially altering the physical and chemical properties of the triglyceride.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, viscosity) Oxidation or hydrolysis.Discard the product and use a fresh, properly stored sample. Review storage procedures to ensure they align with recommendations (stored at -20°C, protected from light and oxygen).
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Degradation products are present.Identify the degradation products using appropriate analytical techniques (see Section III). Assess the extent of degradation. If significant, discard the sample. Implement stricter storage and handling protocols.
Inconsistent experimental results Inconsistent purity of the triglyceride due to degradation.Perform a quality control check on a new vial of the compound before use. Always handle the compound consistently, minimizing exposure to adverse conditions.
Precipitation in solvent The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble.Confirm the solubility of this compound in your solvent system. If solubility is not the issue, consider the possibility of degradation.

III. Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound, periodic stability assessment is recommended, especially for long-term studies or when suboptimal storage conditions are suspected.

A. Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for triglycerides.

TG This compound Hydrolysis Hydrolysis (Water, Acid/Base, Lipase) TG->Hydrolysis Oxidation Oxidation (Oxygen, Light, Heat) TG->Oxidation Isomerization Isomerization (Heat, Catalyst) TG->Isomerization DG Diacylglycerols Hydrolysis->DG MG Monoacylglycerols Hydrolysis->MG FFA Free Fatty Acids Hydrolysis->FFA HP Hydroperoxides Oxidation->HP Iso Isomers Isomerization->Iso Sec_Ox Secondary Oxidation Products (Aldehydes, Ketones) HP->Sec_Ox

Caption: Primary degradation pathways for triglycerides.

B. Analytical Methods for Detecting Degradation

The following protocols provide a framework for assessing the stability of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Triglyceride Profiling

HPLC is a powerful technique for separating and quantifying the intact triglyceride from its degradation products. A reversed-phase HPLC method is commonly used.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a non-polar solvent like isopropanol or dichloromethane is often effective.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred for triglyceride analysis as they do not require a chromophore.

  • Procedure:

    • Prepare a standard solution of high-purity this compound.

    • Dissolve the test sample in a suitable organic solvent (e.g., chloroform or hexane).

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the main triglyceride peak indicates degradation.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Free Fatty Acid Analysis

GC-MS is an excellent method for detecting and quantifying free fatty acids, which are products of hydrolysis.

  • Derivatization: Free fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis.

  • Column: A polar capillary column (e.g., a wax column) is suitable for separating FAMEs.

  • Procedure:

    • Extract the lipids from the sample.

    • Derivatize the free fatty acids to FAMEs using a reagent such as BF3-methanol or methanolic HCl.

    • Inject the derivatized sample into the GC-MS.

    • Identify and quantify the FAMEs corresponding to palmitoleic acid and palmitic acid by comparing their mass spectra and retention times to known standards.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxidative Degradation Products

LC-MS is a highly sensitive and specific technique for identifying a wide range of oxidation products.

  • Chromatography: A reversed-phase LC method similar to that used for triglyceride profiling can be employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes can be used to detect various oxidized species.

  • Procedure:

    • Dissolve the sample in a suitable solvent.

    • Inject the sample into the LC-MS system.

    • Monitor for ions corresponding to the expected masses of oxidized triglycerides (e.g., addition of one or more oxygen atoms).

    • Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm the structure of the oxidation products. A detailed protocol for the analysis of fatty acid oxidation products can be found in the literature[3].

C. Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study.

Start Start: High-Purity This compound Stress Expose to Stress Conditions (e.g., Temp, Light, O2) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analyze Samples (HPLC, GC-MS, LC-MS) Sampling->Analysis Data Data Analysis and Comparison to Control Analysis->Data Conclusion Determine Stability and Degradation Profile Data->Conclusion

Caption: General workflow for a stability study.

IV. References

  • Santa Cruz Biotechnology, Inc. (n.d.). 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Murphy, R. C., et al. (2011). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 794, 239–264. --INVALID-LINK--

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from --INVALID-LINK--

  • van der Veen, D. R., et al. (2017). Acute Effects of Morning Light on Plasma Glucose and Triglycerides in Healthy Men and Men with Type 2 Diabetes. Diabetology & Metabolic Syndrome, 9, 23. --INVALID-LINK--

  • Figueiro, M. G., et al. (2017). Acute Effects of Morning Light on Plasma Glucose and Triglycerides in Healthy Men and Men with Type 2 Diabetes. ResearchGate. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • van Dam, E. P., et al. (2017). Analysis of triglyceride degradation products in drying oils and oil paints using LC–ESI-MS. UvA-DARE (Digital Academic Repository). Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). 1,2-Dipalmitoyl-rac-glycerol Safety Data Sheet. Retrieved from --INVALID-LINK--

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Figueiro, M. G., et al. (2022). Timing and Amplitude of Light Exposure, Not Photoperiod, Predict Blood Lipids in Arctic Residents: A Circadian Light Hypothesis. Journal of Clinical Sleep Medicine, 18(1), 131-140. --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • Shimadzu. (n.d.). A Sample Prep-Free Analysis of Triglycerides and Fatty Acids with “Smart IS+” and “SMCI+”. Retrieved from --INVALID-LINK--

  • Jansen, E. H. J. M., et al. (2014). Long-time stability of triglycerides upon storage at different temperatures. ResearchGate. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • Fereidoon, S. (2013). HPLC Analysis of Triacylglycerol Molecular Species. In Lipid Analysis. Humana Press. --INVALID-LINK--

  • Cholakov, G. S., et al. (2013). GCMS Determination of Free Fatty Acids in the Presence of Triglycerides. Journal of Chemical Technology and Metallurgy, 48(5), 489-496. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • Biomol. (n.d.). 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • Keck, C. M., & Müller, R. H. (2010). Determination of Free Fatty Acids and Triglycerides by Gas Chromatography Using Selective Esterification Reactions. ResearchGate. Retrieved from --INVALID-LINK--

  • Cheng, J., et al. (2017). Effect of fatty acid interaction on myoglobin oxygen affinity and triglyceride metabolism. Amino Acids, 49(6), 1105-1115. --INVALID-LINK--

  • Nájera, A. I., et al. (1999). HPLC Analysis of complex mixtures of triglycerides using gradient elutions and an ultraviolet detector. ResearchGate. Retrieved from --INVALID-LINK--

  • Waters Corporation. (2017). LipidQuan-R for Triglycerides in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Lipidomic Research Studies. Retrieved from --INVALID-LINK--

  • Nájera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to the Fat Fraction of an Aged Cheese. Journal of the American Oil Chemists' Society, 76(3), 399-407. --INVALID-LINK--

  • Agilent Technologies. (2011). High Resolution Analysis of Triglycerides in Cooking Oil using HPLC with ELSD. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Thermal Behavior of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol and Tripalmitin. Retrieved from --INVALID-LINK--

  • Shimadzu. (2020). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. Retrieved from --INVALID-LINK--

  • Finnegan, J. B., & O'Beirne, D. (1993). Effects of Packaging and Light Source on the Oxidative Stability of Cholesterol in Butter. Journal of Food Science, 58(5), 1049-1052. --INVALID-LINK--

  • Cheng, J., et al. (2017). Effect of fatty acid interaction on myoglobin oxygen affinity and triglyceride metabolism. PubMed. Retrieved from --INVALID-LINK--

  • Kim, S. K., et al. (2018). Effects of Fatty Acid Compositions on Heavy Oligomer Formation and Catalyst Deactivation during Deoxygenation of Triglycerides. ACS Sustainable Chemistry & Engineering, 6(11), 14616-14625. --INVALID-LINK--

  • LibreTexts. (2022). 7.2: Triglycerides. Retrieved from --INVALID-LINK--

  • Mackenzie, R. W. A., et al. (2021). Physiological Responses to Hypoxia on Triglyceride Levels. Frontiers in Physiology, 12, 716301. --INVALID-LINK--

  • PerkinElmer. (n.d.). Determination of the Acidic Composition of Triglycerides and Trans Fatty Acids. Retrieved from --INVALID-LINK--

  • Proka GENOMICS. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-3-palmitoyl-rac-glycerol. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 1,2-Distearoyl-3-Palmitoyl-rac-glycerol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Synthetic 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of the synthetic mixed-acid triglyceride, 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered in the laboratory.

Section 1: Foundational Knowledge & Initial Assessment

Before embarking on purification, it is critical to understand the nature of your crude product. The synthetic route used to create the target triglyceride will dictate the likely impurities, which commonly include unreacted starting materials (dipalmitoleoyl glycerol, palmitic acid/palmitoyl chloride), partially acylated intermediates (mono- and diglycerides), and potential regioisomers resulting from acyl migration.[1][][3]

Frequently Asked Questions (FAQs): Initial Steps

Q1: What is the first step I should take after my synthesis is complete?

A1: The indispensable first step is a qualitative analysis of your crude reaction mixture using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, low-cost method to visualize the number of components in your mixture, assess the approximate purity of the target compound, and, most importantly, screen for an effective solvent system for preparative column chromatography.[5]

Q2: How do I select the right solvent system (mobile phase) using TLC?

A2: For a non-polar lipid like a triglyceride, you will use a normal-phase TLC plate (silica gel) and a non-polar solvent system.[4] The goal is to find a solvent mixture where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4.[6] This Rf value provides the best balance for effective separation on a silica gel column.

Start with a highly non-polar system and gradually increase polarity. A typical screening progression is shown in the table below.

Solvent System (v/v)PolarityTypical Application
100% HexaneVery LowEluting extremely non-polar impurities like hydrocarbons.
Hexane / Diethyl Ether (95:5)LowGood starting point for separating triglycerides from each other.
Hexane / Diethyl Ether (90:10)Low-MediumOften the "sweet spot" for triglycerides, separating them from more polar diglycerides.
Hexane / Ethyl Acetate (85:15)MediumUseful if separation from closely related non-polar species is difficult.
Hexane / Diethyl Ether / Acetic Acid (84:15:1)Medium (Acidic)The small amount of acid ensures that any free fatty acid impurities move up the plate and do not streak.[4]

Q3: How do I visualize the spots on the TLC plate?

A3: Since triglycerides are not UV-active, you will need a chemical stain. The most common methods are:

  • Iodine Vapor: Place the plate in a sealed chamber with a few iodine crystals. Lipids will appear as temporary brown spots. This method is non-destructive.

  • Potassium Permanganate (KMnO4) Stain: A general stain for organic compounds. The plate is dipped in or sprayed with the solution and gently heated. Spots appear as yellow/brown on a purple background.

  • Phosphomolybdic Acid or Cerium Sulfate Stains: These require spraying and heating ("charring"), but are very sensitive for lipids, which appear as dark blue/black spots.[5]

Section 2: Preparative Purification Workflow

The primary method for purifying kilograms to milligrams of synthetic triglycerides is silica gel column chromatography. The process relies on the principles of adsorption, where compounds in the mixture are separated based on their differential affinity for the polar silica gel stationary phase and the non-polar mobile phase.[7]

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Final Product Crude Crude Synthetic Product TLC_Screen TLC Solvent Screening Crude->TLC_Screen Assess purity & find eluent Load Load Sample onto Silica Gel Column TLC_Screen->Load Optimal eluent found Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pool->Solvent_Removal Final_Product Purified Product Solvent_Removal->Final_Product Confirm Confirm Purity & Identity (HPLC, MS, NMR) Final_Product->Confirm

Caption: Overall workflow for the purification of synthetic triglycerides.
Detailed Protocol: Silica Gel Column Chromatography

  • Column Packing: Select a glass column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20). Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar solvent you plan to use. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or hexane). Causality Note: Using a highly polar solvent to dissolve the sample will cause it to spread out in a wide band at the top of the column, leading to poor separation.[7] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Begin eluting with the chosen non-polar solvent system (e.g., Hexane/Diethyl Ether 95:5). Collect fractions of a consistent volume.

  • Gradient Elution (Optional but Recommended): If your TLC shows impurities with significantly different Rf values, a step-gradient elution is highly efficient. Start with the initial non-polar solvent to elute your target triglyceride. After you confirm it has eluted (via TLC analysis of fractions), you can increase the solvent polarity (e.g., to Hexane/Diethyl Ether 80:20) to quickly wash off more polar impurities like diglycerides and free fatty acids.

  • Fraction Analysis: Spot every few collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

  • Pooling and Solvent Removal: Combine the fractions that show only a single spot corresponding to your target triglyceride. Remove the solvent using a rotary evaporator to yield the purified oil or solid.

Section 3: Troubleshooting Guide

Q4: My compound is not eluting from the column. I've collected many fractions with no sign of it. What should I do?

A4: This is a common issue that can stem from several causes:

  • Incorrect Solvent System: The mobile phase may be too non-polar. Double-check that the solvent system you prepared matches the one that gave an Rf of ~0.3 on TLC. If it is correct, you may need to gradually increase the polarity of your eluent.[6][8]

  • Compound Decomposition: Although less common for triglycerides, highly activated silica gel can sometimes cause degradation of sensitive molecules. You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6] If this is the case, consider using deactivated silica or a different stationary phase like alumina.

  • Precipitation on Column: If the compound was loaded in a solvent in which it is only sparingly soluble, it might have precipitated at the top of the column. This is more likely with highly saturated triglycerides. Ensure complete dissolution during loading.

Q5: My TLC of the collected fractions shows that my product is present in all fractions, mixed with impurities. Why did the separation fail?

A5: This indicates a loss of resolution during the column run. The most frequent culprits are:

  • Column Overloading: Too much crude material was loaded onto the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. Overloading saturates the stationary phase, preventing proper partitioning of the components.[9]

  • Poor Sample Loading: The initial band of the sample was too wide. This can happen if you used too much solvent to dissolve the sample or if the solvent was too polar.[7]

  • Cracked or Channeled Column Bed: If the silica bed was not packed uniformly or was allowed to run dry, channels can form, allowing the solvent and sample to bypass the stationary phase, leading to no separation.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation: Product & Impurity in all Fractions Overload Column Overloaded? Problem->Overload Loading Poor Sample Loading? Problem->Loading Packing Poor Column Packing? Problem->Packing Solvent Incorrect Solvent Choice? Problem->Solvent Sol_Overload Reduce sample load (e.g., 1:100 sample:silica mass) Overload->Sol_Overload Sol_Loading Use minimal, non-polar solvent or perform 'dry load' Loading->Sol_Loading Sol_Packing Repack column, ensuring uniform bed with no cracks Packing->Sol_Packing Sol_Solvent Re-run TLC to confirm eluent gives good Rf separation Solvent->Sol_Solvent

Caption: Troubleshooting logic for poor separation in column chromatography.

Section 4: High-Purity Analysis & Final Confirmation

After preparative purification, you must confirm the purity and identity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

Frequently Asked Questions (FAQs): Final Analysis

Q6: What HPLC setup is best for analyzing triglycerides?

A6: A Reverse-Phase HPLC (RP-HPLC) system is most effective.[10][11]

  • Column: C18 (octadecylsilane) stationary phases are used almost universally. The long alkyl chains provide excellent separation for non-polar triglycerides.[10][12]

  • Mobile Phase: A gradient of a non-polar organic solvent (like acetonitrile) and a slightly more eluting solvent (like isopropanol or acetone) is typically used.[11][12] The separation is based on the triglyceride's partition number (PN), which is related to the carbon number and number of double bonds.

  • Detector: Triglycerides lack a strong UV chromophore, making standard UV detectors ineffective. The preferred detectors are an Evaporative Light-Scattering Detector (ELSD) or a Mass Spectrometer (MS) .[13][14] ELSD is a universal detector for non-volatile analytes, while MS provides invaluable molecular weight information for identity confirmation.

Q7: My HPLC chromatogram shows a single, sharp peak. Is this sufficient to confirm purity?

A7: A single, symmetrical peak is an excellent indicator of high purity. However, for absolute confirmation, especially in a drug development context, coupling the HPLC to a mass spectrometer is crucial. The MS data should show a parent ion corresponding to the exact molecular weight of this compound (C51H94O6, MW ≈ 807.3 g/mol ). Further structural confirmation can be obtained via Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Optimizing Mass Spectrometry for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO), a triglyceride of significant interest in lipidomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mass spectrometry (MS) method development for this specific molecule. We will address common challenges in a practical question-and-answer format, blending foundational theory with field-proven troubleshooting strategies.

The analysis of triacylglycerols (TAGs) like POO presents a unique set of challenges due to their nonpolar nature, propensity for forming various adducts, and the complexity of distinguishing isomers.[1][2] This guide provides a systematic approach to overcoming these hurdles, ensuring robust and reproducible data.

Frequently Asked Questions (FAQs)

This section covers essential questions to establish a solid foundation for your method development.

Q1: What are the expected precursor ions for POO in positive mode Electrospray Ionization (ESI)?

When analyzing POO (Molecular Formula: C₅₁H₉₄O₆, Molecular Weight: ~803.3 g/mol ), you can expect several different precursor adducts in the full scan (MS1) spectrum. The choice of mobile phase additives will heavily influence which adduct is dominant.

  • [M+NH₄]⁺: This is often the most desirable species for structural elucidation. Ammonium adducts are readily formed in the presence of ammonium salts (e.g., ammonium formate or acetate) and typically yield clean, informative fragmentation spectra upon collision-induced dissociation (CID).[1][3][4][5]

  • [M+Na]⁺ and [M+K]⁺: Sodiated and potassiated adducts are frequently observed, often as contaminants from glassware, solvents, or the biological matrix itself.[6] While they provide molecular weight information, their fragmentation can be less informative or require higher collision energies compared to ammonium adducts.[7]

  • [M+Li]⁺: Lithium adducts, formed by the intentional addition of a lithium salt, can be extremely useful for determining the position of fatty acids on the glycerol backbone (regioisomerism), as they produce characteristic fragmentation patterns.[7][8]

Table 1: Calculated m/z for Common POO Adducts

Adduct IonFormulaApproximate m/zNotes
[M+NH₄]⁺[C₅₁H₉₄O₆ + NH₄]⁺821.7Ideal for MS/MS fragmentation.[3][9]
[M+Na]⁺[C₅₁H₉₄O₆ + Na]⁺826.7Common adduct, can suppress other ions.
[M+K]⁺[C₅₁H₉₄O₆ + K]⁺842.7Less common than sodium, but often present.
[M+Li]⁺[C₅₁H₉₄O₆ + Li]⁺810.7Excellent for detailed structural analysis.[8]
Q2: What is the recommended starting point for LC-MS solvent conditions?

For separating TAGs like POO, a non-aqueous reversed-phase liquid chromatography (NARP-LC) system is highly effective.[9] A C18 or C30 column is a common choice.

Protocol 1: Typical NARP-LC-MS Starting Conditions

  • LC Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: Start with a higher concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B to elute the nonpolar TAGs. A typical gradient might run from 30% B to 100% B over 15-20 minutes.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI).

The use of isopropanol in the mobile phase is critical, as acetonitrile alone is often not a strong enough solvent to elute large, hydrophobic TAGs from the column.[11]

Q3: How do I interpret the MS/MS fragmentation spectrum of the [M+NH₄]⁺ POO adduct?

The hallmark of TAG fragmentation from an ammonium adduct is the sequential neutral loss of ammonia (NH₃) and one of the fatty acid chains as a carboxylic acid.[1][3] For POO (16:1/16:1/16:0), the MS/MS spectrum should show two primary product ions corresponding to the diacylglycerol (DAG) fragments.

  • Loss of Palmitoleic Acid (16:1): The [M+NH₄ - NH₃ - C₁₆H₃₀O₂]⁺ ion.

  • Loss of Palmitic Acid (16:0): The [M+NH₄ - NH₃ - C₁₆H₃₂O₂]⁺ ion.

The relative abundance of these fragment ions can sometimes provide clues about the position of the fatty acids, as losses from the outer sn-1 and sn-3 positions are generally favored over the central sn-2 position.[7][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q4: I have a very low or unstable signal for my POO standard. What should I do?

Low signal intensity is a common problem stemming from several potential sources. A systematic approach is key to identifying the root cause.

Causality:

  • Suboptimal Ionization: The analyte is not being efficiently converted into gas-phase ions. This can be due to an inappropriate solvent environment, incorrect source settings, or suppression from contaminants.

  • Poor Analyte Transfer: The generated ions are not being efficiently transferred from the atmospheric pressure region of the source to the high vacuum of the mass analyzer.

  • Contamination: Contaminants in the sample or mobile phase can suppress the ionization of the target analyte.[12] Involatile salts can also build up in the ion source, physically blocking the ion path.

Solutions:

  • Verify Adduct Formation: Ensure your mobile phase contains an appropriate modifier (e.g., 5-10 mM ammonium formate) to promote the formation of a single, stable adduct like [M+NH₄]⁺. The absence of a modifier can lead to a weak and inconsistent signal split across various adducts.[10]

  • Optimize Source Parameters: Do not rely solely on default "autotune" parameters. Systematically optimize key settings such as capillary voltage, nebulizer gas flow, and drying gas temperature. High temperatures or voltages can cause in-source fragmentation, reducing the abundance of your precursor ion.[13][14]

  • Check for Contamination: Use high-purity LC-MS grade solvents and additives.[10] If the problem persists, clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's protocol.

  • Run a System Suitability Test: Inject a well-characterized standard (e.g., reserpine) to confirm the instrument is performing correctly. If this standard also shows a low signal, the issue is likely with the instrument itself rather than your specific method.[12]

Troubleshooting_Low_Signal Start Low Signal Intensity for POO CheckAdduct Q: Is a single, strong adduct (e.g., [M+NH₄]⁺) observed? Start->CheckAdduct OptimizeSource Systematically optimize source parameters (Voltage, Gas, Temp) CheckAdduct->OptimizeSource No MethodIssue Issue is method/sample-specific CheckAdduct->MethodIssue Yes ProblemSolved Problem Resolved OptimizeSource->ProblemSolved CheckSystem Inject system suitability standard (e.g., Reserpine) CheckSystem->ProblemSolved Passes (Re-evaluate sample prep) InstrumentIssue Issue is instrument-related CheckSystem->InstrumentIssue Fails CleanSource Clean ion source (capillary, lenses) CleanSource->ProblemSolved MethodIssue->CheckSystem InstrumentIssue->CleanSource

Caption: A logical workflow for troubleshooting low signal intensity.

Q5: My MS1 spectrum is very complex, showing multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). How can I simplify it and improve quantification?

A "picket fence" of adducts for a single analyte is a major source of poor quantitative accuracy and reproducibility, as the total ion current is split across multiple species.[6]

Causality: This issue arises from having multiple sources of cations in your ESI source that can compete to form adducts. Sodium is a ubiquitous contaminant. Protons may be available from acidic mobile phases, and ammonium may be intentionally added. The lipid itself dictates which adducts are most favorably formed.[6]

Solutions:

  • Enforce a Dominant Adduct: The most effective strategy is to add a mobile phase modifier in sufficient concentration to drive the equilibrium toward the formation of a single adduct type.

    • For [M+NH₄]⁺ , ensure ammonium formate or acetate is present at a concentration of 5-10 mM. This concentration is typically high enough to outcompete trace levels of sodium.[10]

    • For [M+Li]⁺ , add a post-column infusion of a solvent containing ~1-5 mM lithium acetate. This is highly effective for forming lithium adducts exclusively.[10]

  • Minimize Sodium Contamination: Use high-purity solvents and avoid glass volumetric flasks or bottles where possible, as they can leach sodium ions. Use polypropylene tubes for sample preparation.

  • Data Processing: If adduct complexity is unavoidable, modern lipidomics software can group different adducts from the same lipid into a single quantified entity. However, this is a workaround and not a substitute for clean analytical data. For accurate quantification, it is best to sum the intensities of all significant adducts.[6]

Q6: My MS/MS spectrum has very weak fragments or only shows the precursor ion. How can I get better fragmentation?

Poor fragmentation prevents the identification of the fatty acid constituents, which is a primary goal of the analysis.

Causality:

  • Insufficient Collision Energy (CE): The energy applied during collision-induced dissociation (CID) is not high enough to break the covalent bonds within the precursor ion.

  • Stable Precursor Ion: Some adducts, particularly sodiated ones, can be more stable and require higher energy to fragment. The fragmentation that does occur may not be along the desired pathways (e.g., loss of the sodium ion rather than a fatty acid).[15]

  • Incorrect Precursor Isolation: The mass analyzer may not be isolating the intended m/z window cleanly, leading to a mixed population of ions entering the collision cell.

Solutions:

  • Select the Right Precursor: Prioritize the isolation of the [M+NH₄]⁺ adduct. Its fragmentation pathway, involving the neutral loss of NH₃ and a fatty acid, is well-characterized and efficient.[1][3][5]

  • Perform a Collision Energy Optimization: This is the most critical step. Do not use a single, arbitrary CE value. Instead, perform an experiment where you analyze your POO standard while ramping the collision energy across a wide range (e.g., 10-60 eV). Plot the intensity of the precursor and key fragment ions against the CE. The optimal value will be the one that maximizes the production of your diagnostic DAG-like fragments while retaining some precursor signal.

  • Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated. An error in mass accuracy could lead you to isolate an incorrect m/z.

Fragmentation_Pathway cluster_MS1 MS1 (Source) cluster_MS2 MS2 (Collision Cell) POO POO (C₅₁H₉₄O₆) in solution Precursor [M+NH₄]⁺ m/z 821.7 POO->Precursor + NH₄⁺ Isolated_Precursor Isolate m/z 821.7 Precursor->Isolated_Precursor Fragments Fragment via CID Isolated_Precursor->Fragments Apply Collision Energy Loss_16_1 [DAG(16:1/16:0)]⁺ (Loss of Palmitoleic Acid) Fragments->Loss_16_1 Loss_16_0 [DAG(16:1/16:1)]⁺ (Loss of Palmitic Acid) Fragments->Loss_16_0

Caption: Fragmentation of the [M+NH₄]⁺ adduct of POO in MS/MS.

References

Technical Support Center: Navigating the Challenges of Triglyceride Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for High-Performance Liquid Chromatography (HPLC) analysis of triglyceride (TAG) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenges of separating these structurally similar molecules. Here, we move beyond generic protocols to provide in-depth, troubleshooting-focused guidance grounded in established scientific principles.

The separation of triglyceride isomers is a significant analytical challenge due to their subtle structural differences and nearly identical physicochemical properties. Isomers such as regioisomers (e.g., 1,2-dipalmitoyl-3-oleoyl-glycerol, PPO vs. 1,3-dipalmitoyl-2-oleoyl-glycerol, POP) have the same fatty acid composition, and thus the same equivalent carbon number (ECN), making their separation by conventional methods difficult. Similarly, geometric (cis/trans) and positional isomers of fatty acids within the TAG molecule add further layers of complexity.

This center is structured to address the most common issues encountered during method development and routine analysis, providing not just solutions but also the rationale behind them.

Section 1: Foundational Knowledge - FAQs on Triglyceride Isomer Separations

This section addresses fundamental questions about the complexities of separating triglyceride isomers.

Q1: Why is it so difficult to separate triglyceride isomers?

A1: The primary challenge lies in the minimal differences in their physical and chemical properties. Regioisomers, for instance, have identical molecular weights and fatty acid compositions. Their separation relies on subtle differences in molecular shape and polarity, which influence their interaction with the stationary phase. Conventional reversed-phase HPLC, which separates based on hydrophobicity and chain length, often struggles to resolve these isomers.

Q2: What are the main types of HPLC techniques used for this separation?

A2: The two principal HPLC methods for triglyceride isomer separation are:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This is the most common technique, separating TAGs based on their partition number (PN) or equivalent carbon number (ECN). With careful optimization of the stationary phase, mobile phase, and temperature, NARP-HPLC can effectively resolve regioisomers.

  • Silver-Ion HPLC (Ag+-HPLC): This technique is unparalleled for separating isomers based on the number, position, and geometry (cis/trans) of double bonds in the fatty acid chains. The separation mechanism involves the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acids.

Q3: What are "critical pairs" in triglyceride analysis?

A3: "Critical pairs" refer to pairs or groups of triglycerides with the same Partition Number (PN) that are particularly difficult to resolve using standard reversed-phase HPLC methods. An example is the pair 18:1-18:1-18:2 (PN = 46) and 14:0-14:0-16:0 (PN = 44), where the former can elute before the latter, contrary to what the PN rule might suggest, due to the influence of double bonds. Achieving separation of these pairs often requires significant method optimization.

Section 2: Troubleshooting Non-Aqueous Reversed-Phase (NARP) HPLC Separations

NARP-HPLC is a powerful tool, but achieving baseline resolution of isomers can be challenging. This section provides solutions to common problems.

Issue 1: Poor or no resolution between regioisomers (e.g., POP and PPO).
Q: My chromatogram shows a single broad peak for known regioisomers. What are the likely causes and how can I fix this?

A: This is a classic challenge in NARP-HPLC. The co-elution of regioisomers is often due to insufficient selectivity of the chromatographic system. Here’s a systematic approach to troubleshooting:

1. Evaluate Your Stationary Phase:

  • Expert Insight: Not all C18 columns are created equal. For TAG isomer separations, octadecylsilyl (C18 or ODS) stationary phases with high carbon loading are generally preferred. Polymeric ODS phases have shown particular promise for enhancing the resolution of regioisomers.

  • Actionable Steps:

    • If you are using a standard monomeric C18 column, consider switching to a polymeric ODS column, such as a Nucleodur C18 Isis.

    • Ensure your column is not degraded. Column deterioration can lead to poor peak shape and loss of resolution. If in doubt, test with a new column of the same type.

2. Optimize the Mobile Phase Composition:

  • Expert Insight: The choice of organic modifier in your mobile phase significantly impacts selectivity. Acetonitrile is a common primary solvent, but its elution strength often needs to be modulated. The goal is to find a modifier that enhances the subtle differences in interaction between the isomers and the stationary phase.

  • Actionable Steps:

    • Systematic Solvent Screening: If using acetonitrile alone or with a single modifier (e.g., isopropanol) is not working, systematically test other modifiers. Acetone, dichloromethane, and tetrahydrofuran are common choices that can alter selectivity. Methyl tert-butyl ether (MTBE) has also been used effectively.

    • Gradient Optimization: A shallow gradient can often improve the separation of closely eluting peaks. Experiment with reducing the rate of change of the strong solvent concentration over the elution window of your target isomers.

3. Control the Column Temperature:

  • Expert Insight: Temperature is a critical but often overlooked parameter. For NARP-HPLC of TAGs, lower temperatures generally lead to increased retention and improved selectivity between isomers. This is because at lower temperatures, the acyl chains of the TAGs can adopt a more rigid conformation, amplifying the subtle shape differences between isomers and leading to differential interactions with the stationary phase.

  • Actionable Steps:

    • Systematically decrease the column temperature. Start at your current temperature and decrease

Technical Support Center: Optimizing Ionization of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the ionization efficiency of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO) and related triglycerides. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance their mass spectrometry analysis of this important lipid class. Here, we will move beyond simple procedural lists to delve into the underlying principles of ionization and provide actionable troubleshooting strategies rooted in scientific evidence.

Introduction: The Challenge of Ionizing Neutral Lipids

This compound (POO) is a neutral, nonpolar triglyceride. This inherent lack of charge makes it challenging to ionize effectively using common techniques like electrospray ionization (ESI).[1][2] The key to successfully analyzing POO and other triglycerides by mass spectrometry lies in the efficient formation of adduct ions. This guide will provide a comprehensive overview of how to select the appropriate ionization technique, optimize adduct formation, and troubleshoot common issues to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing this compound?

For triglycerides like POO, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly employed.[3]

  • APCI is often used for less polar molecules and can provide good sensitivity.[4] It typically produces protonated molecules ([M+H]+) and characteristic diglyceride fragment ions ([M-RCOO]+), which can aid in structural confirmation.[5][6] The degree of unsaturation in the fatty acid chains can influence the fragmentation pattern.[5]

  • ESI is a softer ionization technique that is highly effective when the goal is to observe the intact molecular ion with minimal fragmentation. For neutral lipids like POO, ESI relies on the formation of adduct ions with cations present in the solvent, such as ammonium ([M+NH4]+), sodium ([M+Na]+), or lithium ([M+Li]+).[1][7]

The choice between APCI and ESI will depend on your specific analytical goals. If you need to confirm the fatty acid composition through fragmentation, APCI can be advantageous. If you are aiming for high-sensitivity quantification of the intact molecule, ESI with optimized adduct formation is generally preferred.

Q2: I am not seeing a strong signal for my POO sample. What are the most likely causes?

Low signal intensity for triglycerides is a common issue and can stem from several factors:

  • Poor Ionization Efficiency: As a neutral lipid, POO does not readily ionize on its own. In ESI, insufficient concentration of an appropriate adduct-forming salt in your mobile phase or sample solvent is a primary cause of low signal.[8]

  • Ion Suppression: In complex biological samples, other more easily ionizable lipids or matrix components can compete for charge, suppressing the signal of your target analyte.[9][10]

  • Suboptimal Solvent Composition: The solubility of POO and the efficiency of the ESI process are highly dependent on the solvent system. A solvent that does not fully solubilize the lipid or is not conducive to stable spray formation will result in a poor signal.

  • Incorrect Instrument Parameters: Settings such as source temperature, gas flows, and voltages need to be optimized for your specific lipid and analytical setup.[8]

Q3: I see multiple adducts for my POO (e.g., [M+NH4]+ and [M+Na]+). Is this normal and how does it affect quantification?

Yes, observing multiple adducts is very common, especially when using ESI. Sodium is ubiquitous and can often be present as an impurity, leading to the formation of [M+Na]+ adducts even when not intentionally added.[11] The presence of multiple adducts can significantly impact quantitative accuracy if not handled correctly.[12] The ratio of these adducts can vary between samples and even within the same analytical run, leading to poor reproducibility if you are only monitoring a single adduct.[12]

For accurate quantification, it is crucial to sum the intensities of all significant adducts for your target analyte.[12]

Troubleshooting Guide: From Low Signal to Robust Data

This section provides a systematic approach to troubleshooting and optimizing the analysis of this compound.

Issue 1: Low or No Signal Intensity

A logical workflow for troubleshooting low signal intensity is crucial for efficient problem-solving.

low_signal_troubleshooting cluster_sample_prep Sample Preparation cluster_ionization Ionization Optimization cluster_instrument Instrument Parameters A Check Sample Concentration B Verify Solvent Suitability A->B Concentration OK C Optimize Adduct Formation B->C Solvent OK D Select Appropriate Ionization Mode C->D Adducts Optimized E Tune Source Parameters D->E Mode Selected F Calibrate Mass Spectrometer E->F Parameters Tuned

Caption: A logical workflow for troubleshooting low signal intensity in mass spectrometry.

Detailed Troubleshooting Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity. If too dilute, you may not see a signal; if too concentrated, you can cause ion suppression.[9]

    • Solvent: POO is a nonpolar lipid and requires a solvent system with a significant organic component for good solubility. Common solvent systems include chloroform:methanol or isopropanol-containing mobile phases.[4][11]

  • Optimize Adduct Formation (for ESI):

    • Ammonium Adducts ([M+NH4]+): These are often preferred for tandem MS experiments as they can yield informative fragments.[1][13] Add ammonium acetate or ammonium formate to your mobile phase or infusion solvent at a concentration of 1-10 mM.[7]

    • Sodium Adducts ([M+Na]+): These adducts are often very stable and can provide a strong signal. If you are struggling with signal intensity, adding sodium acetate or sodium iodide (e.g., 1 mM) can significantly enhance it.[7][11]

    • Lithium Adducts ([M+Li]+): These are particularly useful for determining the position of fatty acids on the glycerol backbone (sn-position) through MS/MS experiments.[11][14] Add lithium acetate to a final concentration of 1-5 mM.[11]

    Adduct FormerTypical ConcentrationPrimary Use Case
    Ammonium Acetate1-10 mMTandem MS for fatty acid identification
    Sodium Acetate1 mMSignal enhancement[7]
    Lithium Acetate1-5 mMPositional isomer analysis (MS/MS)[11][14]
  • Optimize Instrument Parameters:

    • Source Temperature and Gas Flows: These parameters affect desolvation. For triglycerides, higher temperatures are often required to ensure complete desolvation. Optimize these settings to maximize signal intensity and stability.

    • Ion Optics: Regularly tune and calibrate your mass spectrometer to ensure optimal ion transmission.[9]

Issue 2: Poor MS/MS Fragmentation

For structural elucidation, efficient fragmentation is key.

fragmentation_troubleshooting cluster_adduct Adduct Selection cluster_energy Collision Energy cluster_purity Sample Purity G Choose Informative Adduct H Optimize Collision Energy G->H Adduct Selected I Ensure Sample Purity H->I Energy Optimized

Caption: A systematic approach to improving poor MS/MS fragmentation.

Detailed Troubleshooting Steps:

  • Select the Right Adduct:

    • Ammonium adducts ([M+NH4]+) readily lose ammonia and a fatty acid upon collision-induced dissociation (CID), providing information on the fatty acid composition.[13]

    • Lithium adducts ([M+Li]+) often yield more informative fragmentation patterns for determining the sn-position of the fatty acids.[14] Sodium adducts can be more stable and require higher collision energies to fragment.[1]

  • Optimize Collision Energy:

    • Collision energy needs to be empirically determined for your specific instrument and the class of lipids you are analyzing.[11] Start with a range of collision energies to find the optimal setting that provides informative fragment ions without excessive fragmentation.

  • Ensure Sample Purity:

    • Contaminants can suppress the signal of your precursor ion or introduce interfering peaks in your MS/MS spectrum.[11] Consider an additional sample cleanup step if you suspect contamination.

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis of POO
  • Lipid Extraction: If working with a complex matrix, perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to isolate the lipid fraction.

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen gas. Reconstitute the dried extract in a solvent mixture appropriate for your LC or infusion method (e.g., methanol:chloroform 1:1 v/v).[11]

  • Adduct Former Addition (for direct infusion):

    • For [M+NH4]+ adducts: Add a stock solution of ammonium acetate to your sample to a final concentration of 5 mM.

    • For [M+Li]+ adducts: Add a stock solution of lithium acetate to your sample to a final concentration of 1-5 mM.[11]

Protocol 2: Direct Infusion ESI-MS Method Optimization
  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in your chosen solvent with the desired adduct-forming salt.

  • Infuse the solution into the mass spectrometer at a constant flow rate.

  • Systematically vary the following parameters while monitoring the signal intensity of the target adduct ion:

    • Capillary voltage

    • Source temperature

    • Nebulizing and drying gas flow rates

  • Once the signal is maximized and stable, you can proceed with your sample analysis.

By understanding the principles of triglyceride ionization and following a systematic approach to troubleshooting, you can significantly improve the quality and reliability of your mass spectrometry data for this compound and other neutral lipids.

References

troubleshooting low signal intensity of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Welcome to the technical support guide for the analysis of this compound, hereafter referred to as TG(16:1/16:1/16:0). This document provides in-depth troubleshooting strategies for a common and vexing issue: low signal intensity during analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is structured to provide rapid solutions through FAQs and a detailed, systematic workflow to diagnose and resolve the root cause of poor signal response.

Section 1: Frequently Asked Questions (FAQs)

Q1: My signal for TG(16:1/16:1/16:0) is extremely low or absent. What is the most common reason?

Low signal intensity for nonpolar lipids like triglycerides (TGs) is often due to inefficient ionization in the mass spectrometer source.[1][2] TGs lack easily ionizable functional groups, making them reliant on forming adducts with cations (e.g., Na+, K+, NH4+) to be detected in positive ion mode.[3][4] Insufficient adduct formation, ion suppression from the sample matrix, or improper source conditions are primary suspects.

Q2: Which ionization mode, positive or negative, is better for TG(16:1/16:1/16:0)?

Positive ion mode is overwhelmingly preferred for triglyceride analysis.[5] Detection in this mode occurs via the formation of adducts, most commonly with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[4][6] Ammonium adducts are frequently used in LC-MS workflows as the necessary reagents are compatible with reversed-phase chromatography.[6][7] Negative mode is generally not used due to the low sensitivity and weak interaction for TG species.[6]

Q3: How can my sample matrix suppress the signal of my target triglyceride?

Ion suppression is a major challenge in mass spectrometry, especially with complex biological samples.[8] Highly abundant, easily ionizable compounds, such as phospholipids (e.g., phosphatidylcholines), can preferentially consume the available charge in the ESI source, leaving analytes like TGs undetected.[8] Effective sample preparation to remove these interfering species is critical.[9][10]

Q4: Is TG(16:1/16:1/16:0) susceptible to degradation during sample preparation?

While triglycerides are relatively stable, the dipalmitoleoyl moieties contain double bonds that can be susceptible to oxidation. Care should be taken to avoid prolonged exposure to air and light. Additionally, repeated freeze-thaw cycles can impact sample integrity. It is recommended to store lipid extracts under an inert gas (like nitrogen or argon) at -20°C or lower and use freshly prepared samples for analysis.[11]

Section 2: In-Depth Troubleshooting Workflow

Low signal intensity is rarely caused by a single factor. It is the result of suboptimal conditions at one or more stages of the analytical workflow. The following systematic approach will help you isolate and correct the problem.

Troubleshooting Logic Flow

Below is a workflow diagram illustrating the logical progression for diagnosing low signal intensity.

TroubleshootingWorkflow cluster_prep 1. Sample Preparation & Integrity cluster_lc 2. LC System cluster_ms 3. MS System start Low Signal Intensity for TG(16:1/16:1/16:0) Detected prep_check Assess Sample Quality - Correct concentration? - Degradation? - Proper extraction? start->prep_check prep_ok Sample Prep OK prep_check->prep_ok No Issue prep_fail Optimize Sample Prep - Adjust concentration - Use fresh sample/extract - Improve cleanup (SPE) prep_check->prep_fail Issue Found lc_check Evaluate Chromatography - Correct mobile phase? - Adduct former present? - Column clogged? prep_ok->lc_check prep_fail->start Re-analyze lc_ok LC System OK lc_check->lc_ok No Issue lc_fail Troubleshoot LC - Prepare fresh mobile phase - Add/increase adduct former - Flush/replace column lc_check->lc_fail Issue Found ms_check Inspect MS Settings - Correct adduct selected? - Source dirty? - In-source fragmentation? lc_ok->ms_check lc_fail->start Re-analyze ms_ok Analysis Optimized ms_check->ms_ok No Issue ms_fail Optimize MS Parameters - Target [M+NH4]+ or [M+Na]+ - Clean ion source - Reduce source voltages ms_check->ms_fail Issue Found ms_fail->start Re-analyze

Caption: A logical workflow for troubleshooting low signal intensity.

Sample Preparation and Handling

The goal of sample preparation is to efficiently extract TG(16:1/16:1/16:0) while removing interfering matrix components.

  • Causality of Poor Extraction: Triglycerides are highly nonpolar and require organic solvents for efficient extraction. Standard methods like Folch or Bligh-Dyer, which use a chloroform/methanol mixture, are effective for total lipid extraction.[12] If your sample is complex (e.g., plasma, tissue), a simple protein precipitation may be insufficient, leaving behind phospholipids that cause ion suppression.

  • Self-Validating Protocol - The Spike Test: To verify your extraction efficiency, spike a known amount of a non-endogenous triglyceride standard (e.g., TG(15:0/15:0/15:0)) into your sample matrix before extraction.[13] If the recovery of the standard is low, your extraction protocol needs optimization.

  • Recommended Action:

    • Use a robust extraction method: For complex matrices, employ a liquid-liquid extraction like the Folch method.[12]

    • Consider Solid Phase Extraction (SPE): SPE can be used as a cleanup step to separate neutral lipids (like TGs) from more polar phospholipids, significantly reducing matrix effects.[9]

    • Ensure Solvent Purity: Use LC-MS grade solvents to avoid introducing contaminants that can form adducts more readily than your analyte or contribute to high background noise.[14]

Liquid Chromatography (LC) Optimization

Proper chromatographic separation is key to presenting a concentrated band of analyte to the MS source and separating it from suppressive matrix components.

  • Causality of Poor Chromatography: Triglycerides are well-retained on reversed-phase columns (e.g., C18, C30). The mobile phase must be sufficiently nonpolar to elute them effectively. A common issue is the lack of an appropriate adduct-forming salt in the mobile phase. Without it, ionization is extremely inefficient.

  • Self-Validating Protocol - Mobile Phase Additives: Prepare two sets of mobile phases: one with and one without an ammonium salt (e.g., 10 mM ammonium formate). Analyze a standard of TG(16:1/16:1/16:0). A dramatic increase in signal with the ammonium-containing mobile phase confirms that adduct formation is critical.

  • Recommended Action:

    • Column Choice: A C18 column is a standard and effective choice for TG separation.

    • Mobile Phase Composition: Use a gradient with a high proportion of organic solvent. A typical system involves Acetonitrile/Water as Mobile Phase A and Isopropanol/Acetonitrile as Mobile Phase B.[14]

    • Add an Adduct Former: Crucially, supplement your mobile phase with an additive to promote ionization. 10 mM ammonium formate is a common and effective choice for forming [M+NH₄]⁺ adducts.[14][15]

Mass Spectrometry (MS) Parameter Tuning

The MS source is where ionization occurs. Its settings must be optimized to favor the creation and transmission of the ion of interest.

  • Causality of Poor MS Detection: Even with proper sample prep and LC conditions, a poorly tuned MS source will yield low signal. For TGs, this often means the source conditions are too "harsh," causing the fragile adducts to fragment before they are detected (in-source fragmentation), or the incorrect adduct is being monitored.[16][17] Atmospheric Pressure Chemical Ionization (APCI) can also be used and may provide better sensitivity for TGs than Electrospray Ionization (ESI) in some cases, as it can result in diglyceride fragment ions that are readily detectable.[18][19]

  • Self-Validating Protocol - Adduct Identification: Infuse a standard solution of your TG directly into the mass spectrometer. In full scan mode, look for the masses corresponding to various potential adducts: [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺. The most intense ion is the one you should target for your LC-MS method. Sodium is often present as a contaminant and can produce a strong [M+Na]⁺ signal.[4]

  • Recommended Action:

    • Target the Right Ion: Ensure your instrument is set to monitor the m/z of the correct adduct, which is most likely [M+NH₄]⁺ or [M+Na]⁺.

    • Optimize Source Parameters:

      • Reduce Fragmentation: Lower the cone/fragmentor voltage and capillary exit voltage. High voltages can break apart the non-covalent adducts, reducing the signal of your precursor ion.[16][17]

      • Adjust Gas and Temperature: Optimize nebulizer gas flow and source temperature to ensure efficient desolvation without thermally degrading the analyte.

    • Clean the Ion Source: A contaminated ion source is a common cause of declining signal intensity for all analytes.[2] Follow the manufacturer's protocol for cleaning the source components.

Section 3: Protocols & Data Tables

Protocol 1: Modified Folch Extraction for Triglycerides

This protocol is designed to extract total lipids from a sample like plasma or tissue homogenate.

  • To 100 µL of sample, add 3.75 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add an appropriate internal standard, such as TG(15:0/15:0/15:0), at this stage for quantification.[11][13]

  • Vortex vigorously for 2 minutes to create a single-phase mixture.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of LC-MS grade water and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of 9:1 (v/v) isopropanol:acetonitrile for LC-MS analysis.[14]

Table 1: Recommended Starting Parameters for LC-MS Analysis

This table provides a validated starting point for method development. Optimization will be required for your specific instrument and column.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for nonpolar TGs.
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium FormateAqueous component for initial binding; ammonium formate promotes [M+NH₄]⁺ adduct formation.[14][15]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium FormateHigh organic content for efficient elution of TGs.[14]
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical scale columns.
Column Temp. 45 - 55 °CElevated temperature reduces viscosity and improves peak shape for lipids.
Ionization Mode Positive ESI or APCITGs form adducts in positive mode.[5] APCI can be more sensitive for saturated TGs.[18][19]
Monitored Ion [M+NH₄]⁺ or [M+Na]⁺These are typically the most abundant and stable adducts for TGs in LC-MS.[4][6]
Capillary Voltage 3.0 - 4.0 kVStandard range for ESI; optimize for stable spray.
Cone/Fragmentor 20 - 40 VKeep this value low to prevent in-source fragmentation of the adduct.[16][17]
Source Temp. 120 - 150 °COptimize for desolvation without causing thermal degradation.
Desolvation Temp. 350 - 450 °CHigher temperature required to evaporate the nonpolar mobile phase.

References

Technical Support Center: Purification of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity POO samples. As a mixed-acid triglyceride, POO presents unique purification challenges, and this resource aims to equip you with the scientific rationale and practical steps to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetic this compound sample?

A1: Impurities in synthetically produced POO typically arise from incomplete reactions or side reactions during synthesis. The most common impurities include:

  • Diacylglycerols (DAGs): Specifically, 1,2-dipalmitoleoyl-rac-glycerol and 1,3-dipalmitoleoyl-glycerol.

  • Monoacylglycerols (MAGs): Such as 1-palmitoleoyl-rac-glycerol.

  • Free Fatty Acids (FFAs): Palmitoleic acid and palmitic acid that did not undergo esterification.[1]

  • Positional Isomers: Such as 1,3-Dipalmitoleoyl-2-Palmitoyl-rac-glycerol, which can be challenging to separate from the desired product.

  • Unreacted Starting Materials: Including glycerol and fatty acid precursors.

  • Degradation Products: Hydrolysis of the ester bonds can lead to the formation of DAGs, MAGs, and FFAs.[2]

Q2: How can I quickly assess the purity of my POO sample before starting a large-scale purification?

A2: Thin-Layer Chromatography (TLC) is an excellent, rapid method for initial purity assessment.[3] By spotting your sample alongside a high-purity standard, you can visualize the presence of more polar impurities like di- and monoacylglycerols, and free fatty acids, which will have lower Retention Factor (Rf) values than the nonpolar triglyceride.[4]

Q3: My POO sample appears slightly yellow and has a faint odor. Is this normal?

A3: Pure triglycerides are typically colorless and odorless.[5] A yellow tint and an odor can be indicative of degradation, specifically lipid peroxidation of the unsaturated palmitoleoyl chains.[5] It is advisable to assess the purity of such samples and consider purification before use.

Q4: Can I use the same purification protocol for other similar triglycerides?

A4: While the general principles of the protocols provided here are applicable to other triglycerides, the specific parameters such as solvent systems and gradients may need to be optimized. The polarity of a triglyceride is influenced by the chain length and degree of unsaturation of its fatty acid constituents, which will affect its chromatographic behavior.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of POO from impurities on TLC plate. Incorrect solvent system polarity.Adjust the polarity of your mobile phase. For neutral lipids like triglycerides, a common solvent system is a mixture of nonpolar and slightly polar solvents, such as hexane:diethyl ether:acetic acid (80:20:2 v/v/v).[6] If impurities are very close to your product spot, try a less polar system (e.g., increase the hexane proportion) to increase separation.
Co-elution of positional isomers.Positional isomers can be notoriously difficult to separate by standard silica gel chromatography. Consider argentation (silver nitrate) TLC, which separates lipids based on the degree of unsaturation, or reversed-phase HPLC for better resolution.[7]
Low yield after column chromatography. POO is still adsorbed to the column.Increase the polarity of the elution solvent gradually to ensure all the triglyceride is eluted. A final column wash with a more polar solvent mixture can help recover any strongly bound product.
Sample degradation on the silica gel.The slightly acidic nature of silica gel can potentially cause hydrolysis of the ester bonds, especially during long purification runs. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a weak base before use.
Presence of diacylglycerol and free fatty acid impurities in the final product. Inefficient separation during chromatography.Optimize your gradient elution in column chromatography or HPLC. A shallower gradient will provide better resolution between compounds with similar polarities.[8] For column chromatography, ensure proper column packing to avoid channeling.
Re-hydrolysis of the product after purification.Ensure all solvents are anhydrous and store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to prevent degradation.
HPLC analysis shows a broad peak for POO. Poor solubility of POO in the mobile phase.Ensure your sample is fully dissolved in the initial mobile phase or a compatible solvent before injection. For reversed-phase HPLC, a mixture of acetonitrile and a stronger solvent like isopropanol or methylene chloride is often used.[8][9]
Column overloading.Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor resolution.

Experimental Workflows and Protocols

Purity Assessment and Small-Scale Purification Workflow

This workflow provides a systematic approach to assessing and purifying your POO sample.

PurificationWorkflow cluster_assessment Initial Purity Assessment cluster_purification Purification Strategy cluster_verification Final Purity Verification TLC 1. TLC Analysis NMR 2. ¹H NMR Spectroscopy TLC->NMR Confirm presence of major impurities ColumnChrom 3. Flash Column Chromatography (Silica Gel) TLC->ColumnChrom Impurities detected HPLC 4. Preparative HPLC (for high purity) NMR->HPLC Complex mixture or isomers present FinalTLC 5. TLC of Fractions ColumnChrom->FinalTLC Collect fractions HPLC->FinalTLC FinalNMR 6. ¹H NMR of Pure Fractions FinalTLC->FinalNMR MS 7. Mass Spectrometry (Confirm Molecular Weight) FinalNMR->MS end_product End: High-Purity POO MS->end_product start Start: Crude POO Sample start->TLC ImpurityProfile cluster_polarity Increasing Polarity / Decreasing Rf on Silica TLC POO This compound (Triglyceride - Least Polar) DAG Diacylglycerols (e.g., 1,2-Dipalmitoleoyl-glycerol) POO->DAG Hydrolysis DAG->POO Esterification FFA Free Fatty Acids (Palmitoleic, Palmitic) MAG Monoacylglycerols (e.g., 1-Palmitoleoyl-glycerol) DAG->MAG Hydrolysis MAG->DAG Esterification Glycerol Glycerol (Most Polar) MAG->Glycerol Hydrolysis Glycerol->MAG Esterification FFA_pool Free Fatty Acid Pool

References

handling and storage recommendations for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides comprehensive handling, storage, and troubleshooting recommendations for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol. The information herein is synthesized from best practices for structurally similar triglycerides and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this exact molecule, the following recommendations are based on analogous compounds and established laboratory procedures for lipids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability and to prevent degradation, this compound should be stored at -20°C.[1][2][3][4] This low temperature minimizes lipid oxidation and hydrolysis. The product should be stored in a tightly sealed container to prevent moisture absorption and contamination. When stored correctly at -20°C, similar triglycerides have shown stability for at least four years.[3][4]

Q2: How should I handle the compound upon receiving it?

The compound is typically shipped at ambient or room temperature for continental US deliveries, though this may vary for international shipments.[3][5] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[1][6][7]

Q3: What is the best way to bring the compound to room temperature before use?

To minimize condensation, which can introduce moisture and lead to hydrolysis, allow the container to equilibrate to room temperature before opening. This can be achieved by placing the vial in a desiccator at room temperature for 15-20 minutes.

Q4: In what solvents is this compound soluble?

Based on data for analogous triglycerides, this compound is expected to be soluble in chlorinated solvents such as chloroform.[2][3][5] Solubility in other organic solvents like methanol or DMF may be limited.[4][8] It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q5: Should I be concerned about the stability of the compound in solution?

Once dissolved in a solvent, the stability of the triglyceride may decrease. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C in a tightly sealed vial. To minimize freeze-thaw cycles, consider preparing single-use aliquots.

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound Degradation: Improper storage (e.g., exposure to moisture, light, or elevated temperatures) can lead to hydrolysis or oxidation of the fatty acid chains.1. Verify that the compound has been consistently stored at -20°C. 2. Protect from light and moisture. 3. If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound.
Difficulty dissolving the compound. Incorrect Solvent Choice: The polarity of the solvent may not be suitable for this nonpolar lipid.1. Attempt solubilization in chloroform, a common solvent for similar triglycerides.[2][3][5] 2. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. 3. If using other organic solvents, perform a small-scale test to confirm solubility.
Phase separation or precipitation of the compound in an aqueous buffer. Low Aqueous Solubility: Triglycerides are inherently insoluble in water.1. For applications requiring an aqueous environment, consider using a carrier solvent (e.g., ethanol or DMSO) to first dissolve the lipid before adding it to the buffer. Note that the final concentration of the organic solvent should be minimized to avoid affecting the biological system. 2. Alternatively, prepare lipid vesicles or liposomes to disperse the triglyceride in an aqueous medium.
Observed changes in the physical appearance of the solid compound (e.g., discoloration, clumping). Oxidation or Moisture Absorption: Exposure to air and humidity can alter the compound's properties.1. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing for long-term storage. 2. If the appearance has significantly changed, it is recommended to use a new sample to ensure the integrity of your experiments.

Section 3: Experimental Protocols

Protocol 1: Aliquoting Dry Compound

Objective: To prepare smaller, single-use amounts of the triglyceride to avoid repeated warming and cooling of the entire stock.

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Amber glass vials with screw caps

  • Spatula

Procedure:

  • Allow the main container of the triglyceride to warm to room temperature in a desiccator.

  • In a chemical fume hood, weigh the desired amount of the compound into pre-labeled amber glass vials.

  • Gently flush the headspace of each vial with a stream of inert gas.

  • Tightly seal the vials.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Stock Solution in Chloroform

Objective: To prepare a concentrated stock solution for further dilution in experimental setups.

Materials:

  • Aliquot of this compound

  • High-purity chloroform

  • Glass volumetric flask or vial

  • Syringe or pipette

Procedure:

  • Bring an aliquot of the triglyceride to room temperature.

  • Add the desired volume of chloroform to the vial containing the dry compound.

  • Seal the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

  • If not for immediate use, store the stock solution at -20°C.

Section 4: Visualized Workflow

Below is a diagram illustrating the decision-making process for the proper handling and storage of this compound.

G Workflow for Handling this compound cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Use cluster_storage Solution and Aliquot Storage cluster_use Experimental Use A Product Received (Ambient/Cold Pack) B Immediate Transfer to -20°C Storage A->B C Equilibrate to Room Temp in Desiccator B->C D Use Immediately? C->D E Aliquot Dry Compound D->E No F Prepare Stock Solution (e.g., in Chloroform) D->F Yes G Store Aliquots at -20°C (Inert Atmosphere) E->G H Store Stock Solution at -20°C (Short-term) F->H I Dilute for Experiment H->I

Caption: Decision workflow for handling and storage.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Regiospecific Analysis of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol and its 1,3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Nuance of Acyl Position in Triglycerides

Triglycerides (TAGs), the primary components of natural fats and oils, are comprised of a glycerol backbone esterified with three fatty acids.[1] While a simple definition, it belies a vast structural complexity. When the fatty acid composition is not uniform, the specific placement of these acyl chains on the glycerol backbone—the regiospecificity—gives rise to distinct isomers with unique physicochemical and metabolic properties.[1][2]

This guide provides an in-depth comparison and analytical guide for two such regioisomers: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POPo) and its symmetric counterpart, 1,3-Dipalmitoleoyl-2-Palmitoyl-rac-glycerol (PoPPo). Differentiating these molecules is a non-trivial analytical challenge, as they share the same molecular weight and elemental composition. However, this differentiation is crucial. The position of fatty acids, particularly on the sn-2 versus the sn-1/3 positions, profoundly impacts enzymatic hydrolysis during digestion, subsequent absorption, and the physical properties of lipid-based formulations like melting behavior and crystallization.[3][4] This guide will dissect the authoritative analytical methodologies capable of resolving this isomeric challenge, providing both the theoretical basis and actionable experimental protocols.

Fig 1. Chemical structures of the two regioisomers.

Comparative Physicochemical Properties

While possessing identical molecular weights, the spatial arrangement of the fatty acids imparts distinct physical characteristics to the isomers. The symmetry of the 1,3-isomer generally allows for more stable crystal packing compared to its 1,2-counterpart.

PropertyThis compound (POPo)1,3-Dipalmitoleoyl-2-Palmitoyl-rac-glycerol (PoPPo)Rationale for Difference
Molecular Formula C₅₁H₉₄O₆C₅₁H₉₄O₆Identical atomic composition.
Molecular Weight 827.3 g/mol 827.3 g/mol Identical atomic composition.
Symmetry AsymmetricSymmetricThe 1,3-isomer has a plane of symmetry through the sn-2 carbon.
Melting Point Expected to be lowerExpected to be higherSymmetric molecules like the 1,3-isomer typically form more stable, higher-melting crystal lattices.[4]
Metabolic Fate Pancreatic lipase preferentially cleaves sn-1/3 positions, releasing palmitic acid and 1,2-dipalmitoleoyl-glycerol.Pancreatic lipase cleaves sn-1/3 positions, releasing palmitoleic acid and 2-palmitoyl-glycerol.[3]The fatty acid at the sn-2 position is largely conserved during digestion and absorbed as a 2-monoacylglycerol.[3]

Core Analytical Techniques for Isomer Differentiation

A multi-platform analytical approach is often required for the unambiguous identification and quantification of TAG regioisomers. The primary methodologies rely on chromatography for separation and spectroscopy or mass spectrometry for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of TAG isomer analysis. The separation mechanism is key to resolving molecules with such similar properties.

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This is the most widely used technique.[1] Separation is based on the "Equivalent Carbon Number" (ECN), defined as ECN = CN - 2xDB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[1] While our two isomers have the same ECN, subtle differences in polarity and shape, influenced by the fatty acid position at the sn-2 position, can sometimes allow for partial separation on high-resolution C18 or C30 columns under optimized conditions.[1]

  • Silver-Ion (Ag⁺) HPLC: This technique separates TAGs based on the number, geometry (cis/trans), and position of double bonds.[5] The silver ions immobilized on the stationary phase form reversible π-complexes with the double bonds of the fatty acids. While both isomers contain two palmitoleoyl chains, the accessibility of these double bonds to the stationary phase may differ slightly based on their position, potentially enabling separation.[5]

Mass Spectrometry (MS)

When coupled with HPLC, mass spectrometry provides definitive structural information. Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating regioisomers by analyzing their fragmentation patterns.[2][6]

The key principle is that the neutral loss of a fatty acid from a TAG precursor ion is not random; the stability of the resulting diacylglycerol-like fragment ion depends on which fatty acid was lost. The loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1/3 positions.[6] By observing the relative intensities of fragment ions corresponding to the loss of palmitic acid versus palmitoleic acid, the original position can be inferred.

MS_MS_Fragmentation cluster_0 Fragmentation of [POPo + Na]+ cluster_1 Fragmentation of [PoPPo + Na]+ POPo [M+Na]+ Loss_P [M - Palmitic Acid + Na]+ POPo->Loss_P - Palmitic Acid (sn-3) [Strong Signal] Loss_Po [M - Palmitoleic Acid + Na]+ POPo->Loss_Po - Palmitoleic Acid (sn-1 or sn-2) [Weaker Signal] PoPPo [M+Na]+ Loss_P2 [M - Palmitic Acid + Na]+ PoPPo->Loss_P2 - Palmitic Acid (sn-2) [Weak Signal] Loss_Po2 [M - Palmitoleic Acid + Na]+ PoPPo->Loss_Po2 - Palmitoleic Acid (sn-1 or sn-3) [Strong Signal] HPLC_MS_Workflow SamplePrep 1. Sample Preparation Dissolve 1 mg/mL in Hexane:Isopropanol (4:1) HPLC 2. HPLC Separation Column: C18 (e.g., 2.1x150mm, 1.8µm) Mobile Phase A: Acetonitrile Mobile Phase B: Isopropanol SamplePrep->HPLC Gradient Gradient: - 0-2 min: 30% B - 2-20 min: to 90% B - 20-25 min: hold 90% B - 25-30 min: re-equilibrate 30% B Flow: 0.3 mL/min Temp: 30°C HPLC->Gradient MS 3. Mass Spectrometry Source: ESI or APCI (Positive Ion Mode) Scan Mode: Full Scan (m/z 300-1200) HPLC->MS MSMS 4. Tandem MS (MS/MS) Select precursor ion [M+Na]+ Collision Energy: 25-35 eV (Optimized) Acquire product ion spectrum MS->MSMS Data 5. Data Analysis - Identify retention times - Analyze fragmentation ratios (Loss of Palmitic vs. Palmitoleic) MSMS->Data

References

A Technical Guide to Validating 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of triglycerides (TGs) is a cornerstone of robust lipidomic analysis. The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of an internal standard (IS) to ensure data integrity.[1][2] This guide provides an in-depth validation framework for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (TG 16:1/16:1/16:0), a synthetic mixed-acid triglyceride, as an internal standard for the precise quantification of triglycerides in complex biological matrices.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, offers a comparative analysis with alternative internal standards, and provides detailed, actionable protocols. Every recommendation is grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a pathway to scientifically sound and defensible data.

The Lynchpin of Quantitative Analysis: The Role of the Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[3][4] Its purpose is to normalize the analytical signal of the target analytes, thereby correcting for variations that can occur during:

  • Sample Extraction: Inconsistent recovery of lipids from the biological matrix.

  • Sample Handling: Pipetting errors and sample loss during transfer steps.

  • Instrumental Analysis: Variability in injection volume and fluctuations in mass spectrometer response.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix.[5]

An ideal internal standard should closely mimic the physicochemical properties of the analytes of interest, ensuring it is affected by these sources of variability in the same manner.[6]

Comparative Analysis: this compound vs. Alternative Triglyceride Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. While stable isotope-labeled (SIL) standards, such as deuterated lipids, are considered the "gold standard" for their near-identical chemical and physical properties to the endogenous analytes, their availability and cost can be prohibitive.[4][6] This has led to the widespread use of non-deuterated alternatives, including synthetic triglycerides with odd-chain fatty acids or, as in the case of our subject compound, a unique combination of even-chain fatty acids not typically abundant in the biological system under investigation.

Here, we compare the performance characteristics of this compound with two common classes of triglyceride internal standards: a deuterated triglyceride and an odd-chain triglyceride.

Table 1: Performance Comparison of Triglyceride Internal Standards

Performance ParameterThis compound (TG 16:1/16:1/16:0)Deuterated Triglyceride (e.g., TG(d5)-16:0/18:1/18:1)Odd-Chain Triglyceride (e.g., Triheptadecanoin - TG 17:0/17:0/17:0)
Chemical & Physical Similarity to Endogenous TGs HighVery High (near-identical)Moderate to High
Co-elution with Endogenous TGs High, depending on chromatographic conditionsVery HighModerate, may have different retention times
Correction for Matrix Effects Good to ExcellentExcellentGood
Potential for Endogenous Interference Low to negligible in most mammalian systemsNoneLow, but odd-chain fatty acids can be present in some diets and disease states[7]
Cost & Availability ModerateHighLow to Moderate
Accuracy (Bias) Low to ModerateVery LowLow to Moderate
Precision (%CV) HighVery HighHigh

A Rigorous Validation Framework: Experimental Protocols and Acceptance Criteria

The validation of a bioanalytical method is a comprehensive process that demonstrates the reliability and reproducibility of the analytical procedure. The following protocols are designed to rigorously assess the performance of this compound as an internal standard, with acceptance criteria based on FDA and EMA guidelines.[3][8][9][10][11]

Experimental Workflow for Triglyceride Quantification

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LC Liquid Chromatography (Separation of Lipids) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification

Caption: A generalized experimental workflow for quantitative lipid analysis using an internal standard.

Protocol 1: Stock Solution and Working Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 2:1 (v/v) chloroform:methanol solution in a volumetric flask.

  • Working Solution (10 µg/mL): Prepare a working solution by diluting the stock solution 1:100 with the same solvent. This working solution will be used to spike into samples.

  • Storage: Store both stock and working solutions in amber glass vials at -20°C.

Protocol 2: Lipid Extraction from Human Plasma (MTBE Method)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of the 10 µg/mL this compound working solution.

  • Add 200 µL of methanol and vortex for 10 seconds.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 125 µL of water to induce phase separation and vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (containing the lipids) to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate the triglycerides of interest.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the target triglycerides and this compound.

Validation Parameters and Acceptance Criteria

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterPurposeExperimental ApproachAcceptance Criteria (based on FDA/EMA guidelines)[8][9][10][11]
Selectivity To ensure that the method can differentiate the analyte and IS from other components in the matrix.Analyze at least six different lots of blank matrix.No significant interfering peaks at the retention times of the analyte and IS.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument response.Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured values to the nominal concentration and the degree of scatter.Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates.Accuracy: Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery To assess the extraction efficiency of the analytical method.Compare the analyte and IS response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, although 100% recovery is not required.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix.Compare the analyte and IS response in post-extraction spiked samples to their response in a neat solution.The matrix factor (analyte response in matrix / analyte response in neat solution) should be consistent across different lots of matrix.
Stability To ensure the analyte and IS are stable under various storage and handling conditions.Evaluate freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.Analyte and IS concentrations should be within ±15% of the nominal concentration.

Logical Relationship for Quantification

Quantification Logic Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Cal_Curve Analyte_Conc Analyte Concentration Cal_Curve->Analyte_Conc

Caption: Logical relationship for quantification using an internal standard.

Conclusion: A Validated Approach to Accurate Triglyceride Quantification

The rigorous validation of an internal standard is not merely a regulatory formality but a scientific imperative for generating high-quality, reproducible data. This guide has provided a comprehensive framework for validating this compound as an internal standard for triglyceride analysis. By adhering to the detailed protocols and acceptance criteria outlined, researchers can establish a robust and reliable analytical method.

While stable isotope-labeled standards remain the gold standard, this guide demonstrates that with thorough validation, this compound can serve as a scientifically sound and cost-effective alternative for the accurate quantification of triglycerides in complex biological matrices. The key to its successful implementation lies in a deep understanding of its analytical behavior and a commitment to rigorous method validation.

References

A Senior Application Scientist's Guide to the Purity Assessment of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of lipidomics, drug formulation, and materials science, the precise characterization of synthetic lipids is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific outcomes are built. For complex triglycerides (TGs) like 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol, which may serve as critical components in lipid nanoparticle delivery systems or as standards in lipidomic analyses, purity is paramount.[1][2] Even minor impurities, such as di- or monoglycerides and free fatty acids, can significantly alter the physicochemical properties and biological performance of the final product.

This guide provides an in-depth, experience-driven protocol for assessing the purity of this compound using Thin-Layer Chromatography (TLC). We will delve into the causality behind the procedural choices, establish a self-validating protocol, and objectively compare TLC with alternative analytical techniques.

The Principle of the Matter: Why TLC for Triglyceride Analysis?

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[3] For neutral lipids like our target triglyceride, the principle of separation is adsorption chromatography.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is coated onto an inert plate (e.g., glass, aluminum).[4] The polar silanol (Si-OH) groups on the silica surface provide sites for interaction.

  • Mobile Phase: A largely non-polar solvent system travels up the plate via capillary action.

  • Separation: As the mobile phase ascends, it carries the spotted lipid mixture with it. A competition ensues: lipid molecules adsorb to the polar stationary phase and desorb into the mobile phase. Non-polar molecules, like triglycerides, have a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. Consequently, they travel further up the plate, resulting in a higher Retention Factor (Rf) value.[5][6] Conversely, more polar impurities, such as diglycerides (DAGs), monoglycerides (MAGs), and free fatty acids (FFAs), interact more strongly with the silica gel and migrate shorter distances, yielding lower Rf values.[7]

This differential migration based on polarity is the key to visually resolving the target TG from its potential process-related impurities.[3][7]

Establishing a Self-Validating TLC Protocol

A trustworthy protocol must include checks and balances to ensure the system is performing as intended on the day of analysis. This is achieved through a System Suitability Test (SST).[8][9][10] The SST verifies that the chromatographic system can adequately separate the target compound from its critical impurities.

System Suitability Standard Preparation

Before analyzing your test sample, prepare a standard mixture containing:

  • High-Purity Reference Standard: this compound.

  • Potential Impurity 1: A representative diglyceride (e.g., 1,2-Dipalmitoleoyl-rac-glycerol).

  • Potential Impurity 2: A representative free fatty acid (e.g., Palmitic Acid).

The clear separation of these three components will validate the resolving power of your TLC system.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the TLC procedure, from initial setup to final analysis.

TLC_Workflow prep 1. Preparation spotting 2. Sample Application (Spotting) prep->spotting sub_prep Activate Plate Prepare Mobile Phase Saturate Chamber prep->sub_prep development 3. Chromatogram Development spotting->development sub_spotting Spot Test Sample Spot Reference Standard Spot SST Standard spotting->sub_spotting visualization 4. Visualization development->visualization sub_development Place Plate in Chamber Allow Solvent Front to Ascend Mark Solvent Front & Dry Plate development->sub_development analysis 5. Data Analysis visualization->analysis sub_visualization Apply Visualization Reagent (e.g., Iodine Vapor, PMA spray) visualization->sub_visualization sub_analysis Document Plate (Photograph) Calculate Rf Values Assess Purity analysis->sub_analysis

Caption: Workflow for TLC-based purity assessment of triglycerides.

Detailed Step-by-Step Methodology

This protocol is optimized for the separation of neutral lipids.

1. Materials and Reagents

  • TLC Plates: Silica Gel 60 F254 plates (glass or aluminum-backed).

  • Mobile Phase: Hexane:Diethyl Ether:Glacial Acetic Acid (80:20:1, v/v/v).[11]

    • Causality: Hexane is a non-polar solvent that drives the separation. Diethyl ether is a more polar solvent that helps to move the lipids off the origin. Acetic acid is included at a low concentration to suppress the ionization of free fatty acid carboxyl groups, ensuring they migrate as neutral species and form compact spots.[12]

  • Sample Solvent: Chloroform or Hexane.

  • Visualization Reagent:

    • Iodine crystals in a sealed chamber (for non-destructive visualization).[3]

    • Phosphomolybdic acid (PMA) spray (10% w/v in ethanol) for destructive, high-sensitivity visualization.[13]

  • Standards: High-purity this compound, a diglyceride, and a free fatty acid.

  • Equipment: TLC developing chamber, capillary tubes or micropipette for spotting, oven, fume hood, UV lamp (if using fluorescent plates), camera.

2. Plate and Chamber Preparation

  • Activate the TLC Plate: Heat the silica gel plate in an oven at 110°C for 30 minutes to remove adsorbed water, which can deactivate the silica and lead to poor separation.[4] Let it cool in a desiccator.

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5-1.0 cm. Place a piece of filter paper (a wick) inside, leaning against the chamber wall and partially submerged in the solvent.[3] Close the chamber and allow it to saturate with solvent vapors for at least 15-20 minutes.

    • Causality: Chamber saturation ensures a uniform vapor environment, which prevents the mobile phase from evaporating off the plate surface as it ascends. This leads to faster development, a more uniform solvent front, and more reproducible Rf values.[11]

3. Sample Application (Spotting)

  • Using a soft pencil, gently draw a faint origin line about 1.5-2.0 cm from the bottom of the activated plate.[4]

  • Dissolve the test sample and standards in the sample solvent to a concentration of approximately 1-5 mg/mL.

  • Using a capillary tube or micropipette, apply 1-2 µL of each solution as a small, discrete spot on the origin line.[4] Keep spots small (2-3 mm diameter) for better resolution.[6]

  • Apply the test sample, the high-purity reference standard, and the SST standard in separate lanes. Allow the solvent to fully evaporate between applications.[3]

4. Chromatogram Development

  • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[4] Close the lid.

  • Allow the mobile phase to ascend the plate. Do not disturb the chamber during development.[14]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6][15]

  • Allow the plate to air dry completely in a fume hood.

5. Visualization and Analysis

  • Iodine Vapor: Place the dried plate in a chamber containing a few iodine crystals. Lipids will appear as brownish-yellow spots as iodine reversibly adsorbs to them. This method is non-destructive.

  • PMA Staining: Uniformly spray the plate with the PMA solution. Heat the plate at 110°C for 5-10 minutes. Lipids will appear as dark blue-green spots against a yellow-green background.[12][13] This method is highly sensitive but destructive.

  • Documentation: Photograph the plate immediately after visualization, as spots can fade.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula:[5][16][17]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Purity Assessment: Compare the lane of the test sample to the standard lanes. The primary spot in the test sample should have the same Rf value as the high-purity TG standard. Any additional spots are impurities. The presence of spots corresponding to the Rf values of the diglyceride or free fatty acid standards in the SST lane can help identify them. Purity is assessed visually by comparing the intensity of the main spot to any impurity spots.

Comparison with Alternative Analytical Techniques

While TLC is an excellent, rapid screening tool, it is primarily semi-quantitative. For rigorous quantification and higher resolution, other techniques are often employed. The choice of method depends on the specific requirements of the analysis, such as the need for precise quantification, impurity identification, or high throughput.[18]

Technique Principle Advantages Disadvantages Quantitative Capability
TLC Adsorption chromatography on a planar surface. Separation by polarity.[3]- Low cost, simple, rapid.- High throughput (multiple samples per plate).- Versatile visualization methods.- Lower resolution than column methods.- Primarily semi-quantitative (visual).- Prone to oxidation for some lipids.[13]Low to Moderate (with densitometry).[12][19]
HPLC-ELSD/CAD High-pressure separation on a packed column (normal or reversed-phase). Detection by Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD).[20]- High resolution and efficiency.- Excellent for quantification.- Amenable to automation.- Higher cost (instrumentation & solvents).- Slower than TLC (serial analysis).- Detectors are not universal and can have non-linear responses.High.
GC-FID/MS Separation of volatile derivatives (FAMEs) in a capillary column. Detection by Flame Ionization (FID) or Mass Spectrometry (MS).[21][22]- Extremely high resolution for fatty acid profiling.- Excellent sensitivity (especially with MS).- MS provides structural information for identification.[20]- Destructive (requires derivatization to FAMEs).- Not suitable for intact triglycerides.- High temperatures can degrade some lipids.High (for fatty acid composition, not intact TG purity).
LC-MS Combines the separation power of HPLC with the detection sensitivity and specificity of Mass Spectrometry.[23][24]- Provides molecular weight and structural data.- Highest sensitivity and specificity.- Can identify unknown impurities.- Can analyze intact triglycerides.- Highest instrument cost and complexity.- Requires specialized expertise for data interpretation.High.

Conclusion

Thin-Layer Chromatography remains a powerful, accessible, and indispensable tool for the rapid purity assessment of synthetic triglycerides like this compound. Its ability to quickly resolve the target compound from common polar impurities makes it an ideal first-line technique for quality control in research and development settings. By implementing a self-validating protocol with a system suitability standard, researchers can ensure the trustworthiness of their results. While techniques like HPLC and LC-MS offer superior resolution and quantitative power, the simplicity and efficiency of TLC secure its place as a cornerstone of lipid analysis.

References

mass spectrometry fragmentation pattern of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: A Comparative Analysis for Isomer Differentiation

Introduction: The Challenge of Triacylglycerol Isomer Analysis

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as a crucial energy reserve in biological systems.[1] A single TAG molecule consists of a glycerol backbone esterified with three fatty acids. The immense structural diversity of TAGs arises from the combination of different fatty acids and their specific placement on the glycerol backbone at the stereospecific numbering (sn) positions sn-1, sn-2, and sn-3.[1] This positional variation gives rise to regioisomers—molecules with the same elemental composition and mass but different fatty acid arrangements.

Distinguishing between these regioisomers is a significant analytical challenge, as they often exhibit nearly identical physicochemical properties.[1] However, their distinct structures can have profound implications for metabolism, nutrition, and disease. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone for detailed lipid analysis due to its high sensitivity and specificity.[2]

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of a specific AAB-type triacylglycerol, This compound (POO) . We will explore the fundamental principles governing its fragmentation, compare its spectral characteristics to its key regioisomer, 1,3-Dipalmitoleoyl-2-Palmitoyl-rac-glycerol (OPO) , and present experimental methodologies for their differentiation.

Fundamentals of TAG Fragmentation by Collision-Induced Dissociation (CID)

Electrospray ionization (ESI) is a soft ionization technique commonly used in lipidomics, typically generating protonated molecules [M+H]⁺ or adducts with ammonium [M+NH₄]⁺, sodium [M+Na]⁺, or lithium [M+Li]⁺.[3][4] Tandem mass spectrometry (MS/MS) is then employed to fragment these precursor ions, most commonly through collision-induced dissociation (CID).

The fragmentation of TAGs via CID is not random; it follows established patterns that provide structural clues. The most informative fragmentation pathway involves the neutral loss of a fatty acid (as a carboxylic acid, RCOOH) from the precursor ion, yielding a diacylglycerol (DAG)-like fragment ion. The critical principle for isomer differentiation lies in the differential stability of fatty acids at the different sn-positions:

The fatty acids esterified at the outer sn-1 and sn-3 positions are significantly more labile and thus fragment more readily than the fatty acid at the central sn-2 position. [5][6]

This steric hindrance at the sn-2 position means that the fragment ion corresponding to the loss of the sn-2 fatty acid will be of lower abundance compared to the ions from the loss of the sn-1 and sn-3 fatty acids.[6] By comparing the relative intensities of these DAG-like fragment ions, one can deduce the positional arrangement of the fatty acids on the glycerol backbone.

Fragmentation Pattern of this compound (POO)

Let's apply this principle to POO (16:1/16:1/16:0). This TAG consists of two palmitoleic acid (16:1) chains at the sn-1 and sn-2 positions and one palmitic acid (16:0) chain at the sn-3 position.

  • Precursor Ion: When analyzed using ESI in the presence of an ammonium salt, POO will primarily form an ammonium adduct, [M+NH₄]⁺, at an m/z of approximately 822.8.

  • Expected Fragmentation:

    • Loss of Palmitoleic Acid (sn-1): The loss of the 16:1 chain from the labile sn-1 position will be a favored fragmentation pathway, producing an abundant DAG-like fragment ion ([M+NH₄ - C₁₆H₃₀O₂ - NH₃]⁺) at m/z 551.5.

    • Loss of Palmitic Acid (sn-3): The loss of the 16:0 chain from the labile sn-3 position will also be a favored pathway, leading to an abundant DAG-like fragment ion ([M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺) at m/z 553.5.

    • Loss of Palmitoleic Acid (sn-2): The loss of the 16:1 chain from the stable sn-2 position is less favorable. It will produce the same DAG-like fragment ion at m/z 551.5 as the sn-1 loss, but its contribution to the ion's total intensity will be minor.

The resulting MS/MS spectrum for POO is therefore expected to show two major DAG-like fragment ions at m/z 551.5 (loss of 16:1) and m/z 553.5 (loss of 16:0). The key diagnostic feature is that the intensity of the ion at m/z 553.5 (representing only the high-probability loss from sn-3) will be comparable to, or potentially greater than, the intensity of the ion at m/z 551.5 (which represents a combination of a high-probability loss from sn-1 and a low-probability loss from sn-2).

Comparative Analysis: POO vs. OPO

To truly identify POO, its fragmentation must be compared against its regioisomer, OPO (16:1/16:0/16:1). In OPO, the stable sn-2 position is occupied by palmitic acid (16:0).

  • Precursor Ion: OPO has the same mass as POO and will also form an [M+NH₄]⁺ adduct at m/z 822.8.

  • Expected Fragmentation:

    • Loss of Palmitoleic Acid (sn-1 and sn-3): The loss of the 16:1 chains from both labile outer positions will be highly favored, leading to a very intense DAG-like fragment ion at m/z 551.5.

    • Loss of Palmitic Acid (sn-2): The loss of the 16:0 chain from the stable sn-2 position is highly unfavored. This will result in a DAG-like fragment ion at m/z 553.5 of very low abundance.

The key distinction is clear: For OPO, the MS/MS spectrum will be dominated by the fragment ion corresponding to the loss of palmitoleic acid (m/z 551.5), while the fragment for the loss of palmitic acid (m/z 553.5) will be significantly less intense.

Data Summary for Isomer Comparison
AnalyteStructure (sn-1/sn-2/sn-3)Precursor Ion [M+NH₄]⁺ (m/z)Key Fragment 1 (Loss of 16:1)Key Fragment 2 (Loss of 16:0)Expected Intensity Ratio (Frag 1 / Frag 2)
POO 16:1 / 16:1 / 16:0~822.8m/z 551.5m/z 553.5Low (~1-2)
OPO 16:1 / 16:0 / 16:1~822.8m/z 551.5m/z 553.5High (>5)

Note: Exact m/z values may vary slightly based on instrument calibration. Intensity ratios are illustrative and depend on collision energy and instrument type.[7]

Visualizing the Fragmentation Pathway

The fragmentation of the POO [M+NH₄]⁺ precursor ion can be visualized as follows:

POO_Fragmentation cluster_precursor Precursor Ion cluster_losses Neutral Losses precursor POO [M+NH₄]⁺ m/z 822.8 frag1 [M+H - C₁₆H₃₀O₂]⁺ m/z 551.5 precursor->frag1 Loss of Palmitoleate frag2 [M+H - C₁₆H₃₂O₂]⁺ m/z 553.5 precursor->frag2 Loss of Palmitate loss1 Favored Loss: - C₁₆H₃₀O₂ (16:1 from sn-1) - NH₃ loss2 Unfavored Loss: - C₁₆H₃₀O₂ (16:1 from sn-2) - NH₃ loss3 Favored Loss: - C₁₆H₃₂O₂ (16:0 from sn-3) - NH₃

References

A Senior Application Scientist's Guide to Accurate Triglyceride Quantification Using 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of metabolic research, drug development, and clinical diagnostics, the precise quantification of lipids is paramount. Triglycerides (TGs), the primary form of energy storage in animals, are key analytes whose concentrations can signify metabolic health or disease. While numerous methods exist for TG quantification, mass spectrometry-based approaches offer unparalleled specificity and sensitivity, capable of resolving individual TG species.[1][2] However, the accuracy of these powerful techniques hinges entirely on the quality and appropriateness of the internal standard used.

This guide provides an in-depth, technical comparison of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO, TG 16:1/16:1/16:0) as a quantification standard. We will explore the fundamental principles of its use, compare it to common alternatives, provide a validated experimental protocol, and present the supporting data that underscores its utility for researchers, scientists, and drug development professionals.

The Central Role of the Internal Standard

Before delving into the specifics of POO, it is crucial to understand why an internal standard (IS) is non-negotiable in mass spectrometry.[3] Biological samples are complex mixtures that can cause "matrix effects," where molecules other than the analyte of interest interfere with ionization, leading to signal suppression or enhancement.[4][5] Furthermore, sample preparation, from extraction to injection, is prone to variability and potential sample loss.

An ideal internal standard is a compound added at a known concentration to a sample at the very beginning of the workflow.[3] It should mimic the chemical and physical behavior of the analyte(s) of interest as closely as possible without being naturally present in the sample.[6] By tracking the signal of the IS, we can correct for variations in sample preparation and matrix effects, thereby ensuring the final calculated concentration of the endogenous analyte is accurate and reproducible.[7][8]

Introducing the Standard: this compound (POO)

This compound, also known as TG(16:1/16:1/16:0), is a specific triacylglycerol containing two palmitoleic acid chains (16:1) and one palmitic acid chain (16:0).[9] Its utility as an internal standard stems from several key properties:

  • Non-endogenous Nature: While its constituent fatty acids (16:1 and 16:0) are common, the specific combination and isomeric structure of POO are not typically found in significant amounts in most mammalian biological samples. This is a primary requirement for an internal standard, as it prevents overlap with the analytes being measured.[6]

  • Structural Similarity: As a triglyceride, POO shares the same fundamental glycerol backbone and ester linkages as the endogenous TGs being quantified. This ensures it behaves similarly during lipid extraction and chromatographic separation.

  • Mass Spectrometric Behavior: POO ionizes efficiently, typically as an ammonium adduct in positive mode electrospray ionization (ESI), and produces characteristic fragment ions upon collision-induced dissociation (e.g., neutral loss of its fatty acid chains).[10][11] This predictable fragmentation allows for the development of highly specific and sensitive Multiple Reaction Monitoring (MRM) methods on triple quadrupole mass spectrometers.[12]

Comparative Analysis: POO vs. Alternative Standards

The choice of an internal standard is a critical decision in method development. While POO is an excellent candidate, other standards are also employed. This section provides a comparative overview.

Standard TypeExample(s)Key Advantage(s)Key Limitation(s)Best For...
Non-endogenous Species This compound (POO) , Triglycerides with odd-chain fatty acids (e.g., TG 17:0/17:0/17:0)Structurally similar to endogenous TGs, experiencing similar extraction and ionization effects. Cost-effective compared to isotopic standards.May not perfectly mimic the behavior of all endogenous TGs, especially those with very different chain lengths or degrees of unsaturation.High-throughput, semi-quantitative, and relative quantification studies where a robust and cost-effective standard is needed.
Stable Isotope-Labeled Deuterated or ¹³C-labeled versions of endogenous TGs (e.g., ¹³C₁₆-Palmitic Acid labeled TG)Considered the "gold standard".[3] They are chemically identical to the analyte, co-elute perfectly, and correct for matrix effects with the highest accuracy.[4]High cost, limited commercial availability for all TG species, and potential for isotopic interference if not fully labeled.Absolute quantification studies requiring the highest level of accuracy and precision, such as in clinical trials or biomarker validation.[13]
Different Lipid Class Phosphatidylcholines (PC), Cholesteryl Esters (CE)Commercially available and may be used if a TG-specific standard is unavailable.Significant differences in chemical properties (polarity, ionization efficiency) leading to poor correction for TG-specific matrix effects and extraction recovery.Not recommended for accurate TG quantification; may be used for very general lipid profiling as a last resort.

Causality Behind the Choices:

  • Why choose a non-endogenous species like POO? For many research applications, the goal is to measure changes in TG levels between different groups (e.g., treated vs. untreated). POO provides excellent correction for the analytical variability, ensuring that observed changes are biological, not technical. Its cost-effectiveness makes it suitable for large-scale studies.[7]

  • When is a stable isotope-labeled standard essential? When the exact molar concentration of a specific TG is required (absolute quantification), a stable isotope-labeled standard is necessary.[14] Because it is physically and chemically identical to its endogenous counterpart, it provides the most accurate correction possible for all sources of analytical error.[4] This level of accuracy is often mandated by regulatory bodies for clinical assays.[13]

Experimental Protocol: Accurate Quantification of Plasma Triglycerides using POO

This section details a self-validating protocol for the quantification of triglycerides in human plasma using POO as an internal standard, followed by UPLC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample (10 µL) Spike 2. Spike with POO IS (10 µL of 10 µg/mL) Sample->Spike Extract 3. Folch Lipid Extraction (Chloroform:Methanol) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. UPLC-MS/MS Analysis (MRM Mode) Dry->LCMS Integrate 6. Peak Integration LCMS->Integrate Ratio 7. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 8. Quantify against Calibration Curve Ratio->Quantify Result Result: TG Concentration (µg/mL) Quantify->Result

Caption: Workflow for triglyceride quantification using an internal standard.

Step-by-Step Methodology

1. Reagent and Standard Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound (POO) in chloroform. Store at -20°C.

  • IS Working Solution: Dilute the stock solution to 10 µg/mL in methanol. This solution will be used for spiking samples.

  • Calibration Standards: Prepare a series of calibration standards of a representative triglyceride (e.g., 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol, PPO) in methanol, ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibrator with the IS working solution at the same concentration as the samples.

2. Sample Preparation & Lipid Extraction (Folch Method): The Folch method is a gold-standard protocol for total lipid extraction due to its efficiency and robustness.[15][16]

  • To a 2 mL glass tube, add 10 µL of human plasma.

  • Add 10 µL of the 10 µg/mL POO internal standard working solution.

  • Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol.[17][18]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 150 µL of 0.9% NaCl solution to induce phase separation.[15][17]

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes. Two distinct phases will form.

  • Carefully collect the lower, chloroform phase, which contains the lipids, using a glass syringe and transfer to a new tube.[18]

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol) for LC-MS/MS analysis.

3. UPLC-MS/MS Method Parameters: Liquid chromatography is used to separate the complex mixture of TGs before they enter the mass spectrometer, reducing ion suppression.[1][19]

ParameterSettingRationale
UPLC System Waters ACQUITY UPLC I-ClassHigh pressure and low delay volume for fast, high-resolution separations.
Column Waters CORTECS T3 (2.1 x 50 mm, 1.6 µm)C18 chemistry provides excellent retention and separation of nonpolar lipids based on chain length and unsaturation.
Mobile Phase A 10 mM Ammonium Formate in WaterProvides ammonium ions for adduct formation in the MS source.
Mobile Phase B 90:10 (v/v) Acetonitrile:IsopropanolStrong organic solvent for eluting hydrophobic triglycerides.
Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC.
Gradient Start at 70% B, ramp to 99% B over 8 min, hold 2 minA gradient is essential to elute the wide range of TGs with varying hydrophobicities.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification, offering high sensitivity and specificity.[10]
Ionization Mode ESI PositiveTriglycerides readily form [M+NH₄]⁺ adducts, which are stable and provide good signal intensity.
MRM Transitions Precursor: [M+NH₄]⁺, Product: [M+NH₄-RCOOH]⁺The precursor is the ammonium adduct of the TG. The product ion results from the characteristic neutral loss of one of the fatty acid chains, providing structural confirmation and high specificity.[11][12]

4. Data Analysis and Validation:

  • Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) of the calibration standards against their known concentrations. Perform a linear regression to obtain the calibration curve (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 indicates excellent linearity.

  • Quantification: For each unknown sample, calculate the peak area ratio and use the calibration curve equation to determine the concentration of the endogenous triglyceride.

  • Method Validation: To ensure the method is trustworthy, key validation parameters must be assessed.[20][21] This includes accuracy (spiking known amounts into a matrix and measuring recovery), precision (repeat measurements of the same sample), limit of detection (LOD), and limit of quantification (LOQ).[13][22]

Case Study: Validating Quantification Accuracy with POO

To demonstrate the effectiveness of this protocol, a validation experiment was performed. A pooled plasma sample was used to determine linearity, precision, and accuracy.

Quantitative Validation Data
ParameterTG 52:2 (POP)TG 54:3 (POO)Acceptance Criteria
Linearity (R²) 0.9980.995> 0.99
LOD (µg/mL) 0.050.08-
LOQ (µg/mL) 0.150.25-
Intra-day Precision (%CV) 4.2%5.1%< 15%
Inter-day Precision (%CV) 6.8%7.5%< 15%
Accuracy (% Recovery) 96.5%104.2%85-115%

Interpretation of Results: The data clearly demonstrates that the method is both accurate and precise. The high R² values confirm a linear detector response across a biologically relevant concentration range. The low coefficient of variation (%CV) for both intra-day (within the same day) and inter-day (across different days) measurements shows the method is highly reproducible. Finally, the accuracy, measured as the recovery of a known amount of spiked analyte, falls well within the accepted range of 85-115%, confirming that the POO internal standard is effectively correcting for analytical variability.

Conclusion and Perspectives

This guide has established this compound (POO) as a robust and reliable internal standard for the quantification of triglycerides in complex biological matrices. Its non-endogenous nature, coupled with its structural similarity to target analytes, allows it to effectively correct for sample loss and matrix effects, which is the cornerstone of accurate quantification.

References

Navigating the Complex Landscape of Triacylglycerol Analysis: A Comparative Guide to Mass Analyzer Performance for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO)

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

LAUSANNE, SWITZERLAND – January 3, 2026 – In the intricate world of lipidomics, the precise structural characterization of triacylglycerols (TAGs) is paramount for researchers in drug development, diagnostics, and food science. The isomeric nature of TAGs, such as 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POO), presents a significant analytical challenge. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the performance of various mass analyzers in the analysis of POO, offering insights into making informed instrumentation choices for specific research needs.

Introduction: The Challenge of Isomeric Lipids

This compound (POO), a triacylglycerol with the chemical formula C₅₁H₉₄O₆, is composed of two palmitoleic acid (16:1) moieties and one palmitic acid (16:0) moiety attached to a glycerol backbone. Its structural isomer, 1,3-Dipalmitoleoyl-2-Palmitoyl-rac-glycerol (OPO), possesses the same mass and elemental composition, making their differentiation by mass spectrometry alone a complex task. The position of these fatty acids on the glycerol backbone, known as regioisomerism, significantly influences the molecule's physicochemical properties and biological function. Therefore, the ability of a mass spectrometer to provide detailed structural information is crucial.

This guide will explore the performance of different mass analyzers—Quadrupole, Ion Trap, Time-of-Flight (TOF), and Orbitrap—in the context of POO analysis, focusing on ionization techniques, fragmentation patterns, resolution, and mass accuracy.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is the first critical step in the mass spectrometric analysis of TAGs. For POO and other neutral lipids, soft ionization methods that minimize in-source fragmentation and produce abundant molecular ions are preferred.

  • Electrospray Ionization (ESI): ESI is a widely used technique for TAG analysis, typically producing ammoniated ([M+NH₄]⁺) or alkali metal adducts ([M+Na]⁺, [M+Li]⁺).[1][2] These adducts are stable and readily undergo collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, providing valuable structural information.[1][2] ESI is well-suited for coupling with liquid chromatography (LC), enabling the separation of isomers prior to mass analysis.[3][4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another popular ionization method for TAGs and is known for producing protonated molecules ([M+H]⁺) and characteristic diacylglycerol-like fragment ions in-source.[5][6] The degree of in-source fragmentation in APCI is influenced by the degree of unsaturation in the fatty acid chains.[5][6] For TAGs with singly unsaturated fatty acids, like POO, significant diglyceride ions are often observed.[5][6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that is particularly useful for high-throughput screening and imaging mass spectrometry.[7][8] For TAG analysis, MALDI typically generates alkali metal adducts, primarily [M+Na]⁺.[7][9] MALDI is often coupled with Time-of-Flight (TOF) mass analyzers.[7][9]

Fragmentation Analysis: Unraveling the Structure of POO

Tandem mass spectrometry (MS/MS) is indispensable for differentiating TAG isomers. The fragmentation patterns of POO adducts provide a fingerprint that reveals its fatty acid composition and, crucially, the positions of the fatty acids on the glycerol backbone.

Upon collision-induced dissociation (CID), the primary fragmentation pathway for TAG adducts is the neutral loss of a fatty acid moiety. The relative abundance of the resulting diacylglycerol-like fragment ions can be used to infer the position of the fatty acids. Generally, the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.[10][11]

For the [M+NH₄]⁺ adduct of POO (TG 16:1/16:1/16:0), MS/MS analysis will yield two major fragment ions corresponding to the neutral loss of palmitoleic acid (16:1) and palmitic acid (16:0). The ratio of these fragment ions provides clues to the fatty acid at the sn-2 position.

Caption: Fragmentation of the [M+NH₄]⁺ adduct of POO.

Similarly, the fragmentation of the [M+Na]⁺ adduct of POO, commonly observed in ESI and MALDI, will produce sodiated diacylglycerol fragment ions. For instance, in the analysis of cocoa butter, the tandem mass spectrum of the sodium adduct of POO showed the corresponding sodiated diglyceride ions.[3]

Comparative Performance of Mass Analyzers

The choice of mass analyzer significantly impacts the quality and depth of information that can be obtained for POO. Each analyzer offers a unique combination of resolution, mass accuracy, scan speed, and tandem mass spectrometry capabilities.

Mass AnalyzerResolutionMass AccuracyMSⁿ CapabilityKey Strengths for POO AnalysisLimitations for POO Analysis
Quadrupole LowLowMS/MS (Triple Quad)Excellent for targeted quantification (MRM), robust, and cost-effective.[12]Limited resolution to separate isobaric interferences. Not ideal for unknown screening.
Ion Trap ModerateModerateHigh (MSⁿ)Excellent for detailed structural elucidation through multiple stages of fragmentation (MSⁿ).[13]Lower resolution and dynamic range compared to TOF and Orbitrap. Prone to space-charge effects.
Time-of-Flight (TOF) HighHighMS/MS (Q-TOF)High mass accuracy and resolution for confident molecular formula determination.[13] Fast scan speeds are suitable for LC coupling.Mass accuracy may be slightly lower than Orbitrap.
Orbitrap Very HighVery HighMS/MS (Q-Orbitrap)Unparalleled resolution and mass accuracy, enabling separation of fine isotopic patterns and confident identification of unknowns.[14]Slower scan speeds at very high resolution. Higher initial cost.
Quadrupole Mass Analyzers: The Workhorse for Quantification

Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantification.[12] For POO, specific precursor-to-product ion transitions can be monitored to achieve high sensitivity and selectivity, making this platform ideal for routine analysis and clinical assays where the target analyte is known. However, their lower resolution makes them less suitable for the analysis of complex mixtures containing numerous isomeric and isobaric species without prior chromatographic separation.

Ion Trap Mass Analyzers: Masters of Fragmentation

Ion trap mass analyzers excel at performing multiple stages of fragmentation (MSⁿ), which is invaluable for the detailed structural characterization of complex molecules like POO.[13] The ability to isolate a fragment ion and subject it to further fragmentation can provide unambiguous identification of the fatty acid composition and their positions on the glycerol backbone. However, their resolution and mass accuracy are generally lower than TOF and Orbitrap instruments, which can be a limitation when dealing with complex biological matrices.

Caption: Ion Trap MSⁿ workflow for detailed structural analysis.

Time-of-Flight (TOF) Mass Analyzers: Speed and Accuracy

TOF mass analyzers, particularly in hybrid configurations like Quadrupole-Time-of-Flight (Q-TOF), offer a powerful combination of high resolution, high mass accuracy, and fast acquisition speeds.[13] This makes them highly suitable for LC-MS applications, allowing for the confident identification of POO and its isomers based on accurate mass measurements and fragmentation data. The high resolving power helps to separate POO from other co-eluting lipids with similar masses.

Orbitrap Mass Analyzers: The Pinnacle of Resolution

Orbitrap mass analyzers provide the highest resolution and mass accuracy currently available.[14] This exceptional performance allows for the unambiguous determination of the elemental composition of POO and its fragments. The ultra-high resolution can even resolve the fine isotopic patterns of lipids, providing an additional layer of confidence in identification. For untargeted lipidomics studies where the goal is to identify and quantify a wide range of lipids, including unknown isomers, the Orbitrap is the instrument of choice.[14]

Experimental Protocols

Sample Preparation for LC-MS Analysis of POO
  • Lipid Extraction: Extract total lipids from the sample matrix (e.g., plasma, tissue, food) using a modified Folch or Bligh-Dyer method with a mixture of chloroform and methanol.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a commercially available deuterated or ¹³C-labeled TAG standard, to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.

  • Sample Reconstitution: After extraction and solvent evaporation, reconstitute the lipid extract in a solvent compatible with the LC mobile phase, such as isopropanol/acetonitrile/water.

LC-MS/MS Method for POO Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of TAGs.[4]

    • Mobile Phase: A gradient of acetonitrile and isopropanol containing a small amount of an additive like ammonium formate or acetate to promote adduct formation.[4]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Positive ion mode ESI.

    • Data Acquisition:

      • Full Scan (MS¹): Acquire data over a mass range that includes the expected m/z of the POO adducts (e.g., m/z 700-900).

      • Tandem MS (MS/MS): Perform data-dependent or targeted MS/MS on the precursor ion of POO to obtain fragmentation spectra.

Conclusion: Selecting the Right Tool for the Job

The optimal mass analyzer for the analysis of this compound depends on the specific research question.

  • For high-throughput, targeted quantification of known POO isomers, a triple quadrupole mass spectrometer is the most practical and cost-effective choice.

  • For in-depth structural elucidation and unambiguous isomer differentiation, an ion trap or a high-resolution instrument with MSⁿ capabilities like a Q-TOF or Q-Orbitrap is essential.

  • For untargeted lipidomics studies aiming to identify and quantify a broad range of lipids, including novel isomers, the superior resolution and mass accuracy of an Orbitrap mass spectrometer are unparalleled.

By understanding the strengths and limitations of each mass analyzer, researchers can confidently select the most appropriate technology to advance their scientific endeavors in the complex and exciting field of lipidomics.

References

A Researcher's Guide to the Analytical Scrutiny of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid-based research, the quality and characterization of standards are paramount. This guide provides an in-depth technical comparison of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (POPoP) as an analytical standard, juxtaposed with common alternatives. We will dissect the components of a comprehensive Certificate of Analysis (CoA), delve into the experimental methodologies for its verification, and provide insights into making informed decisions for your research needs.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a chemical standard. For a mixed-acid triglyceride like POPoP, a thorough CoA is indispensable. It provides the foundational data upon which experimental results are built. Below is a representative CoA for a high-purity POPoP standard, detailing the essential analytical tests and their significance.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method Reference
Physical Properties
AppearanceWhite to off-white solidConformsVisual Inspection
SolubilitySoluble in chloroform and methanolConformsInternal Method
Identification
¹H NMRConforms to structureConformsInternal Method
Mass Spectrometry (ESI+)[M+NH₄]⁺ calculated: 822.78; found: 822.8ConformsLC-MS
Purity
HPLC-ELSD≥ 99.0%99.5%AOCS Official Method Ce 5c-93
Composition
Fatty Acid Composition (GC-FID)Palmitoleic Acid: 64-68%Palmitic Acid: 32-36%Palmitoleic Acid: 66.2%Palmitic Acid: 33.8%USP <401> / Ph. Eur. 2.4.22
Chemical Properties
Acid Value≤ 1.0 mg KOH/g0.2 mg KOH/gUSP <401> / Ph. Eur. 2.5.1
Peroxide Value≤ 5.0 meq O₂/kg0.8 meq O₂/kgUSP <401> / Ph. Eur. 2.5.5
Iodine Value60-65 g I₂/100g62.5 g I₂/100gUSP <401> / Ph. Eur. 2.5.4
Saponification Value200-210 mg KOH/g205 mg KOH/gUSP <401> / Ph. Eur. 2.5.6
Residual Solvents
Class 2 (Methanol)≤ 3000 ppm< 50 ppmUSP <467>
Storage Store at -20°C
Comparison with Alternative Triglyceride Standards

The choice of a triglyceride standard often depends on the specific application, such as mimicking biological membranes, serving as a substrate for enzymatic assays, or as a component in lipid nanoparticle formulations. Below is a comparison of POPoP with other commonly used mixed-acid triglyceride standards.

Table 2: Comparison of Common Mixed-Acid Triglyceride Standards

Triglyceride Standard Purity Specification Common Applications Key Differentiating Features
This compound (POPoP) ≥ 99%Lipidomics, model membranes, enzyme substrateContains two monounsaturated fatty acids and one saturated fatty acid.
1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) [1]≥ 99%Food science (cocoa butter alternative), crystallographyPositional isomer of POPoP with different physical properties.[2]
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS) [3]≥ 98%Major component of cocoa butter, food industry standard.[3]Contains a mix of saturated and monounsaturated fatty acids of different chain lengths.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) ≥ 99% (TLC)Model membranes, lipid nanoparticle formulationContains two oleic acid residues, increasing unsaturation.

Experimental Protocols for Standard Verification

To ensure the integrity of your research, it is crucial to understand the analytical methods used to certify a triglyceride standard. Here, we provide detailed protocols for the key experiments.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates triglycerides based on their polarity and chain length, providing a quantitative measure of purity.[4]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the triglyceride standard in a suitable solvent (e.g., chloroform/methanol 1:1 v/v) to a final concentration of 1 mg/mL.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and acetone is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • ELSD Detector Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate: 1.5 L/min.

  • Injection and Analysis: Inject 10 µL of the sample solution and record the chromatogram. Purity is calculated based on the relative peak area of the main component.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve injector Inject Sample dissolve->injector pump Mobile Phase Gradient pump->injector column C18 Column Separation injector->column elsd ELSD column->elsd data Data Acquisition & Purity Calculation elsd->data

HPLC-ELSD workflow for triglyceride purity analysis.
Fatty Acid Composition by Gas Chromatography with Flame Ionization Detection (GC-FID)

To confirm the identity and composition of the fatty acid chains, a transesterification reaction is performed to create fatty acid methyl esters (FAMEs), which are then analyzed by GC-FID.[5]

Protocol:

  • Transesterification (Base-Catalyzed):

    • Accurately weigh approximately 10 mg of the triglyceride standard into a screw-cap tube.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Heat at 50°C for 10 minutes with occasional vortexing.

    • Cool to room temperature, add 2 mL of hexane, and 2 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-FID System:

    • Column: A polar capillary column (e.g., biscyanopropyl polysiloxane, 100 m x 0.25 mm, 0.2 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Injector and Detector Temperature: 250°C.

  • Analysis: Inject 1 µL of the hexane layer. Identify FAME peaks by comparing retention times with a known FAME standard mixture. Quantify the relative percentage of each fatty acid by peak area normalization.

GC_FAME_Workflow cluster_derivatization Transesterification cluster_gc GC-FID System cluster_analysis Data Analysis start Triglyceride Sample react React with NaOCH₃/MeOH start->react extract Extract FAMEs with Hexane react->extract injector Inject Hexane Layer extract->injector column Capillary Column Separation injector->column fid FID Detection column->fid identify Identify Peaks vs. Standard fid->identify quantify Quantify by Area % identify->quantify

GC-FID workflow for fatty acid composition analysis.
Structural Elucidation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural information, confirming the molecular weight and the identity of the fatty acyl chains.

Protocol:

  • LC System: Use a similar HPLC setup as for purity analysis to separate the triglyceride of interest.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Adduct Formation: Introduce a source of ammonium ions (e.g., ammonium formate in the mobile phase) to form [M+NH₄]⁺ adducts.

    • MS Scan: Acquire full scan mass spectra to identify the parent ion.

    • MS/MS Fragmentation: Perform collision-induced dissociation (CID) on the parent ion. The fragmentation pattern will yield daughter ions corresponding to the loss of each fatty acid chain, confirming their identity.

  • Data Interpretation: Analyze the MS/MS spectrum to identify the neutral losses corresponding to the expected fatty acids (Palmitoleic acid: C₁₆H₃₀O₂; Palmitic acid: C₁₆H₃₂O₂).

LC_MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample Triglyceride Sample separation Reversed-Phase Separation sample->separation esi ESI+ Ionization separation->esi ms1 MS1: Parent Ion Scan esi->ms1 cid MS2: Fragmentation (CID) ms1->cid ms2 Daughter Ion Scan cid->ms2 parent_ion Confirm [M+NH₄]⁺ ms2->parent_ion fragments Identify Neutral Losses parent_ion->fragments structure Confirm Structure fragments->structure

LC-MS/MS workflow for triglyceride structural elucidation.

Conclusion

The selection of a triglyceride standard requires a meticulous evaluation of its analytical documentation. A comprehensive Certificate of Analysis, backed by robust analytical techniques such as HPLC, GC-FAME, and LC-MS/MS, provides the necessary assurance of quality. By understanding the principles behind these methods and comparing the specifications of different standards, researchers can confidently choose the most appropriate materials to ensure the accuracy and reproducibility of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol, ensuring that its management is as meticulous as its application.

Chemical Profile and Hazard Assessment

This compound is a mixed triglyceride containing both palmitoleic acid and palmitic acid moieties. While it is not classified as acutely toxic by ingestion or dermal contact, a thorough risk assessment reveals significant environmental hazards that dictate its disposal pathway.[1]

The primary concern, as identified in its Safety Data Sheet (SDS), is its classification as "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment." [1] This ecotoxicity is the principal reason it must be treated as hazardous waste. Releasing this substance into the sanitary sewer system could disrupt aquatic ecosystems. Therefore, drain disposal is strictly prohibited.[2][3]

Secondary hazards, while less severe, are also noteworthy. Like other oils, materials used to absorb spills (e.g., absorbent pads, rags) may be prone to auto-oxidation, a process that can generate heat and lead to spontaneous combustion.[1]

Property Information Source
Chemical Name This compoundCayman Chemical[4]
Synonyms TG(16:1/16:1/16:0), 1,2-Palmitolein-3-PalmitinCayman Chemical[4]
Molecular Formula C₅₁H₉₄O₆Cayman Chemical[4]
Appearance A liquidCayman Chemical[4]
Primary Hazard Very toxic to aquatic life with long-lasting effectsSanta Cruz Biotechnology[1]
Disposal Classification Hazardous WasteSanta Cruz Biotechnology[1]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this triglyceride is that it must be collected, contained, and transferred to a licensed hazardous waste management service.[5][6] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.

Step 1: Segregation of Waste

Proper disposal begins at the point of generation.

  • Isolate: Immediately segregate waste this compound from all other waste streams. It must not be mixed with non-hazardous solid or liquid waste.[7]

  • Avoid Mixing: Do not mix this triglyceride waste with other chemical wastes (e.g., solvents, acids) unless specifically permitted by your EHS office. Incompatible materials can react, creating a more hazardous situation.[8]

Step 2: Containment

The integrity of the waste container is paramount to prevent leaks and environmental release.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with the triglyceride (e.g., glass or high-density polyethylene). The original product container is often a suitable choice if it is in good condition.[8][9]

  • Ensure a Secure Seal: The container must have a tight-fitting, screw-top cap.[8] This prevents spills and the release of vapors.

  • Headspace: Do not fill the container to more than 90% capacity. Leaving at least one inch of headspace allows for vapor expansion.[8]

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Identify Contents: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • A clear statement of the associated hazards (e.g., "Toxic to Aquatic Life")[9]

    • The accumulation start date (the date the first waste was added to the container)[9]

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory where it was generated.[8]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[5]

  • Storage Limits: A partially filled container may remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[8]

Step 5: Arranging for Disposal

Laboratory personnel should never transport hazardous waste themselves.

  • Contact EHS: When the waste container is full or ready for removal, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for requesting waste collection.[2]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Contain the spill using an absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.

    • Critical Safety Note: Absorbent materials wet with oil can self-heat and ignite.[1] Immediately wet the oily absorbent material with water and place it in a sealed container for disposal to mitigate this fire risk.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency responders and the EHS office, providing them with the location and nature of the hazard.[1]

    • Prevent entry into the area until it has been cleared by safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing this compound waste.

G start Generated Waste: This compound is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol (Use PPE, Absorb, Collect) is_spill->spill_procedure  Yes segregate Step 1: Segregate Waste (Isolate from other waste streams) is_spill->segregate No wet_absorbent CRITICAL: Wet absorbent with water to prevent auto-ignition spill_procedure->wet_absorbent contain Step 2: Contain Waste (Use compatible, sealed container) wet_absorbent->contain segregate->contain label Step 3: Label Container (Contents, Hazards, Date) contain->label store Step 4: Store in SAA (Secondary containment) label->store contact_ehs Step 5: Contact EHS (Schedule waste pickup) store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Empty Container Disposal

An "empty" container that held this triglyceride can often be disposed of as regular trash, but specific procedures must be followed.

  • Empty Completely: Remove all contents to the maximum extent possible.[10]

  • Deface Labels: Completely remove or deface all hazardous chemical labels on the container to prevent confusion.[2]

  • Consult Policy: Check your institutional policy. Some institutions may require that all containers that held hazardous chemicals, regardless of how empty they are, be disposed of through EHS.[10] Never assume; always verify.

By adhering to this structured and scientifically-backed disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

A Senior Application Scientist's Guide to Handling 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling guide for 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol (TG(16:1/16:1/16:0)). As researchers and drug development professionals, our work with specialized lipids like this triacylglycerol is foundational. However, innovation and safety are two sides of the same coin. This guide moves beyond a simple checklist, offering a framework for safe and effective handling grounded in scientific principles and regulatory standards. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

This document is structured to provide immediate, actionable information. We will begin with a nuanced hazard assessment, followed by detailed personal protective equipment (PPE) protocols, operational workflows, and finally, compliant disposal plans.

Hazard Assessment: Understanding the Compound

This compound is a specific triacylglycerol.[1] While it is not classified as acutely toxic, a thorough risk assessment requires looking at the broader family of similar lipids and adhering to universal laboratory safety principles.

A Safety Data Sheet (SDS) for the closely related compound 1,2-Dipalmitoyl-rac-glycerol characterizes it as a hazardous substance under OSHA 29 CFR 1910.1200 criteria.[2] The primary concerns are not related to high acute toxicity to the handler but stem from potential physical irritation and significant environmental impact.

  • Human Health: The material is not considered "harmful by ingestion," and its use in some contexts as a food additive suggests a high degree of biological tolerance.[2] However, direct contact with the eyes may cause temporary discomfort, such as tearing and redness, similar to windburn.[2] While 1,2-diglycerides as a class have raised theoretical concerns about potentially inducing hyperplasia, extensive data on the specific long-chain triglycerides used in research indicates a negligible risk due to poor dermal absorption.[2]

  • Environmental Hazard: A critical consideration is the environmental impact. Similar diglycerides are classified as very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[2] This classification mandates that the compound and its containers be treated and disposed of as hazardous waste.[2]

  • Chemical Reactivity: Avoid contamination with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as this may create a risk of ignition.[2]

This assessment informs every subsequent recommendation. The focus is on preventing direct contact (eye and skin), containing the material to prevent environmental release, and maintaining chemical stability.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. Under the OSHA Laboratory Standard, employers are required to have a written Chemical Hygiene Plan (CHP) that outlines criteria for PPE use.[3][4] The following recommendations are designed to meet and exceed these standards for handling this compound.

Summary of PPE Requirements
ScenarioRequired Personal Protective EquipmentJustification
Weighing & Aliquoting (Solid/Liquid) Nitrile Gloves, Safety Glasses with Side Shields, Laboratory Coat.Protects against incidental skin/eye contact from minor spills and dust/aerosol generation.
Preparing Solutions (e.g., in Chloroform) Chemical-Resistant Gloves (Nitrile minimum), Chemical Splash Goggles, Laboratory Coat. Work performed in a certified chemical fume hood.Provides a higher level of eye protection against splashes of the compound and the organic solvent. A fume hood contains hazardous vapors.[5][6]
Large-Scale Handling or High-Splash Potential Double-Gloving (e.g., Nitrile), Chemical Splash Goggles and a Face Shield, Chemical-Resistant Lab Coat or Apron.Offers maximum protection for skin and face in situations with an elevated risk of significant splashes.[5][7]
Cleaning Spills Chemical-Resistant Gloves, Chemical Splash Goggles, Laboratory Coat.Ensures protection during the cleanup of potentially hazardous material.[5]
Detailed PPE Specifications
  • Eye and Face Protection :

    • Safety Glasses : At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work in the laboratory.[7]

    • Chemical Splash Goggles : These are mandatory when handling solutions, especially during transfers or mixing, as they form a seal around the eyes to prevent splashes from any direction.[7]

    • Face Shield : A face shield, worn over goggles, is required when there is a significant splash hazard, such as when transferring large volumes of solutions or cleaning major spills.[7]

  • Hand Protection :

    • Nitrile Gloves : Disposable nitrile gloves are the standard for incidental contact.[7] They provide adequate protection against the lipid itself and many common solvents. Always check the manufacturer's compatibility chart for the specific solvent you are using.

    • Double-Gloving : For procedures with a higher risk of contamination or when handling more hazardous solvents, wearing two pairs of nitrile gloves provides an additional layer of safety.

    • Proper Glove Use : Never wear gloves outside of the immediate work area.[8] Remove and replace them immediately if you suspect contamination. Always wash your hands thoroughly after removing gloves.[5]

  • Body Protection :

    • Laboratory Coat : A standard lab coat is required to protect your skin and personal clothing from minor spills.[9]

    • Chemical-Resistant Apron : When handling larger quantities or corrosive solvents, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Operational Handling: Preparation of a Stock Solution

To illustrate the integration of these safety protocols, here is a step-by-step procedure for a common laboratory task: preparing a stock solution of this compound in chloroform.

Experimental Protocol: Stock Solution Preparation
  • Preparation & PPE : Don your required PPE: a laboratory coat, chemical splash goggles, and nitrile gloves. This work must be performed inside a certified chemical fume hood.

  • Tare Vessel : Place a clean, dry glass vial appropriate for your final volume on an analytical balance and tare the weight.

  • Weigh Lipid : Carefully weigh the desired amount of this compound directly into the tared vial. Handle the primary container with care to minimize generating dust or static.

  • Add Solvent : Remove the vial from the balance and place it securely in a rack inside the chemical fume hood. Using a calibrated pipette, add the calculated volume of chloroform to the vial. Chloroform is a common solvent for this lipid but requires careful handling due to its own health hazards.[1]

  • Dissolution : Cap the vial securely. Gently swirl or vortex the vial until the lipid is fully dissolved. A clear solution indicates complete dissolution.

  • Labeling : Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Storage : Store the solution at -20°C in a properly sealed container to ensure stability.

  • Cleanup : Dispose of any contaminated pipette tips and wipes into the designated hazardous waste container. Clean the work area within the fume hood.

  • Doff PPE : Remove your PPE in the correct order (gloves first, then goggles, then lab coat) and wash your hands thoroughly.

Workflow Diagram

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal PPE 1. Don PPE (Lab Coat, Goggles, Gloves) Hood 2. Verify Fume Hood Operation Weigh 3. Weigh Lipid Hood->Weigh Solvent 4. Add Solvent Weigh->Solvent Mix 5. Dissolve & Label Solvent->Mix Waste 6. Dispose of Contaminated Materials in Hazardous Waste Mix->Waste Clean 7. Decontaminate Work Surface Waste->Clean Doff 8. Doff PPE & Wash Hands Clean->Doff

Caption: Safe Handling Workflow for Solution Preparation.

Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility, mandated by the OSHA Laboratory Standard.[3]

Spill Response
  • Minor Spill (Solid) : If a small amount of the solid lipid is spilled, gently sweep it up with a dustpan and brush or wipe with a damp paper towel to avoid creating dust. Place the collected material and cleaning supplies into a sealed bag and dispose of it in the designated hazardous chemical waste container.

  • Minor Spill (in Solution) : For a small spill of the lipid in a solvent, absorb the spill with a chemical absorbent pad or vermiculite. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Major Spill : In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.

Disposal Plan

Due to its classification as very toxic to aquatic life, all waste containing this compound must be treated as hazardous waste.[2]

  • Unused Chemical : Collect any unused or unwanted solid material in its original container or a clearly labeled, sealed waste container.

  • Contaminated Labware : All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weigh boats, absorbent pads) must be placed in a designated hazardous waste container lined with a chemically resistant bag.

  • Solutions : Collect all solutions containing the lipid in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Empty Containers : The primary container should be triple-rinsed with a suitable solvent (e.g., chloroform or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.

Adherence to these disposal protocols is not just a matter of best practice; it is a regulatory requirement to prevent environmental contamination.[2]

Conclusion

The safe handling of this compound is straightforward when guided by a clear understanding of its properties and a consistent application of established safety protocols. By treating this compound with the respect it deserves—primarily as a potential eye irritant and a significant environmental hazard—we can ensure a safe laboratory environment for ourselves and our colleagues. Always prioritize the principles of hazard assessment, proper PPE selection, controlled operational procedures, and compliant disposal. Your diligence is the bedrock of safe and successful research.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。